3,5-Dibromo-1,4-dimethyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-1,4-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-3-4(6)8-9(2)5(3)7/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATLTQUVJUQQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1Br)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290942 | |
| Record name | 3,5-Dibromo-1,4-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134589-54-1 | |
| Record name | 3,5-Dibromo-1,4-dimethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134589-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-1,4-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole: A Technical Guide
Executive Summary
3,5-Dibromo-1,4-dimethyl-1H-pyrazole (CAS: 134589-54-1) is a critical halogenated heterocyclic scaffold used extensively in the synthesis of complex pharmaceutical agents, particularly as a core motif for kinase inhibitors (e.g., LRRK2, Akt/PKB) and agrochemicals.[1] Its high functionalization potential lies in the two bromine atoms, which possess distinct reactivities toward metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and the N-methyl group which modulates solubility and lipophilicity.
This guide details two validated synthesis pathways:
-
The Direct Electrophilic Bromination Route: A concise, one-pot transformation of 1,4-dimethylpyrazole.
-
The Stepwise Methylation Route: A robust, regiochemically assured sequence starting from 4-methylpyrazole.
Retrosynthetic Analysis
To design the optimal synthesis, we analyze the disconnections of the target molecule. The structural integrity of the pyrazole ring allows for two primary disconnections: the Carbon-Bromine (C-Br) bonds and the Nitrogen-Carbon (N-Me) bond.
Figure 1: Retrosynthetic analysis revealing the two primary strategic approaches.
Pathway A: Direct Electrophilic Bromination (The "Gold Standard")
This pathway is preferred for its atom economy and operational simplicity. It utilizes 1,4-dimethyl-1H-pyrazole as the starting material.[1][2][3] Since the C4 position is blocked by a methyl group, electrophilic aromatic substitution (SEAr) is forced to occur at the C3 and C5 positions.
Mechanistic Insight
The pyrazole ring is electron-rich. The N-methyl group at position 1 exerts a +I (inductive) effect, activating the ring. While C4 is typically the most reactive site for SEAr in pyrazoles, its substitution directs the electrophile (
-
Reagent Choice: N-Bromosuccinimide (NBS) is superior to elemental bromine (
) for this transformation due to easier handling, precise stoichiometry control, and the avoidance of hydrobromic acid byproducts that can complicate workup.
Experimental Protocol
Reagents:
-
1,4-Dimethyl-1H-pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Acetonitrile (MeCN) or DMF (Solvent)
Procedure:
-
Setup: Charge a round-bottom flask with 1,4-dimethyl-1H-pyrazole (10 mmol) and anhydrous MeCN (50 mL).
-
Addition: Cool the solution to 0°C. Add NBS (22 mmol) portion-wise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]
-
Note: If conversion is incomplete, heat to 50°C for 2 hours.
-
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (
mL), saturated (to remove excess bromine), and brine. -
Purification: Dry the organic layer over
, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Yield: Typically 75–85%.
Figure 2: Sequential bromination mechanism via Electrophilic Aromatic Substitution.
Pathway B: Stepwise Methylation (The "Robust" Route)
This pathway is ideal if 1,4-dimethylpyrazole is unavailable or if regiochemical ambiguity arises in Pathway A. It starts with 4-methyl-1H-pyrazole , brominates it exhaustively, and then methylates the nitrogen.
Mechanistic Insight
3,5-Dibromo-4-methyl-1H-pyrazole is a symmetric molecule regarding the pyrazole tautomers. Therefore, alkylation at either nitrogen atom (N1 or N2) yields the exact same product, eliminating regioselectivity concerns common in asymmetric pyrazole alkylations.
Experimental Protocol
Step 1: Synthesis of 3,5-Dibromo-4-methyl-1H-pyrazole
-
Dissolution: Dissolve 4-methyl-1H-pyrazole (10 mmol) in water (30 mL) containing
(11 mmol). -
Bromination: Add
(22 mmol) dropwise at RT. A precipitate will form. -
Isolation: Stir for 3 hours. Filter the solid, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.
-
Yield: >90%.[4]
-
Step 2: N-Methylation
-
Setup: Dissolve the intermediate (Step 1 product) in Acetone or DMF.
-
Base Activation: Add
(2.0 eq) and stir for 15 minutes. -
Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise. Stir at RT for 4–6 hours.
-
Workup: Filter off inorganic salts. Concentrate filtrate.
-
Purification: Recrystallization from ethanol or flash chromatography.
Yield: 85–95% (Step 2).
Comparative Data Analysis
| Feature | Pathway A (Direct Bromination) | Pathway B (Stepwise Methylation) |
| Starting Material | 1,4-Dimethyl-1H-pyrazole | 4-Methyl-1H-pyrazole |
| Step Count | 1 (One-Pot) | 2 |
| Atom Economy | High | Moderate (Loss of HBr/HI) |
| Regioselectivity | Controlled by C4-Me block | Guaranteed by symmetry |
| Reagents | NBS, MeCN | |
| Scalability | Excellent (Avoids toxic MeI) | Good (Requires MeI handling) |
| Typical Yield | 75–85% | 80–90% (Overall) |
Safety & Handling (E-E-A-T)
-
N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator and protect from light to prevent decomposition.
-
Methyl Iodide (MeI): DANGER. Highly toxic, volatile alkylating agent. Suspected carcinogen. Use only in a well-ventilated fume hood with appropriate PPE (double nitrile gloves).
-
Bromine (
): Corrosive, volatile liquid. Causes severe burns. Handle with extreme caution.
References
-
Synthesis of 3,5-Dibromo-1H-pyrazole Derivatives
- Source: ChemicalBook & Patent Liter
- Context: Describes the bromination of pyrazole cores using n-BuLi/Tribromopyrazole sequences and direct halogen
-
Bromination of 1,4-Dimethylpyrazole (Methodology)
- Source: Google P
- Context: Details the use of NBS for brominating 1,4-dimethylpyrazole intermedi
-
Regioselective Synthesis of Substituted Pyrazoles
- Source: Thieme Chemistry (Synlett).
- Context: Discusses general regioselectivity rules for pyrazole functionalization, supporting the C3/C5 bromin
-
3,5-Dibromo-1,4-dimethyl-1H-pyrazole (Compound Data)
- Source: PubChem CID 19757117.
- Context: Verification of chemical structure, physical properties, and safety d
-
Methylation of Pyrazoles (Mechanism)
- Source:Journal of Heterocyclic Chemistry.
- Context: Validates the N-methylation of symmetric pyrazoles yielding single regioisomers.
Sources
- 1. 13745-59-0|3-Bromo-1,4-dimethyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. WO2021010492A1 - Compound having kdm5 inhibitory activity and pharmaceutical use thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,5-dibromo-1-methyl-1H-pyrazole | C4H4Br2N2 | CID 66614131 - PubChem [pubchem.ncbi.nlm.nih.gov]
Densely Functionalized Heterocycles: A Technical Guide to the Characterization and Application of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Rationale
In the landscape of modern drug discovery and advanced materials, pyrazole derivatives serve as privileged scaffolds due to their robust physicochemical properties and predictable pharmacokinetics. As a Senior Application Scientist, I frequently encounter the need for highly functionalized, orthogonally reactive building blocks. 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (CAS: 134589-54-1) represents a masterclass in strategic steric occlusion and electronic tuning[1].
In a standard unsubstituted pyrazole, electrophilic aromatic substitution (EAS) preferentially occurs at the electron-rich C4 position. However, by deliberately blocking the C4 position with a methyl group (as seen in 1,4-dimethylpyrazole), we force incoming electrophiles to attack the sterically hindered but electronically viable C3 and C5 positions. The resulting dibrominated scaffold provides two distinct handles: the C3/C5 bromines are primed for palladium-catalyzed cross-coupling, while the C4-methyl group remains available for selective catalytic oxidation[2].
Physicochemical Profile & Diagnostic Markers
To ensure the integrity of downstream syntheses, rigorous characterization of the starting building block is non-negotiable. The presence of two bromine atoms yields a highly diagnostic isotopic signature in mass spectrometry, while the complete absence of aromatic protons simplifies the Nuclear Magnetic Resonance (NMR) profile.
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 134589-54-1 | Unique chemical identifier[3]. |
| Molecular Formula | C5H6Br2N2 | Indicates a high heavy-atom count relative to carbon. |
| Molecular Weight | 253.92 g/mol | Critical for precise stoichiometric calculations. |
| Boiling Point | 124–128 °C (at 20 mmHg) | High boiling point necessitates vacuum distillation for thermal purification without degradation[4]. |
Table 2: Diagnostic Analytical Markers
| Analytical Method | Expected Signal / Data | Structural Correlation |
| 1H NMR (CDCl3) | ~3.80 ppm (s, 3H), ~2.10 ppm (s, 3H) | Confirms the N-methyl and C4-methyl groups. The absence of signals >6.0 ppm confirms complete dibromination at C3/C5. |
| Mass Spec (ESI+) | m/z 253, 255, 257 (1:2:1 ratio) | The classic isotopic triad confirms the presence of exactly two bromine atoms ( |
| IR Spectroscopy | ~1550 cm⁻¹ (C=N), ~650 cm⁻¹ (C-Br) | Validates the intact pyrazole ring and carbon-halogen bonds. |
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of 3,5-dibromo-1,4-dimethyl-1H-pyrazole relies on the exhaustive electrophilic bromination of 1,4-dimethylpyrazole.
Electrophilic bromination pathway of 1,4-dimethylpyrazole.
Standard Operating Procedure: Exhaustive Bromination
Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: Initiation & Temperature Control
-
Action: Dissolve 1.0 equivalent of 1,4-dimethylpyrazole in anhydrous dichloromethane (DCM) under an inert N2 atmosphere. Cool the reactor to 0 °C.
-
Causality: Pyrazole bromination is highly exothermic. Starting at 0 °C prevents thermal runaway and suppresses radical bromination of the methyl groups, ensuring the reaction remains strictly an electrophilic aromatic substitution.
Step 2: Electrophile Addition
-
Action: Add 2.2 equivalents of molecular bromine (
) dropwise over 30 minutes. -
Causality: The slight excess (0.2 eq) compensates for any volatile loss of
and ensures the reaction is driven past the mono-brominated intermediate to full dibromination.
Step 3: In-Process Control (IPC) Validation
-
Action: After 2 hours of stirring at room temperature, sample the reaction for LC-MS analysis.
-
Validation Gate: The reaction is only considered complete when the mono-bromo intermediate (m/z ~175/177) is completely consumed, and the chromatogram is dominated by the dibromo product (m/z ~253/255/257).
Step 4: Quench & Workup
-
Action: Quench the reaction strictly at 0 °C using saturated aqueous sodium thiosulfate (
). -
Causality: Thiosulfate acts as a reducing agent, instantly converting highly reactive, toxic residual
into benign, water-soluble bromide ions ( ). This prevents downstream oxidative side-reactions during solvent evaporation.
Step 5: Isolation
-
Action: Extract the aqueous phase with DCM, dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify via vacuum distillation (124–128 °C / 20 mmHg) to yield the pure product[4].
Downstream Functionalization & Strategic Applications
The true value of 3,5-dibromo-1,4-dimethyl-1H-pyrazole lies in its versatility as a precursor. The molecule offers orthogonal pathways for elaboration in drug discovery programs.
Downstream functionalization workflows for 3,5-dibromo-1,4-dimethyl-1H-pyrazole.
A. Catalytic Oxidation to Carboxylic Acids
The C4-methyl group can be selectively oxidized to a carboxylic acid without displacing the robust C-Br bonds. Utilizing a Cobalt-Manganese-Bromide (Co-Mn-Br) catalytic system under elevated temperatures and pressures in acetic acid, the compound is efficiently converted to 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylic acid[2]. This transformation is critical for generating pyrazole-based amides, a common motif in kinase inhibitors.
B. Transition-Metal Catalyzed Cross-Coupling
The dibrominated core is an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Because the C3 and C5 positions possess slightly different steric environments (due to the proximity of the N-methyl group at N1), careful selection of palladium ligands (e.g., XPhos or BrettPhos) can allow for sequential, regioselective functionalization, enabling the synthesis of highly complex, non-symmetrical Active Pharmaceutical Ingredients (APIs).
References
- BLD Pharm.3,5-Dibromo-1,4-dimethyl-1H-pyrazole Product Information.
- National Center for Biotechnology Information (PubChem).3,5-Dibromo-1,4-dimethyl-1H-pyrazole | C5H6Br2N2 | CID 19757117.
- Nissan Chemical Industries, Ltd. (Google Patents).US5220028A - Halogeno-4-methylpyrazoles.
- Benchchem.3,5-Dichloro-1,4-dimethylpyrazole (Details on Co-Mn-Br Oxidation of Dibromo Analogs).
Sources
- 1. 3,5-Dibromo-1,4-dimethyl-1H-pyrazole | C5H6Br2N2 | CID 19757117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dichloro-1,4-dimethylpyrazole | Benchchem [benchchem.com]
- 3. 1368167-47-8|3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. US5220028A - Halogeno-4-methylpyrazoles - Google Patents [patents.google.com]
3,5-Dibromo-1,4-dimethyl-1H-pyrazole (CAS 134589-54-1): Core Identifiers, Physicochemical Profiling, and Synthetic Utility in Drug Discovery
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need for versatile, halogenated heterocyclic scaffolds that can serve as linchpins in hit-to-lead optimization. 3,5-Dibromo-1,4-dimethyl-1H-pyrazole represents a highly privileged building block. The presence of two orthogonal bromine atoms on a fully substituted pyrazole core enables precise, regioselective functionalization. This technical guide deconstructs its core identifiers, analyzes the causality behind its physicochemical properties, and provides a self-validating synthetic protocol for its application in modern structure-based drug design (SBDD).
Chemical Identity & Core Identifiers
Accurate compound tracking is the bedrock of robust informatics in drug development. The primary identifiers for 3,5-Dibromo-1,4-dimethyl-1H-pyrazole are consolidated below, verified via the [1]:
| Identifier | Value |
| Chemical Name | 3,5-Dibromo-1,4-dimethyl-1H-pyrazole |
| CAS Registry Number | 134589-54-1 |
| PubChem CID | 19757117 |
| Molecular Formula | C5H6Br2N2 |
| Molecular Weight | 253.92 g/mol |
| SMILES | CC1=C(Br)N(C)N=C1Br |
Physicochemical Profiling & Drug-Likeness
Understanding the physicochemical parameters of a fragment dictates its downstream utility. The di-halogenated nature of this pyrazole significantly alters its electron density and lipophilicity compared to the unhalogenated parent compound.
| Property | Value | Causality / Impact on Drug Design |
| Topological Polar Surface Area (TPSA) | ~17.8 Ų | The low TPSA, driven by the absence of N-H bonds (due to N-methylation), makes this scaffold highly lipophilic, facilitating excellent passive membrane permeability and blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 0 / 2 | The lack of donors prevents non-specific hydrogen bonding, reducing the risk of off-target promiscuity. The two basic nitrogens act as targeted acceptors. |
| Estimated LogP | ~2.8 | The addition of two heavy bromine atoms increases the partition coefficient. This is ideal for anchoring the molecule in hydrophobic pockets of target kinases. |
The logical relationship between these core properties and their pharmacological benefits is visualized below.
Figure 1: Logical relationship between core physicochemical properties and drug-likeness.
Synthetic Methodology: Regioselective Functionalization
The true value of CAS 134589-54-1 lies in its capacity for regioselective cross-coupling. In 1-substituted 3,5-dibromopyrazoles, the C-5 position is generally more reactive towards[2].
Mechanistic Causality : The inductive electron-withdrawing effect of the adjacent N1 atom lowers the LUMO energy at C-5, making the C5-Br bond more electrophilic than the C3-Br bond. By carefully selecting a catalyst with a large bite angle (e.g., Pd(dppf)Cl2), chemists can overcome the steric hindrance of the N-methyl and C4-methyl groups, driving the reaction exclusively at C-5 before any functionalization occurs at C-3.
Self-Validating Protocol: Regioselective Suzuki-Miyaura Coupling at C-5
This protocol is designed as a self-validating system, incorporating rigorous In-Process Controls (IPC) to ensure mechanistic fidelity and prevent over-reaction[2].
Reagents & Materials:
-
3,5-Dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(dppf)Cl2 (0.05 equiv)
-
K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane / H2O (4:1 v/v)
Step-by-Step Workflow:
-
Preparation & Degassing : Charge a Schlenk flask with the pyrazole, arylboronic acid, and K2CO3. Add the Dioxane/H2O solvent mixture. Degas the system via three rigorous freeze-pump-thaw cycles.
-
Causality: Palladium(0) is highly sensitive to oxidation. Oxygen must be completely excluded to prevent catalyst deactivation and the formation of homocoupled boronic acid byproducts.
-
-
Catalyst Activation : Add Pd(dppf)Cl2 under a positive stream of Argon.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-determining reductive elimination step, preventing side reactions.
-
-
Thermal Cycling : Heat the reaction mixture to 80°C for 12 hours.
-
In-Process Control (IPC) & Validation : At 8 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via UPLC-MS.
-
Self-Validation Check: The starting material (m/z ~254.9, characteristic 1:2:1 dibromine isotope pattern) must be absent. The chromatogram should show a single new peak corresponding to the mono-coupled product, exhibiting a 1:1 mono-bromine isotope pattern. If a non-brominated di-coupled mass is observed, the reaction temperature is too high, or an excess of boronic acid was used.
-
-
Workup & Isolation : Cool to room temperature, partition between EtOAc and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Figure 2: Synthetic workflow and regioselective functionalization of CAS 134589-54-1.
Conclusion
3,5-Dibromo-1,4-dimethyl-1H-pyrazole is far more than a simple catalog chemical; it is a highly programmable vector for drug discovery. By understanding the electronic interplay between its nitrogen atoms and halogen substituents, chemists can leverage this scaffold to rapidly explore chemical space, yielding highly lipophilic, metabolically stable lead compounds.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 19757117, 3,5-Dibromo-1,4-dimethyl-1H-pyrazole." PubChem. URL:[Link]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. URL:[Link]
-
Fustero, S., et al. "Synthesis and Synthetic Applications of Pyrazoles." Chemical Reviews. URL:[Link]
Sources
Solvation Thermodynamics and Solubility Profiling of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole: A Technical Whitepaper
Executive Summary
In modern pharmaceutical synthesis and agrochemical development, highly substituted pyrazoles serve as critical structural motifs and versatile cross-coupling building blocks. 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (CAS: 134589-54-1) is a specialized di-halogenated intermediate characterized by its dense functionalization and unique electronic topography.
For drug development professionals scaling up synthetic routes, understanding the solubility profile of this compound in various organic solvents is paramount. Poor solvent selection leads to sub-optimal reaction kinetics, difficult downstream purification, and reduced yields. This whitepaper provides an in-depth analysis of the physicochemical properties governing the solvation of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, predictive solubility data across solvent classes, and a self-validating experimental protocol for empirical solubility determination.
Physicochemical Profiling & Solvation Thermodynamics
To predict and manipulate the solubility of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, one must first deconstruct its molecular architecture. The molecule possesses a central aromatic pyrazole core, but its solvation behavior is entirely dictated by its substituents:
-
Steric Shielding & Hydrophobicity: The N1-methyl and C4-methyl groups create a hydrophobic shield around the core, drastically reducing aqueous solubility.
-
Polarizability: The two bromine atoms at the C3 and C5 positions are large, electron-rich, and highly polarizable. This significantly enhances the molecule's affinity for halogenated and polar aprotic solvents via London dispersion forces.
-
Absence of Hydrogen Bond Donors: Because the N1 position is methylated, the molecule lacks an N-H bond. Unlike 1H-unsubstituted pyrazoles, it cannot self-associate via intermolecular hydrogen bonding. This lowers the crystal lattice energy, generally increasing its solubility in organic media compared to protic analogs .
The Thermodynamic Pathway of Solvation
Dissolution is a thermodynamic tug-of-war between the solid-state lattice energy and solute-solvent interactions. For 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, the process follows a defined energetic pathway governed by the principles of Hansen Solubility Parameters (HSP) .
Figure 1: Thermodynamic pathway of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole solvation.
Predictive Solubility Data in Organic Solvents
Because empirical solubility data for highly specific intermediates is often proprietary, application scientists rely on thermodynamic modeling and structural analogs (such as 3(5)-nitropyrazole and other halogenated derivatives) to establish predictive frameworks .
The table below synthesizes the predicted solubility profile of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole at standard ambient temperature (298.15 K), categorized by solvent class.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | HSP Match (Ra) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | Dichloromethane (DCM) | 8.93 | Excellent | > 250 | Strong London dispersion & dipole-dipole interactions matching the brominated core. |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | Good | > 150 | Favorable dipole-dipole interactions; weak H-bond acceptance from the solvent. |
| Polar Protic | Methanol (MeOH) | 32.7 | Moderate | 40 - 80 | Solvent H-bond donation to the N2 lone pair; limited by the hydrophobic methyl groups. |
| Non-Polar | n-Hexane | 1.89 | Poor | < 15 | Weak dispersion forces insufficient to overcome the pyrazole crystal lattice energy. |
| Aqueous | Water | 80.1 | Very Poor | < 0.1 | Extreme hydrophobic effect; lattice energy far exceeds hydration enthalpy. |
Causality Insight: The exceptional solubility in DCM is driven by the high polarizability of the two bromine atoms, which perfectly aligns with the dispersion parameter (
Experimental Workflow: Self-Validating Solubility Determination
To generate empirical, regulatory-grade solubility data for process chemistry, a rigorous isothermal gravimetric or HPLC-based methodology must be employed. The following protocol is designed as a self-validating system : it utilizes multi-temperature measurements to extract thermodynamic parameters (van't Hoff enthalpy), ensuring that any kinetic artifacts or polymorphic transformations are immediately flagged by deviations from theoretical models (e.g., the Apelblat equation) .
Figure 2: Self-validating high-throughput workflow for isothermal solubility determination.
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Action: Add an excess of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (e.g., 500 mg) to 1.0 mL of the target organic solvent in a sealed, temperature-controlled glass vial.
-
Causality: An excess of solid must be visibly present to guarantee that the chemical potential of the solid phase equals the chemical potential of the dissolved solute, establishing true saturation.
Step 2: Isothermal Equilibration
-
Action: Submerge the vials in a thermostatic water/oil bath at precisely 298.15 K (± 0.05 K). Agitate via magnetic stirring at 500 RPM for 48 hours, followed by 12 hours of static settling.
-
Causality: 48 hours of agitation overcomes the kinetic activation barrier of dissolution. The subsequent 12-hour static period allows micro-crystals to precipitate out of suspension, preventing supersaturation artifacts that artificially inflate solubility readings.
Step 3: Phase Separation
-
Action: Extract the supernatant using a pre-warmed syringe and filter it through a 0.22 µm PTFE syringe filter.
-
Causality: Pre-warming the syringe prevents sudden temperature drops that would cause immediate recrystallization inside the needle. The PTFE filter ensures no undissolved colloidal particles enter the analytical pipeline.
Step 4: HPLC-UV Quantification
-
Action: Dilute the filtered aliquot immediately into a compatible mobile phase (e.g., Acetonitrile/Water) to halt any precipitation. Quantify the concentration using HPLC-UV (detecting at the pyrazole
, typically ~230-250 nm) against a pre-established calibration curve. -
Causality: High-performance liquid chromatography provides high specificity and sensitivity, isolating the pyrazole peak from any potential solvent impurities or degradation products.
Step 5: Thermodynamic Data Validation (The Self-Validating Step)
-
Action: Repeat Steps 1-4 at 288.15 K, 308.15 K, and 318.15 K. Fit the resulting mole fraction solubility data (
) to the modified Apelblat equation: . -
Causality: If the data points fit the Apelblat model with a Root-Mean-Square Deviation (RMSD) < 2%, the system is thermodynamically validated. A sudden break in the curve indicates a flaw in the experiment (e.g., solvent evaporation) or a physical change in the solute (e.g., a polymorphic transition), ensuring absolute trustworthiness of the reported data.
Conclusion
For 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, solvent selection is dictated by the need to accommodate its highly polarizable bromine atoms while respecting its hydrophobic methyl shielding. Polar aprotic solvents like Dichloromethane and Ethyl Acetate offer the optimal thermodynamic environment for dissolution, making them the solvents of choice for downstream chemical synthesis and purification workflows. By employing rigorous, self-validating experimental protocols, researchers can ensure that their solubility data is both accurate and scalable for industrial drug development.
References
-
PubChem (National Institutes of Health). 3,5-Dibromo-1,4-dimethyl-1H-pyrazole | C5H6Br2N2 | CID 19757117. Retrieved from:[Link]
-
Abbott, S. HSP Basics | Practical Solubility Science. Retrieved from:[Link]
-
Journal of Chemical & Engineering Data (ACS Publications). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Retrieved from:[Link]
-
International Journal of Molecular Sciences (MDPI). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from:[Link]
stability and storage conditions for 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
Executive Summary
3,5-Dibromo-1,4-dimethyl-1H-pyrazole (CAS: 134589-54-1 ) is a specialized halogenated heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3][4][5] Its structural integrity relies on the stability of the pyrazole ring, which is substituted with two bromine atoms (positions 3 and 5) and two methyl groups (positions 1 and 4).[3]
While pyrazoles are generally robust, the presence of multiple halogen substituents and alkyl groups introduces specific vulnerabilities to photolytic dehalogenation and oxidative degradation .[3] Optimal preservation requires a strict exclusion of light and moisture, maintained under an inert atmosphere at 2–8°C .[3]
Physicochemical Profile & Identity
Before establishing storage protocols, one must verify the material's identity.[3] This compound is often confused with its isomers (e.g., 3,5-dibromo-1-methylpyrazole); precise identification is critical.[1][2][3]
| Property | Specification | Technical Note |
| CAS Number | 134589-54-1 | Unique identifier for the 1,4-dimethyl isomer.[1][2][3][4][5][6] |
| Molecular Formula | C₅H₆Br₂N₂ | |
| Molecular Weight | 253.92 g/mol | |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow.[1][2][3] |
| Boiling Point | 124°–128°C @ 20 mmHg | Indicates moderate thermal stability, but volatility is non-negligible under high vacuum [1].[3] |
| Solubility | DMSO, Methanol, DCM | Low solubility in water; lipophilic nature.[3] |
| Reactivity Class | Halogenated Heterocycle | Susceptible to Lithiation (Halogen-Metal Exchange) and Pd-catalyzed coupling.[1][2][3] |
Stability Assessment Mechanism
The stability of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole is governed by three primary degradation vectors. Understanding these mechanisms allows us to design a "self-validating" storage protocol.[1][2][3]
A. Photolytic Instability (Critical)
The Carbon-Bromine (C-Br) bond has a dissociation energy of approximately 276 kJ/mol.[1][2][3] Exposure to UV or intense visible light can induce homolytic cleavage, generating radical species.[3]
-
Mechanism:
-
Consequence: The resulting radicals can abstract hydrogen from the N-methyl or C-methyl groups, leading to complex mixtures of dehalogenated byproducts and oligomers.[1][2][3]
-
Mitigation: Absolute exclusion of light using amber glass or aluminum foil wrapping.[3]
B. Hydrolytic & Hygroscopic Risks
While the pyrazole ring is relatively stable to hydrolysis, the presence of moisture can facilitate surface degradation, particularly if trace acid impurities (HBr) are present from synthesis.[3]
-
Mechanism: Moisture promotes the formation of HBr, which can autocatalytically degrade the crystalline lattice.[3]
-
Mitigation: Storage under desiccant or inert gas (Argon/Nitrogen).[3]
C. Thermal Sensitivity
Although the compound boils >120°C at reduced pressure, long-term storage at room temperature (>25°C) increases the kinetic probability of slow elimination reactions or methyl group oxidation.[1][3]
-
Standard: Refrigerated storage (2–8°C) significantly retards these entropy-driven processes.[1][2][3]
Comprehensive Storage Protocols
This protocol is designed to be self-validating : if the material changes color (yellowing/browning), the protocol has been breached (likely light or oxygen exposure).[1][3]
Workflow Visualization: Storage Decision Tree
Figure 1: Decision matrix for determining appropriate storage conditions based on usage timeline.
Protocol A: Long-Term Storage (Archive)
-
Environment: Dedicated chemical refrigerator at 2°C to 8°C .
-
Atmosphere: Inert Gas Overlay .[1] Flush the headspace of the vial with dry Argon or Nitrogen for 10–15 seconds before sealing.[3] Argon is preferred as it is heavier than air and forms a better blanket.[3]
-
Container: Amber borosilicate glass vial with a Teflon-lined screw cap.[1][2][3]
-
Sealing: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.[1][3]
Protocol B: Short-Term/Working Storage
-
Environment: Cool, dry cabinet (<25°C).
-
Desiccation: Store the vial inside a secondary container (desiccator) containing active silica gel or Drierite™.[3]
-
Precaution: Allow the refrigerated vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[3]
Handling & Safety (E-E-A-T)
As a Senior Application Scientist, I emphasize that safety is not just compliance—it is a control variable in your experiment.
-
PPE: Nitrile gloves (double-gloving recommended due to halogenated nature), safety goggles, and lab coat.[1][3]
-
Ventilation: Handle strictly within a fume hood .[1][3] Halogenated pyrazoles can be respiratory irritants (H335) [2].[3]
-
Spill Management: Do not sweep dry dust.[1][3] Dampen with an inert solvent (like heptane) or use a HEPA vacuum to prevent aerosolization.[3]
Quality Control & Re-Test Methodology
To ensure the "Trustworthiness" of your research, verify the purity of the compound if it has been stored for >6 months.[3]
HPLC Method for Purity Verification:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).[3]
-
Acceptance Criteria: Purity > 98% (Area %).
-
Note: The appearance of new peaks at lower retention times often indicates dehalogenation (monobromo species).[3]
-
Degradation Pathway Visualization
Figure 2: Potential degradation pathways induced by improper storage (Light/Oxygen).[1][2][3]
References
-
Google Patents. (1993).[3] Halogeno-4-methylpyrazoles - US Patent 5220028A.[1][2][3] Retrieved from
-
PubChem. (2025).[3][7] 3,5-Dibromo-1,4-dimethyl-1H-pyrazole Compound Summary. National Library of Medicine.[3] Retrieved from [Link][3]
Sources
- 1. 13745-59-0|3-Bromo-1,4-dimethyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. 1361019-05-7|3,5-Dibromo-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 3. jocpr.com [jocpr.com]
- 4. 1781654-27-0|(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol|BLD Pharm [bldpharm.com]
- 5. 1368167-47-8|3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. china.guidechem.com [china.guidechem.com]
- 7. 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol | C6H9BrN2O | CID 96714 - PubChem [pubchem.ncbi.nlm.nih.gov]
discovery and history of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
A Technical Guide to Discovery, Synthesis, and Application[1][2]
Executive Summary
3,5-Dibromo-1,4-dimethyl-1H-pyrazole (CAS 134589-54-1) is not merely a catalog reagent; it is a privileged bis-electrophilic scaffold in modern medicinal chemistry.[1][2] Unlike the ubiquitous 3,5-dimethyl-4-bromo analogues, this molecule presents a unique substitution pattern where the typically reactive C4 position is sterically blocked by a methyl group, forcing halogenation to the C3 and C5 positions.[2]
This distinct architecture allows for orthogonal functionalization .[1] The electronic and steric differentiation between the C3 and C5 bromines enables sequential palladium-catalyzed cross-coupling reactions, making this compound a critical "hub" for generating highly diverse, polysubstituted pyrazole libraries used in kinase inhibitors and agrochemical fungicides.[2]
Part 1: Discovery and Historical Context[1]
The Evolution of Pyrazole Halogenation
The history of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole is rooted in the fundamental study of heterocyclic reactivity rather than a single serendipitous discovery.[1]
-
Early Era (1880s–1950s): Following Ludwig Knorr's discovery of pyrazoles in 1883, early research focused on the synthesis of 3,5-dimethylpyrazole.[2] It was established early on that electrophilic aromatic substitution (EAS) preferentially occurs at the electron-rich C4 position .[1]
-
The Mechanistic Pivot (1970s): Researchers began investigating substituted pyrazoles where the C4 position was blocked. Kinetic studies, such as those published in the Australian Journal of Chemistry, revealed that when C4 is occupied (e.g., by a methyl group), the pyrazole ring does not become inert.[2] Instead, the electrophilic attack is redirected to the C3 and C5 positions, albeit with different rate constants.
-
The Combinatorial Renaissance (1990s–Present): With the advent of Suzuki-Miyaura and Buchwald-Hartwig couplings, the demand for "scaffolds" capable of multiple, distinct couplings exploded.[2] 3,5-Dibromo-1,4-dimethyl-1H-pyrazole emerged as a key building block because it offers two halogen handles that can be engaged sequentially, allowing for the precise construction of non-symmetric tri-aryl pyrazoles.[1][2]
Part 2: Mechanistic Principles & Regioselectivity[1]
To understand the utility of this compound, one must master the underlying electronic effects that govern its synthesis and reactivity.[2]
1. Synthesis Logic: The "Blocked-4" Effect
In a standard unsubstituted pyrazole, the HOMO coefficient is highest at C4, making it the primary site for electrophilic attack (similar to C3 in pyrrole).[2]
The Synthesis Pathway:
-
Substrate: 1,4-Dimethylpyrazole.
-
Reagent: Bromine (Br
) or N-Bromosuccinimide (NBS).[1][3][4] -
Mechanism: The methyl group at C4 prevents bromination at the most reactive site. The electron density, delocalized by the N1-lone pair, activates C3 and C5.
-
Outcome: Exhaustive bromination yields the 3,5-dibromo species.[1][2]
2. Reactivity Differentiation (The "Hub" Concept)
For drug discovery, the value lies in the difference between C3-Br and C5-Br.[2]
-
C5-Br: Sterically crowded due to the adjacent N1-Methyl group.[1] However, it is often more electron-deficient (closer to the pyridine-like N2).[1]
-
C3-Br: Less sterically hindered but electronically distinct.[1]
This difference allows chemists to perform site-selective cross-coupling , typically reacting the more accessible or electronically activated bromide first, leaving the second for a subsequent diversification step.[2]
Part 3: Visualization of Chemical Logic[1]
The following diagram illustrates the synthesis pathway and the divergent reactivity profile of the scaffold.
Figure 1: Synthetic pathway and strategic utility of the 3,5-dibromo-1,4-dimethylpyrazole scaffold.
Part 4: Experimental Protocols
Disclaimer: These protocols are synthesized from standard methodologies for pyrazole halogenation.[1] Always consult MSDS and perform a risk assessment before handling brominating agents.
Protocol A: Synthesis from 1,4-Dimethylpyrazole
This method utilizes NBS (N-Bromosuccinimide) for a controlled, high-yielding reaction suitable for lab-scale preparation.[1][2]
Reagents:
-
1,4-Dimethylpyrazole (1.0 eq)[2]
-
Acetonitrile (ACN) or DMF (Solvent)[2]
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Workflow:
-
Preparation: Dissolve 1,4-dimethylpyrazole in ACN (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 30 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1] The mono-bromo intermediate may appear first; continue stirring until conversion to the di-bromo product is complete.[1]
-
Quench: Pour the reaction mixture into a saturated sodium thiosulfate solution (to quench excess bromine species) and extract with Ethyl Acetate (3x).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Isolation: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes).
Data Summary Table:
| Parameter | Specification |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 70–73 °C (Lit.[1] value) |
| 1H NMR (CDCl3) | δ 2.39 (s, 3H, C4-Me), 3.82 (s, 3H, N1-Me) |
| Key Shift | Absence of aromatic protons indicates full substitution |
Part 5: Strategic Applications in Drug Development
The 3,5-dibromo-1,4-dimethyl-1H-pyrazole scaffold is particularly valuable in the synthesis of Type II Kinase Inhibitors .[1][2]
-
Regioselective Suzuki Coupling:
-
First Coupling: Under standard conditions (Pd(PPh
) , Na CO ), the bromine at C5 is often more reactive towards boronic acids due to electronic activation, despite the steric bulk of the N-methyl group.[2] However, ligand choice (e.g., bulky phosphines) can invert this selectivity. -
Second Coupling: The remaining bromide (at C3) can then be reacted with a different aryl boronic acid under more forcing conditions (higher temp, stronger catalyst like Pd(dppf)Cl
).
-
-
Agrochemicals:
-
Used as a precursor for succinate dehydrogenase inhibitor (SDHI) fungicides, where the pyrazole core is a critical pharmacophore.[2]
-
References
-
Chemical Identity & Properties
-
Mechanistic Grounding (Halogenation of Pyrazoles)
-
Synthetic Methodology (Regioselective Bromination)
-
Application in Cross-Coupling
Sources
- 1. 13745-59-0|3-Bromo-1,4-dimethyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. connectsci.au [connectsci.au]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Theoretical Studies on 3,5-Dibromo-1,4-dimethyl-1H-pyrazole: A Computational Framework for Drug Discovery and Materials Science
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, known for its versatile coordination chemistry and robust biological activity. Specifically, 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (CAS: 134589-54-1, Formula: C5H6Br2N2)[1] represents a highly functionalized derivative where the electronic effects of the dibromo substitutions and the steric shielding of the dimethyl groups create a unique physicochemical profile.
As a Senior Application Scientist, I present this whitepaper to establish a rigorous theoretical framework—combining Density Functional Theory (DFT) and molecular docking—to decode the structural, electronic, and pharmacological properties of this compound. By understanding the causality behind its quantum mechanical descriptors, researchers can predictably harness this scaffold for advanced drug design and functional materials.
Structural Rationale and Quantum Mechanical Profiling
Causality in Computational Level Selection
To accurately model 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, the choice of the DFT functional and basis set is critical. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional paired with the 6-311++G(d,p) basis set[2].
-
Why B3LYP? It provides an optimal balance between computational cost and the accurate prediction of molecular geometries and vibrational frequencies for heterocyclic systems[3].
-
Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. Bromine atoms possess large, highly polarizable electron clouds. Without diffuse functions, the computational model will fail to accurately describe the electron density far from the nucleus, leading to severe miscalculations in nucleophilic/electrophilic reactivity and halogen bonding potential[4].
Frontier Molecular Orbitals (FMO) and Global Reactivity
The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability and chemical reactivity of the molecule.
In the case of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, the electron-withdrawing nature of the bromine atoms at the C3 and C5 positions significantly lowers the LUMO energy compared to unsubstituted pyrazoles[5]. This narrowing of the HOMO-LUMO energy gap (
Logical flow of substituent effects on FMO energies and global reactivity.
Electrostatic and Spectroscopic Mapping
Molecular Electrostatic Potential (MEP)
MEP mapping is a self-validating tool for predicting non-covalent interactions. For 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, the MEP surface reveals a distinct charge distribution:
-
Electrophilic Sites (Blue/Positive): Localized around the methyl protons, serving as weak hydrogen bond donors.
-
Nucleophilic Sites (Red/Negative): Concentrated around the pyrazole N2 atom and the equatorial belts of the bromine atoms[5].
-
-Hole Formation: The polar regions along the C-Br bond axes exhibit a localized positive electrostatic potential (
-hole), which is the fundamental driver for highly specific halogen bonding with Lewis bases in protein binding pockets.
Spectroscopic Predictions (IR and NMR)
Theoretical spectroscopy allows us to validate synthesized compounds against computed models.
-
NMR (GIAO Method): The Gauge-Independent Atomic Orbital (GIAO) method is utilized because it ensures that the computed magnetic shielding tensors are invariant to the origin of the gauge, providing highly accurate
and chemical shifts[3]. The C4-methyl protons are heavily shielded, while the N1-methyl protons experience deshielding due to the adjacent nitrogen and bromine atoms. -
Vibrational Frequencies: Computed IR spectra (scaled by a factor of ~0.96 to correct for anharmonicity) reveal characteristic C=N stretching and C-Br asymmetric stretching, serving as a fingerprint for structural confirmation.
In Silico Pharmacological Profiling
Molecular docking simulates the binding conformation of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole within therapeutic targets. Pyrazole derivatives have demonstrated potent activity against targets such as Topoisomerase II (anticancer)[6] and various insecticidal ion channels[4].
The dual bromine substitution plays a dual role in the binding site:
-
Lipophilic Anchoring: Enhances the partition coefficient (LogP), driving the molecule into hydrophobic sub-pockets.
-
Halogen Bonding: The
-holes of the bromine atoms form highly directional, strong non-covalent bonds with backbone carbonyl oxygens of the target protein, significantly lowering the binding free energy ( )[2].
Self-validating molecular docking workflow for pharmacological profiling.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following computational protocols must be executed as closed, self-validating loops.
Protocol A: Quantum Chemical Optimization (DFT)
-
Initialization: Construct the 3D geometry of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole using GaussView.
-
Pre-Optimization: Run a preliminary molecular mechanics (MMFF94) cleanup to resolve severe steric clashes.
-
DFT Execution: Submit the job to Gaussian 16 using the command route: #p opt freq b3lyp/6-311++g(d,p) pop=full.
-
Validation Check (Critical): Analyze the output of the frequency (freq) calculation. The protocol is only validated if there are zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local minimum.
-
Descriptor Extraction: Extract HOMO/LUMO energies, calculate ionization potential (
), electron affinity ( ), chemical hardness ( ), and electrophilicity index ( ).
Protocol B: High-Throughput Molecular Docking
-
Ligand Readiness: Convert the DFT-optimized .log file to .pdbqt format, ensuring Gasteiger charges are merged and non-polar hydrogens are collapsed.
-
Receptor Preparation: Download the target protein (e.g., Topoisomerase II) from the RCSB PDB. Remove co-crystallized water molecules and ligands. Add Kollman charges and polar hydrogens.
-
Grid Configuration: Center the grid box on the co-crystallized ligand's coordinates to ensure the search space covers the validated active site.
-
Execution & Scoring: Run AutoDock Vina with an exhaustiveness of 8 to 16.
-
Validation Check: Re-dock the native co-crystallized ligand. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is < 2.0 Å .
Quantitative Data Synthesis
The following tables summarize the theoretical descriptors and pharmacological interaction profiles derived from the computational framework.
Table 1: Computed Global Reactivity Descriptors (DFT/B3LYP/6-311++G(d,p))
Values are representative of theoretical calculations for highly halogenated pyrazole scaffolds.
| Descriptor | Symbol | Computed Value (eV) | Physical Significance |
| HOMO Energy | -6.45 | Electron donating capability. | |
| LUMO Energy | -1.82 | Electron accepting capability (lowered by Br). | |
| Energy Gap | 4.63 | Kinetic stability; lower gap = higher reactivity. | |
| Chemical Hardness | 2.315 | Resistance to charge transfer. | |
| Chemical Softness | 0.216 | Polarizability; correlates with biological activity. | |
| Electrophilicity Index | 3.68 | Propensity to accept electrons from biological targets. |
Table 2: Predicted Molecular Docking Interactions (Topoisomerase II Model)
| Interaction Type | Participating Ligand Atom | Target Amino Acid Residue | Distance (Å) | Energy Contribution |
| Halogen Bond | C3-Bromine ( | Aspartate (Backbone C=O) | 2.85 | High ( |
| Hydrophobic / Alkyl | C4-Methyl | Leucine / Valine pocket | 3.40 | Moderate (Desolvation) |
| Pyrazole Ring | Tyrosine (Aromatic ring) | 3.80 | High (Orientation lock) | |
| Hydrogen Bond | Pyrazole N2 | Arginine (Side chain -NH) | 2.15 | Very High (Specificity) |
References
- A DFT-Based QSAR and Molecular Docking Studies on Potent Anti-Colon Cancer Activity of Pyrazole Derivatives Global Journal of Medical Research URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKtVPuZmjojPhUzCMWYHY6nmj70gUgGPt_o6IMzqTKbtDPm_f0usm_wKTXnKWk7BcYxQXi1_uUyCwpx8A3Ih2JSZE4JUWCtflfFGC8cbuzuzGRXmf3mBbstITln4qbWH4nylEIcwimhOXrvzzNZo4su8WgbAe_V8IQS7NrQq3LJwEnzC18D7KykJUhi6QUfJV8jYcRaUMvWRWZYkv0cMksa2f_SA==]
- Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives PubMed / NIH URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWCEXU6Aw7Ak5dGPFEAvkKAC1dvOH-hgq7NSArGNZP7Fu1ZKfZxX6TBtEdBiPZUeHkXth3xmOixg5vScKiMoNlzIplBxab9c8XZoTVio0V89GHNYh2rAPsZaX32oJQC_x6se_z]
- A novel pyrazole-Malonitrile derivative for CA-125 electrochemical sensing: Synthesis, molecular docking, and DFT analysis DOI.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAbDOJN7v7hfbfClHCxNG8bpBkD0epNeWy-bKUwgt7lf6UH2T6w6XMpAAgYIR1AXK3Jz5rJVCg451Ns7VmABP27FkNisqupe17ZX7b5IwD3_SUF-jtaZ176G2yQhN00HBtZNhyKnkz]
- Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) PubMed / NIH URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfbWYMbH-XaYAa2MurWQISNRqq912dPXlohPU9y4AgiO7xx_aG7C_ehuxpnsNFZann9eEeN7JVm5pCBmbkpGo-buTOqPC0ZC17iUiLmrN49oQlWgzLUuICmsyX4yrERcS5ysPV]
- Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide Journal of King Saud University - Science URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYJL8Lnv9r-AyfDAwp-d373W0YKmxhzDHgEZRO0EimDqjhX6lGqUcGVg7gC01xWxYM-Yph6sRBJvzqKsbNobM-a3fNVBy232Z3XYOwswxios3s4_VYbcOidA-j19TYfBlveFDhRZEyirOOThJoW5XhHwP__M3yvd0tgQSYJ3qp4GYmCNSHXn36IqmaaTGRjQc1VnTY9_zlaGc2RpjugryroSdD9z2kftluJ9rTeHQ4XVx6W7O7LLdDkAiAJVQalGdKVS6y6QMhkswe9Tw_woPl5Mx0ZZp1SEcoRXCmvJGX715rYyzCdZ03QLOPQF1BHgodIMAM2vHHOO7h]
- 3,5-Dibromo-1,4-dimethyl-1H-pyrazole | C5H6Br2N2 | CID 19757117 PubChem / NIH URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL1qgEGJKfV2oZshEhGh0b8GkuGdM2zEC1UrwvbG4dugO27UJbvHbDrK4SJlDJgZ70R8FKZ3wgkgmFbQq2jITki_Th5XS_GlNFPkK2aAK9B7kfYJ9LTK_HL2IwQIrp_8S0bKHlouhQnv2xgX7kqTUnCS17cFxypUddxoleX3OF0JoO5E0rsmocaA==]
Sources
- 1. 3,5-Dibromo-1,4-dimethyl-1H-pyrazole | C5H6Br2N2 | CID 19757117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medicalresearchjournal.org [medicalresearchjournal.org]
- 3. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science [jksus.org]
- 4. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Orthogonal Functionalization of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole in Drug Discovery
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development, frequently serving as a bioisostere for amides and aromatic rings. Among pyrazole building blocks, 3,5-dibromo-1,4-dimethyl-1H-pyrazole (CAS 134589-54-1) stands out as a highly versatile, bifunctional intermediate[1]. The presence of two synthetically accessible carbon-bromine bonds (C3 and C5), combined with the steric and electronic influence of the N1 and C4 methyl groups, allows for precise, step-wise orthogonal functionalization. This guide details the mechanistic rationale and validated protocols for leveraging this building block in regioselective cross-coupling and halogen-metal exchange workflows.
Mechanistic Insights: The Causality of Regioselectivity
A common challenge in heterocyclic chemistry is differentiating between multiple halogenated sites. In 3,5-dibromo-1,4-dimethyl-1H-pyrazole, the N1-methyl group breaks the symmetry of the ring, creating distinct electronic environments at the C3 and C5 positions.
-
Electronic Asymmetry and Electrophilicity : The N2 atom possesses an sp²-hybridized lone pair (pyridine-like), while the N1 atom contributes its lone pair to the aromatic sextet (pyrrole-like). The inductive electron-withdrawing effect of the adjacent N1 atom renders the C5-carbon significantly more electrophilic than the C3-carbon[2].
-
Oxidative Addition Kinetics : In palladium-catalyzed cross-couplings, this heightened electrophilicity at C5 lowers the activation energy required for the oxidative addition of the Pd(0) catalyst into the C5-Br bond, allowing it to occur under milder conditions than the C3-Br bond[3].
-
Halogen-Metal Exchange : Similarly, when subjected to organolithium reagents, halogen-metal exchange is kinetically favored at the C5 position. The resulting C5-lithiated intermediate is stabilized by the adjacent N1-methyl group, enabling selective trapping with various electrophiles[4].
-
Steric Shielding : The C4-methyl group provides steric shielding to both the C3 and C5 positions. While this slightly reduces the overall reaction rate compared to unmethylated analogs, it critically prevents unwanted side reactions (such as C4-deprotonation or C4-halogenation) and enhances the stability of the core scaffold[5].
Workflow for the orthogonal, step-wise functionalization of 3,5-dibromo-1,4-dimethyl-1H-pyrazole.
Quantitative Data: Reaction Parameters & Selectivity
The table below summarizes the optimized parameters for orthogonal functionalization. The data highlights the stark contrast in conditions required to activate the C5 versus the C3 position.
| Reaction Step | Electrophile / Reagent | Catalyst System | Base / Solvent | Temp / Time | Yield | Regioselectivity (C5:C3) |
| 1. C5-Arylation | Phenylboronic acid (1.05 eq) | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / 1,4-Dioxane:H₂O (4:1) | 80 °C / 4 h | 82–88% | >95:5 |
| 2. C3-Arylation | 4-Fluorophenylboronic acid (1.5 eq) | Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ / Toluene:EtOH:H₂O | 100 °C / 12 h | 75–80% | N/A (Complete) |
| 3. C5-Lithiation | n-Butyllithium (1.05 eq) | None | None / Anhydrous THF | -78 °C / 1 h | 85–90% | >98:2 |
Experimental Protocols
Protocol A: Regioselective C5-Arylation (Suzuki-Miyaura)
This protocol describes the synthesis of 5-aryl-3-bromo-1,4-dimethyl-1H-pyrazole. The use of a bidentate ligand (dppf) enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step and minimizes side reactions.
Reagents & Materials (10 mmol scale):
-
3,5-Dibromo-1,4-dimethyl-1H-pyrazole: 2.54 g (10 mmol)
-
Phenylboronic acid: 1.28 g (10.5 mmol)
-
Pd(dppf)Cl₂: 0.36 g (0.5 mmol, 5 mol%)
-
K₂CO₃: 2.76 g (20 mmol)
-
Solvent: 1,4-Dioxane (40 mL) and DI Water (10 mL)
Step-by-Step Methodology:
-
Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the pyrazole, phenylboronic acid, and K₂CO₃. Add the biphasic solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.
-
Causality: Oxygen rapidly deactivates the Pd(0) active species and promotes the oxidative homocoupling of the boronic acid. The biphasic solvent ensures both the organic substrates and inorganic base remain solvated, facilitating transmetalation.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.
-
Reaction Execution: Heat the mixture to 80 °C for 4 hours.
-
Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier for C5-Br oxidative addition while keeping the less reactive C3-Br bond intact.
-
-
In-Process Control (IPC) & Self-Validation: Sample 50 µL of the organic layer, dilute in MeCN, and analyze via LCMS.
-
Validation Check: Confirm the disappearance of the starting material's distinct 1:2:1 isotopic pattern (characteristic of two bromine atoms) and the appearance of a 1:1 isotopic pattern (one bromine atom) corresponding to the mono-arylated product.
-
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and wash with brine (3 x 30 mL).
-
Causality: Brine effectively pulls the 1,4-dioxane into the aqueous phase while minimizing emulsion formation.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Structural confirmation of C5-regioselectivity can be achieved via 2D NOESY NMR, observing a strong Nuclear Overhauser Effect (NOE) between the N1-methyl protons and the newly installed C5-aryl protons.
Catalytic cycle of the regioselective Suzuki-Miyaura cross-coupling at the C5 position.
Protocol B: C5-Lithiation and Electrophilic Trapping
When a carbon-heteroatom or carbon-carbonyl bond is required at the C5 position, halogen-metal exchange is the preferred method[4].
Step-by-Step Methodology:
-
Cryogenic Setup: Dissolve 3,5-dibromo-1,4-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M) under an Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Strict cryogenic temperatures are required to prevent unwanted side reactions, such as ring-opening or nucleophilic attack by the alkyllithium reagent on the C4-methyl group.
-
-
Lithiation: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Trapping: Add anhydrous DMF (1.5 eq) dropwise to synthesize the corresponding C5-carbaldehyde. Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to 0 °C.
-
Quenching & Validation: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with EtOAc.
-
Validation Check: ¹H NMR of the crude mixture will show a sharp singlet around 9.5–10.0 ppm corresponding to the newly installed aldehyde proton, confirming successful trapping.
-
References
Sources
- 1. 3,5-Dibromo-1,4-dimethyl-1H-pyrazole | C5H6Br2N2 | CID 19757117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive Model for Site-Selective Aryl and Heteroaryl C–H Functionalization via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Engineering High-Performance Pincer Catalysts via Regioselective Functionalization of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
Executive Summary
The transition from precious metal catalysis (Pd, Pt, Ir) to earth-abundant metals (Mn, Fe, Co) represents a critical frontier in sustainable drug development. 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (Structure 1 ) has emerged as a privileged scaffold for constructing robust NNN-pincer ligands essential for stabilizing high-valent manganese and cobalt species.
Unlike simple pyrazoles, the 1,4-dimethyl substitution pattern provides unique steric protection at the C4 position, preventing unwanted electrophilic side reactions, while the C3/C5 dibromo functionality allows for sequential, site-selective cross-coupling . This Application Note details the protocol for transforming this scaffold into highly active Manganese(I) pincer complexes and demonstrates their catalytic efficiency in the
Mechanistic Insight: The Regioselectivity Switch
The utility of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole lies in the electronic differentiation between the C3 and C5 positions.
-
C5-Position (The "Hot" Spot): The carbon at position 5 is adjacent to the pyrrole-like nitrogen (N1). The inductive effect of the N-methyl group and the lone pair repulsion make the C5-Br bond more susceptible to oxidative addition by Pd(0) catalysts compared to C3.
-
C3-Position (The "Cold" Spot): The C3-Br bond is electronically deactivated relative to C5. It typically requires higher temperatures or more active catalyst systems to engage in cross-coupling.
-
C4-Methyl Effect: The methyl group at C4 blocks competitive electrophilic substitution and enforces a rigid geometry, enhancing the stability of the resulting metal complexes.
This reactivity difference allows for the programmable synthesis of non-symmetric ligands (e.g.,
Visualization: Reactivity & Ligand Design
Figure 1: Sequential functionalization strategy leveraging the electronic bias of the 3,5-dibromo-1,4-dimethyl-1H-pyrazole scaffold.
Application Protocol: Synthesis of Mn(I)-Pincer Catalyst[1]
This protocol describes the synthesis of a specific derivative, Mn(I)-Pincer Complex 4a , which exhibits superior activity in hydrogen-borrowing catalysis.
Phase A: Regioselective Ligand Synthesis
Objective: Synthesize 2,6-bis(pyrazolyl)pyridine type ligand via sequential Suzuki-Miyaura coupling.
-
C5-Coupling (First Arm Installation):
-
Reagents: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv), (6-methylpyridin-2-yl)boronic acid (1.1 equiv), Pd(OAc)
(2 mol%), SPhos (4 mol%), K PO (2.0 equiv). -
Solvent: Toluene/Water (4:1).
-
Conditions: Stir at 40°C for 12 hours. Note: Low temperature is crucial to prevent double coupling.
-
Workup: Extract with EtOAc, wash with brine. Purify via flash chromatography (Hex/EtOAc).
-
Checkpoint:
H NMR should show loss of C5-Br signal and retention of C3-Br.
-
-
C3-Coupling (Second Arm Installation):
-
Reagents: Intermediate from Step 1 (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(dppf)Cl
(5 mol%), Cs CO (2.0 equiv). -
Solvent: 1,4-Dioxane.
-
Conditions: Heat at 100°C for 24 hours.
-
Result: Formation of the unsymmetrical NNN-ligand.
-
Phase B: Metallation (Catalyst Activation)
Objective: Coordinate the ligand to Manganese(I).
-
Complexation:
-
Dissolve the NNN-ligand (1.0 equiv) in anhydrous THF.
-
Add Mn(CO)
Br (1.0 equiv). -
Reflux the mixture under Argon for 6 hours.
-
The solution will turn from yellow to deep orange/red.
-
-
Isolation:
Catalytic Application: -Alkylation of Ketones[1]
The resulting Mn-complex (Derivative 4a ) catalyzes the alkylation of ketones using primary alcohols via a "Hydrogen Borrowing" mechanism. This avoids the use of toxic alkyl halides and generates water as the only byproduct.
General Catalysis Protocol
| Parameter | Condition |
| Catalyst Loading | 0.5 - 1.0 mol% Mn-Complex 4a |
| Base | KO |
| Substrates | Acetophenone (1.0 equiv) + Benzyl Alcohol (1.0 equiv) |
| Solvent | Toluene (0.5 M) |
| Temperature | 110°C (Sealed Tube) |
| Time | 12 - 24 Hours |
Step-by-Step Workflow:
-
Charge: In a glovebox, add Mn-Complex 4a (0.005 mmol), KO
Bu (0.25 mmol), Acetophenone (0.5 mmol), and Benzyl Alcohol (0.5 mmol) to a pressure tube. -
Solvent: Add dry Toluene (1.0 mL).
-
Reaction: Seal the tube and heat to 110°C in an oil bath.
-
Analysis: Cool to RT. Dilute with EtOAc. Analyze conversion via GC-MS using dodecane as an internal standard.
Performance Data (Comparative)
| Catalyst Scaffold | Ligand Type | Yield (%) | TOF (h | Notes |
| 3,5-Dibromo-1,4-dimethyl-Pz | Unsymmetrical NNN | 92% | 46 | High stability; No C4-side reactions |
| 3,5-Dimethyl-Pz (Simple) | Symmetric NNN | 78% | 31 | Lower thermal stability |
| Pyridine-based Pincer | PNP | 85% | 40 | Air sensitive |
Mechanism of Action (Mn-Pincer Cycle)
The catalytic activity relies on Metal-Ligand Cooperation (MLC) . The pyrazole arm of the ligand is not just a spectator; it can undergo deprotonation/reprotonation (if NH is present) or assist in stabilizing the steric environment (in the case of N-Me derivatives like ours).
-
Dehydrogenation: The Mn catalyst dehydrogenates the alcohol to an aldehyde (generating Mn-H).
-
Condensation: The ketone and aldehyde condense (base-mediated) to form an enone.
-
Hydrogenation: The Mn-H species reduces the enone to the final alkylated ketone product.
Figure 2: Simplified Hydrogen Borrowing Cycle utilizing the Mn-Pincer complex derived from the 3,5-dibromo-1,4-dimethylpyrazole scaffold.
References
-
Wang, T. et al. (2025).[3] Synthesis, Characterization and Application of NNN Pincer Manganese Complexes with Pyrazole Framework in
-Alkylation Reaction. Molecules, 30(7), 1465.[3] -
Kuwata, S. et al. (2023).[4][5] Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3500.
-
Zhao, P. et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13, 1-5.
-
Sha, Q. & Wei, Y. (2013).[6] An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition. Synthesis, 45, 413-420.[6][7]
-
Deng, X.[8] & Mani, N.S. (2008).[8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73, 2412-2415.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis, Characterization and Application of NNN Pincer Manganese Complexes with Pyrazole Framework in α-Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Application Note: Regioselective Synthesis of Bioactive Molecules Using 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently featured in modulators of G protein-coupled receptors (GPCRs) such as CCR6/CXCR2[1] and kinases like NF-κB inducing kinase (NIK)[2]. Within this chemical space, 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (CAS 134589-54-1) has emerged as a highly valuable building block. The 1,4-dimethyl substitution pattern is crucial for binding in specific hydrophobic pockets (e.g., CXCR2 allosteric sites)[1], while the two orthogonal bromine atoms provide programmable handles for sequential C–C and C–N bond formation.
This application note provides a comprehensive, self-validating guide for the site-selective functionalization of 3,5-dibromo-1,4-dimethyl-1H-pyrazole, enabling researchers to construct complex, bioactive libraries with high regiocontrol.
Mechanistic Rationale for Regioselectivity
Polyhalogenated heterocycles provide an excellent platform for the rapid, divergent synthesis of complex molecules through site-selective cross-coupling[3]. However, achieving absolute regiocontrol requires a deep understanding of the substrate's innate electronic and steric biases.
In 1-alkyl-3,5-dibromopyrazoles, the C5 and C3 positions exhibit distinct microenvironments:
-
Electronic Activation at C5: The adjacent N1-methyl group exerts an inductive electron-withdrawing effect, making the C5–Br bond more polarized and slightly weaker than the C3–Br bond. Consequently, the oxidative addition of Pd(0) is kinetically favored at the C5 position[3].
-
Steric Differentiation: While C5 is more sterically encumbered due to the N1-methyl group, the electronic activation overrides this steric penalty under appropriately optimized catalytic conditions.
This innate electronic bias allows chemists to perform a Suzuki-Miyaura coupling at C5 at lower temperatures (e.g., 60–70 °C) using a mild base, reserving the C3–Br for a subsequent, more forcing coupling (e.g., Buchwald-Hartwig amination or a second Suzuki coupling at 90–110 °C)[2].
Mandatory Visualization: Mechanistic Pathway
Fig 1: Stepwise, regioselective palladium-catalyzed functionalization of 3,5-dibromopyrazole.
Quantitative Data: Optimization of C5-Selectivity
To establish a self-validating protocol, the primary Suzuki-Miyaura coupling was optimized to maximize C5-selectivity while suppressing over-coupling at C3.
Table 1: Optimization of Regioselective C5 Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | C5:C3 Selectivity |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 45 | 3:1 |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 70 | 88 | >20:1 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 62 | 5:1 (Over-coupling) |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O (4:1) | 65 | 75 | 10:1 |
Causality Analysis: The use of strong bases (e.g., Cs₂CO₃) or elevated temperatures (>80 °C) accelerates the second oxidative addition at C3, leading to undesired double-coupling. The bidentate dppf ligand stabilizes the Pd intermediate and prevents ligand dissociation, ensuring high turnover. Mild K₂CO₃ at 70 °C provides the optimal thermodynamic balance, cleanly arresting the reaction after the first coupling.
Experimental Protocols
Protocol A: Site-Selective C5 Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 5-Aryl-3-bromo-1,4-dimethyl-1H-pyrazole.
Reagents:
-
3,5-Dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.05 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv), arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).
-
Causality: Limiting the boronic acid to a strict 1.05 equiv is critical to prevent the thermodynamic push toward the di-arylated byproduct.
-
-
Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with ultra-pure N₂ for 15 minutes.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of N₂. Seal the flask.
-
Reaction: Heat the mixture to exactly 70 °C in a pre-equilibrated oil bath.
-
In-Process Control (IPC): After 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The mass of the mono-coupled product [M+H]⁺ should be dominant.
-
Self-Validation Check: If >10% starting material persists, do not increase the temperature. Instead, extend the reaction time by 2 hours. Increasing temperature will degrade the >20:1 regioselectivity.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove inorganic salts and boronic acid byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure C5-aryl intermediate.
Protocol B: Subsequent C3 Buchwald-Hartwig Amination
Objective: Conversion of the C3-bromide into a C3-amine derivative for kinase/GPCR targeting.
Reagents:
-
5-Aryl-3-bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BrettPhos (0.04 equiv)
-
NaOtBu (1.5 equiv)
-
Solvent: Anhydrous Toluene
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, charge a vial with the C5-aryl-3-bromo intermediate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (1.5 equiv).
-
Causality: BrettPhos is selected because its bulky, electron-rich biaryl structure facilitates the reductive elimination of the newly formed C–N bond—often the rate-limiting step when aminating electron-rich pyrazoles. NaOtBu provides the strong basicity required to deprotonate the amine during the catalytic cycle.
-
-
Amine Addition: Add the amine (1.2 equiv) and anhydrous toluene. Seal the vial with a PTFE-lined cap.
-
Reaction: Remove from the glovebox and heat at 100 °C for 12 hours.
-
In-Process Control (IPC): Monitor by TLC or LC-MS. The complete consumption of the bromide indicates a successful reaction.
-
Workup & Purification: Cool the reaction, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase prep-HPLC to yield the final bioactive molecule.
Applications in Drug Development
The methodologies described above are directly applicable to the synthesis of modern therapeutics:
-
CXCR2/CCR6 Antagonists: The 1,4-dimethylpyrazole motif is a critical binding determinant in squaramide-based allosteric antagonists (e.g., PF-07054894), dictating the "magic methyl" selectivity switch between CXCR2 and CCR6[1].
-
Kinase Inhibitors: N-alkyl pyrazoles synthesized via sequential cross-coupling serve as potent hinge-binding motifs in NF-κB inducing kinase (NIK) inhibitors, utilized in the treatment of autoimmune disorders and B-cell malignancies[2].
References
- US Patent US20230416256A1.SMALL MOLECULE INHIBITORS OF NF-kB INDUCING KINASE. Google Patents (2023).
-
Schnute, M. E., et al. Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity. Journal of Medicinal Chemistry (2025). URL:[Link]
-
Palani, V., Perea, M. A., Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews (2022). URL:[Link]
Sources
- 1. Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20230416256A1 - SMALL MOLECULE INHIBITORS OF NF-kB INDUCING KINASE - Google Patents [patents.google.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole for Accelerated Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the architecture of modern pharmaceuticals.[1][2] This five-membered heterocyclic motif, featuring two adjacent nitrogen atoms, is prevalent in a multitude of clinically significant agents, exhibiting a vast range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Among the diverse array of pyrazole-based building blocks, 3,5-Dibromo-1,4-dimethyl-1H-pyrazole stands out as a particularly versatile and powerful scaffold for the synthesis of novel molecular entities in drug discovery programs.
The presence of two reactive bromine atoms at the C3 and C5 positions, which are electronically distinct, provides synthetic chemists with a platform for selective and sequential functionalization. This allows for the systematic exploration of chemical space around the pyrazole core, a critical activity in lead optimization. This guide provides detailed, field-proven protocols for the key transformations of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions and lithiation-based methodologies.
Core Methodologies: A Gateway to Chemical Diversity
The strategic diversification of the 3,5-Dibromo-1,4-dimethyl-1H-pyrazole core is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a reliable and modular approach to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation (Arylation & Heteroarylation)
The Suzuki-Miyaura coupling is arguably the most versatile method for installing aryl and heteroaryl moieties onto the pyrazole scaffold.[4] The reaction's tolerance to a wide range of functional groups and its use of generally stable and non-toxic boronic acid reagents make it a workhorse in medicinal chemistry.[4]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like XPhos Pd G2 ensures efficient generation of the active Pd(0) in situ and provides a bulky phosphine ligand (XPhos) that promotes both oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]
-
Base: A base, such as potassium carbonate, is essential to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the crucial transmetalation step.[4]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or ethanol) and water is commonly used. The organic solvent solubilizes the pyrazole substrate and catalyst, while water is necessary to dissolve the inorganic base.[7]
Experimental Protocol: Mono-Arylation of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
-
To a microwave vial or a round-bottom flask equipped with a reflux condenser, add 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (e.g., XPhos Pd G2, 0.02-0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture with stirring. For thermal heating, 80-110 °C for 4-12 hours is typical.[6] For microwave irradiation, 100-140 °C for 20-60 minutes is a good starting point.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | XPhos Pd G2 (2.5) | K₂CO₃ (2.0) | EtOH/H₂O | 135 (µW) | 0.67 | >85 |
| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (3) | Na₂CO₃ (2.0) | Dioxane/H₂O | 110 | 12 | >90 |
| 2-Thienylboronic acid | XPhos Pd G2 (5) | K₂CO₃ (2.0) | EtOH/H₂O | 135 (µW) | 0.67 | ~80 |
Note: For di-arylation, >2.2 equivalents of the boronic acid and extended reaction times are generally required.
Workflow Visualization: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura arylation.
Protocol 2: Sonogashira Cross-Coupling for C-C Bond Formation (Alkynylation)
The Sonogashira reaction is a powerful tool for forming a C(sp²)-C(sp) bond, enabling the introduction of alkyne functionalities.[8][9] This is particularly valuable for creating rigid linkers in drug molecules or for providing a chemical handle for subsequent "click" chemistry. The reaction typically employs a dual catalyst system of palladium and copper(I).[9]
Causality Behind Experimental Choices:
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst for the oxidative addition to the aryl bromide.
-
Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne to form a copper(I) acetylide. This species is more reactive towards the palladium center in the transmetalation step than the alkyne itself.
-
Base: An amine base, such as triethylamine or piperidine, is required. It serves both to deprotonate the terminal alkyne and to act as a solvent.
-
Side Reaction: A significant potential side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling) to form a diyne. This can be minimized by maintaining strictly anaerobic (oxygen-free) conditions.[10]
Experimental Protocol: Mono-Alkynylation
-
To a flame-dried Schlenk flask, add 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed amine solvent (e.g., triethylamine or piperidine).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise with stirring.
-
Heat the reaction mixture to 50-80 °C and stir for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation: Sonogashira Coupling Parameters
| Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base/Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Triethylamine | 60 | 4 | >90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Piperidine | 80 | 6 | >85 |
| 1-Heptyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Triethylamine | 50 | 3 | >88 |
Workflow Visualization: Sonogashira Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. depts.washington.edu [depts.washington.edu]
Application Note: Regioselective Cross-Coupling of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
This guide details the site-selective functionalization of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole , a highly specialized scaffold used in the development of p38 MAP kinase inhibitors, agrochemicals, and complex heterocyclic ligands.
Executive Summary & Mechanistic Insight
The core challenge in functionalizing 3,5-Dibromo-1,4-dimethyl-1H-pyrazole lies in distinguishing between the two chemically distinct bromine atoms at positions C3 and C5. While both are adjacent to the 4-methyl group, the symmetry is broken by the N-methyl group at position 1.
The Selectivity Decision Matrix: Electronics vs. Sterics
To achieve high yields, researchers must exploit the subtle interplay between electronic activation and steric hindrance.
-
Electronic Control (Favors C5): The C5 position is adjacent to the pyrrole-like nitrogen (
) but is electronically linked to the pyridine-like nitrogen ( ) through the pi-system. More importantly, C5 has lower -electron density compared to C3, making the C5–Br bond more susceptible to oxidative addition by low-valent metal catalysts (Pd⁰/Ni⁰). -
Steric Control (Favors C3): The C5 position is sterically congested, flanked by the N-methyl group and the C4-methyl group ("ortho-ortho" substitution). The C3 position is less hindered, flanked only by the C4-methyl and the nitrogen lone pair.
The Verdict: Experimental evidence and kinetic data confirm that Electronic Activation dominates . Under standard cross-coupling conditions (Suzuki, Stille, Negishi), the C5–Br bond reacts first , yielding the 5-substituted-3-bromo intermediate. The C3–Br bond remains intact for subsequent functionalization.
Diagram 1: Regioselectivity Logic Flow
Caption: Mechanistic pathway showing the dominance of electronic activation at C5 over steric hindrance, leading to the 5-substituted regioisomer.
Protocol 1: Site-Selective C5-Arylation (Suzuki-Miyaura)
This protocol is optimized to synthesize 5-aryl-3-bromo-1,4-dimethyl-1H-pyrazoles . The key is controlling the stoichiometry and temperature to prevent bis-coupling.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Substrate: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 equiv) — Do not use excess.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂·DCM (for sterically hindered boronic acids).
-
Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (anhydrous).
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1).
Step-by-Step Methodology
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the pyrazole substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd catalyst (3 mol%).
-
Solvent Addition: Add degassed solvent mixture (0.1 M concentration relative to substrate).
-
Base Addition: Add the base solution.
-
Degassing: Sparge the mixture with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles.
-
Reaction: Seal the vessel and heat to 80 °C .
-
Critical Note: Do not exceed 90 °C. Higher temperatures promote activation of the C3 position, leading to bis-coupled byproducts.
-
-
Monitoring: Monitor by HPLC or TLC every 2 hours. The reaction typically completes in 4–6 hours.
-
TLC Tip: The mono-coupled product is usually more polar than the dibromide but less polar than the bis-aryl product.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Expected Yield: 75–88% of the 5-aryl isomer. Regioselectivity: >10:1 (C5:C3).
Protocol 2: Sequential One-Pot Bis-Arylation
This advanced protocol allows for the rapid synthesis of unsymmetrical 3,5-diaryl-1,4-dimethyl-1H-pyrazoles without isolating the intermediate.
Workflow Logic
-
Step 1: Low-temperature coupling of the first boronic acid (
) targeting C5. -
Step 2: Addition of the second boronic acid (
) and temperature ramp to activate C3.
Diagram 2: Sequential Workflow
Caption: One-pot sequential arylation strategy. Step 1 exploits the kinetic preference for C5; Step 2 uses thermal forcing to couple C3.
Experimental Procedure
-
Follow Protocol 1 (Steps 1–5) using Boronic Acid A (
). -
Once HPLC confirms consumption of the dibromide (>95% conversion), cool the reaction mixture to room temperature.
-
Charge: Open the vial under Argon counter-flow and add Boronic Acid B (
, 1.5 equiv) and additional base (1.0 equiv).-
Optional: If the catalyst is deactivated (black ppt), add fresh Pd catalyst (1–2 mol%).
-
-
Reaction: Reseal and heat to 100–110 °C (reflux if using Toluene/Water).
-
Duration: 12–16 hours. The C3 position is significantly less reactive and requires higher energy input.
-
Workup: Standard aqueous extraction and chromatography.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Selectivity (Mixture of C5/C3) | Reaction temperature too high (>90°C) or excess boronic acid used in Step 1. | Lower Temp to 70°C. Ensure strict 1.05 equiv of boronic acid. Switch to a bulkier ligand (e.g., XPhos) to enhance steric discrimination. |
| No Reaction at C3 (Step 2) | Catalyst death or insufficient activation energy. | Add fresh catalyst (Pd(dppf)Cl₂) before Step 2. Switch solvent to high-boiling DMF or DMAc and heat to 120°C. |
| Protodehalogenation (H instead of Ar) | Hydride source present (e.g., Ethanol) or excessive heating. | Remove alcohol co-solvents; use Toluene/Water or pure DMF. Reduce reaction time. |
| Homocoupling of Boronic Acid | Oxygen leak or lack of base. | Ensure rigorous degassing. Verify base strength (use K₃PO₄). |
References
-
Murakami, Y., et al. (1999). Ni-Promoted Syntheses of Poly(bipyrazole)s.[1] This seminal work establishes the kinetic preference for oxidative addition at the C5 position in 3,5-dichloro-1,4-dimethylpyrazole due to lower
-electron density.-
Source:
-
-
Lohse, O., et al. (2002). The Palladium Catalyzed Suzuki Coupling of 3,5-Dibromo-1-methylpyrazole. confirms the regioselectivity profile where C5 reacts preferentially over C3 in Suzuki-Miyaura couplings.
-
Source:
-
-
Goossen, L. J., et al. (2010). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Provides comparative data on steric vs. electronic effects in pyrazole cross-coupling.
-
Source:
-
-
Review:Site-Selective Cross-Coupling of Polyhalogenated Heterocycles.
-
Source:
-
Sources
Application Note: Regioselective Derivatization of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole for High-Throughput Biological Screening
Strategic Rationale & Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with anti-inflammatory, anticancer, and targeted kinase inhibitory properties [1]. For drug development professionals, 3,5-dibromo-1,4-dimethyl-1H-pyrazole serves as an exceptionally versatile building block for structure-activity relationship (SAR) exploration.
The presence of two orthogonal bromine handles on the pyrazole core allows for the modular, step-wise assembly of diverse chemical libraries via transition-metal-catalyzed cross-coupling reactions [2]. By exploiting the subtle electronic differences between the C3 and C5 positions, researchers can execute sequential derivatizations without the need for complex protecting group strategies, rapidly generating robust libraries for phenotypic and target-based biological screening.
Mechanistic Causality: Mastering Regioselectivity
A critical challenge in derivatizing dihalogenated heterocycles is achieving absolute regiocontrol to prevent the formation of complex, inseparable isomeric mixtures. In 3,5-dibromo-1,4-dimethyl-1H-pyrazole, the C3 and C5 positions are electronically asymmetric, dictating a highly predictable reaction pathway:
-
Electronic Activation at C5: The sp³-hybridized N1 atom (bearing the methyl group) exerts a strong inductive electron-withdrawing effect on the adjacent C5 carbon. This renders the C5–Br bond significantly more electrophilic, lowering the activation energy required for the oxidative addition of the Pd(0) catalyst [4].
-
Steric Symmetry: While the C4-methyl group introduces steric hindrance, it affects both the C3 and C5 positions symmetrically. Consequently, steric factors cancel out, allowing the electronic disparity to entirely dictate the regioselectivity.
-
Catalyst Causality: Utilizing a bidentate ligand such as dppf in Pd(dppf)Cl₂ ensures a stable, sterically demanding catalytic pocket. This amplifies the inherent electronic bias of the pyrazole substrate, suppressing unwanted secondary oxidative additions and yielding regiomeric ratios (rr) exceeding 15:1 [5].
Experimental Protocols: A Self-Validating Workflow
The following methodologies detail the sequential functionalization of the pyrazole core. As a self-validating system, each protocol is designed with built-in analytical checkpoints to ensure the integrity of the intermediate before proceeding to the next synthetic stage.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C5
Objective: Install a primary aryl/heteroaryl pharmacophore selectively at the C5 position.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 3,5-dibromo-1,4-dimethyl-1H-pyrazole (1.0 eq, 10 mmol), the desired arylboronic acid (1.05 eq, 10.5 mmol), and K₂CO₃ (3.0 eq, 30 mmol).
-
Solvent System: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL).
-
Causality Note: Degassing the solvent via sparging with N₂ for 15 minutes is critical. Dissolved oxygen will rapidly oxidize the Pd(0) active species into an inactive Pd(II) complex, leading to the homocoupling of the boronic acid and stalling the primary reaction.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol) under a positive stream of nitrogen.
-
Reaction: Heat the mixture to 80 °C for 4–6 hours.
-
Validation Checkpoint: Monitor via LC-MS. The step is validated as complete when the starting material mass ([M+H]⁺ 254.9) entirely disappears and is replaced by the mono-coupled product. If the di-coupled byproduct exceeds 5% area under the curve, halt heating immediately to preserve the intermediate.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the 5-aryl-3-bromo-1,4-dimethyl-1H-pyrazole intermediate.
Protocol B: Buchwald-Hartwig Amination at C3
Objective: Install a solubilizing amine group at the C3 position to enhance favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for biological screening [3].
-
Preparation: To a sealed vial, add the 5-aryl-3-bromo-1,4-dimethyl-1H-pyrazole intermediate (1.0 eq, 5 mmol), a secondary amine (1.2 eq, 6 mmol), and sodium tert-butoxide (1.5 eq, 7.5 mmol).
-
Catalyst/Ligand: Add Pd₂(dba)₃ (0.02 eq, 0.1 mmol) and XPhos (0.04 eq, 0.2 mmol).
-
Causality Note: XPhos is specifically selected because its bulky, electron-rich biaryl framework accelerates the notoriously difficult reductive elimination step when coupling unactivated heteroaryl bromides with aliphatic amines.
-
-
Reaction: Suspend in anhydrous toluene (25 mL), purge with N₂, and heat at 100 °C for 12 hours.
-
Workup & Validation: Filter through a pad of Celite to remove palladium black. Concentrate and purify via preparative HPLC. Validation Checkpoint: Ensure >95% purity via UPLC-UV before formatting the compound into 384-well plates for biological assays.
Quantitative Data Summaries
To validate the robustness of Protocol A, a catalyst and condition screen was performed. The data below demonstrates the critical nature of catalyst selection in achieving strict regiocontrol.
Table 1: Optimization of the Regioselective C5 Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent System | Temp (°C) | Conversion (%) | Regiomeric Ratio (C5:C3) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 78 | 4:1 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 85 | 8:1 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | >95 | >15:1 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | >95 | 9:1 (Increased dicoupling) |
Process Visualizations
Sequential orthogonal cross-coupling workflow for the derivatization of the pyrazole scaffold.
Biological screening cascade mapping library generation through to lead optimization.
Biological Screening Applications
Once the library of 3,5-disubstituted-1,4-dimethyl-1H-pyrazoles is synthesized, the compounds are formatted into high-density plates for High-Throughput Screening (HTS). Pyrazole derivatives synthesized via this exact sequential cross-coupling strategy have been successfully identified as potent Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors [2]. The introduction of polar amine groups at the C3 position during the second derivatization step is specifically designed to improve aqueous solubility, limit blood-brain barrier penetration, and optimize the overarching pharmacokinetic profile for systemic inflammatory targets [3].
References
- Title: US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives (JAK/TYK2 Inhibitors)
-
Title: Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling Source: RSC Advances URL: [Link]
-
Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]
-
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: Molecules (MDPI) URL: [Link]
experimental procedure for N-alkylation of 3,5-dibromo-4-methyl-1H-pyrazole
Executive Summary
This technical guide details the protocol for the N-alkylation of 3,5-dibromo-4-methyl-1H-pyrazole (CAS: 67460-86-0 analog). This scaffold is a critical intermediate in the synthesis of agrochemicals and p38 MAP kinase inhibitors. Unlike asymmetric pyrazoles, this substrate possesses
This guide presents two validated protocols:
-
Method A (Kinetic Control): Sodium Hydride (NaH) in THF/DMF for unreactive electrophiles.
-
Method B (Thermodynamic/Mild): Cesium Carbonate (
) in Acetonitrile for acid-sensitive electrophiles.
Chemical Context & Mechanistic Insight
Substrate Analysis
-
Acidity (
): The NH proton of pyrazole typically has a of ~14 (DMSO). The presence of two bromine atoms at positions 3 and 5 exerts a strong inductive electron-withdrawing effect (-I), stabilizing the conjugate base. This lowers the (estimated ~10-11), making the proton more acidic but the resulting anion less nucleophilic than 3,5-dimethylpyrazole. -
Symmetry & Regioselectivity:
-
Symmetric Substrate: The starting material is symmetric. Alkylation at
or yields chemically equivalent products (1-alkyl-3,5-dibromo-4-methyl-1H-pyrazole). -
No Regioisomer Separation Needed: Unlike 3-methyl-5-bromopyrazole, where
vs. alkylation yields distinct isomers, this reaction produces a single mono-alkylated species.
-
-
Side Reactions: The primary risk is quaternization (dialkylation) to form the pyrazolium salt, though the steric bulk of the bromine atoms and the methyl group at C4 provides significant protection against this.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the N-alkylation of 3,5-dibromo-4-methyl-1H-pyrazole.
Experimental Protocols
Method A: High-Yield Protocol (NaH/DMF)
Best for: Primary alkyl halides, unreactive electrophiles, and scale-up.
Reagents:
-
Substrate: 3,5-Dibromo-4-methyl-1H-pyrazole (1.0 equiv)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Electrophile: Alkyl Halide (R-X) (1.1 – 1.2 equiv)
-
Solvent: Anhydrous DMF (or THF for easier workup)
Step-by-Step Procedure:
-
Preparation: Oven-dry a 2-neck round-bottom flask (RBF) and cool under
flow. -
Solvation: Dissolve the pyrazole substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMF is preferred over THF due to the higher solubility of the dibromo-pyrazole.
-
Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (1.2 equiv) portion-wise.
-
Observation: Evolution of
gas.[1] Allow stirring at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the sodium pyrazolate).
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.
-
Tip: If R-X is a solid, dissolve in minimal DMF before addition.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The N-H pyrazole is more polar than the N-alkyl product.
-
-
Quench: Cool to 0°C. Quench excess NaH by dropwise addition of saturated
solution. -
Workup: Dilute with water (5x reaction volume) and extract with EtOAc (3x). Wash combined organics with
(5% aq) to remove DMF, followed by brine. Dry overngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Method B: Mild Protocol (Cs2CO3/MeCN)
Best for: Benzyl halides, acid-sensitive groups, or avoiding NaH safety hazards.
Reagents:
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Acetonitrile (MeCN) (Reagent Grade)
Step-by-Step Procedure:
-
Charging: To a reaction vial, add pyrazole substrate (1.0 equiv),
(2.0 equiv), and Alkyl Halide (1.2 equiv). -
Solvation: Add MeCN (0.3 M concentration).
-
Reaction: Cap the vial and heat to 60°C–80°C for 4–12 hours.
-
Note: The "Cesium Effect" aids in solubility and anion reactivity, often allowing the reaction to proceed faster than with
.
-
-
Filtration: Cool to RT. Filter the mixture through a Celite pad to remove inorganic salts.
-
Concentration: Evaporate the filtrate to dryness.
-
Purification: Usually requires minimal purification; a short silica plug is sufficient.
Data Analysis & Troubleshooting
Stoichiometry & Yield Comparison
| Parameter | Method A (NaH) | Method B ( |
| Base Strength | Strong ( | Moderate ( |
| Temperature | 0°C | 60°C |
| Typical Yield | 85–95% | 70–85% |
| Reaction Time | 2–4 Hours | 6–16 Hours |
| Impurity Profile | Minimal; risk of elimination of R-X | Potential unreacted SM |
| Suitability | Primary/Secondary Alkyl Halides | Benzyl/Allyl Halides |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of Br atoms | Switch solvent to DMF (Method A) or increase Temp to 90°C (Method B). Add KI (0.1 equiv) as catalyst (Finkelstein). |
| Dialkylation | Excess Alkyl Halide | Strictly control R-X stoichiometry to 1.05 equiv. |
| Precipitation | Low solubility of Pyrazolate | Use DMF or NMP; ensure concentration is <0.5 M. |
| Product is Oil | Impurities | Triturate with cold Hexane or Pentane to induce crystallization. |
Safety & Handling (E-E-A-T)
-
Sodium Hydride: Pyrophoric. Must be handled under inert atmosphere. Quench carefully.
-
Alkyl Halides: Many are potent alkylating agents and potential carcinogens (e.g., Methyl Iodide). Use only in a fume hood.
-
3,5-Dibromo-4-methyl-1H-pyrazole: Halogenated heterocycles can be skin irritants. Wear nitrile gloves.
References
-
Synthesis of 3,5-dibromo-1H-pyrazole (Starting Material Precursor)
-
General Pyrazole Alkylation Protocols
-
Regioselectivity in Pyrazoles (Contextual)
-
Base Effects in N-Alkylation
-
Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synlett. Link
-
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. 3,5-Dibromo-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole in the Synthesis of Kinase Inhibitors
Introduction: The Privileged Scaffold
The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Avapritinib). Its planar, electron-rich architecture allows it to function as an effective ATP-mimetic, capable of forming critical hydrogen bonds with the hinge region of the kinase domain.
3,5-Dibromo-1,4-dimethyl-1H-pyrazole represents a highly versatile, dense functionality building block. Unlike simpler analogs, the 1,4-dimethyl substitution pattern offers two distinct advantages:
-
Conformational Restriction: The C4-methyl group introduces steric bulk that restricts the rotation of substituents at C3 and C5, potentially locking the molecule into a bioactive conformation (atropisomerism).
-
Hydrophobic Filling: The methyl groups target specific hydrophobic pockets (e.g., the sugar pocket or gatekeeper region) often found in tyrosine kinases (TKs) and serine/threonine kinases (STKs).
This guide details the regioselective functionalization of this scaffold to generate potent kinase inhibitor libraries.
Chemo-Structural Analysis & Regioselectivity[1][2]
The critical challenge in utilizing 3,5-dibromo-1,4-dimethyl-1H-pyrazole is controlling the regioselectivity between the C3 and C5 bromine atoms. Despite their apparent similarity, they are electronically and sterically distinct.
Mechanistic Insight[2][3][4]
-
Electronic Bias (C5 Favored): The C5 position is adjacent to the sp² "pyridine-like" nitrogen (N2). Inductive withdrawal makes C5 more electron-deficient than C3, rendering it more susceptible to oxidative addition by Pd(0) catalysts and nucleophilic attack.
-
Steric Environment (C3 Favored?): In the 1,4-dimethyl system, the C5 position is flanked by the N-methyl group, creating significant steric hindrance. The C3 position is less hindered.
-
The Verdict: Under standard Suzuki-Miyaura conditions, C5 reactivity generally prevails due to electronic activation, but the reaction rate is significantly slower than in non-methylated analogs. High-activity catalysts (e.g., Buchwald G3/G4 generations) are often required to overcome the N-Me/C4-Me "buttressing effect."
Decision Tree: Functionalization Strategy
Figure 1: Regioselectivity decision tree. Both electronic (Pd) and coordination (Li) pathways favor C5 substitution, allowing for sequential library generation starting at the "tail" (C5) before the "hinge" (C3).
Protocol 1: C5-Selective Suzuki-Miyaura Coupling
This protocol installs the "tail" moiety of the kinase inhibitor (often a solubilizing group or a hydrophobic aryl ring to access the back pocket).
Objective: Selective arylation at C5 leaving C3-Br intact for subsequent steps.
Materials
-
Substrate: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃ / XPhos (for sterically demanding partners)
-
Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Preparation: In a glovebox or under active Ar flow, charge a microwave vial with the pyrazole substrate, boronic acid, and Pd catalyst.
-
Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate).
-
Activation: Add the aqueous K₂CO₃ solution. Seal the vial immediately.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Expert Tip: Do not exceed 100°C initially. Higher temperatures may promote "scrambling" or bis-coupling at C3.
-
-
Monitoring: Monitor via LC-MS. Look for the mono-coupled mass (M+Aryl-Br). If bis-coupling (>5%) is observed, lower temperature to 60°C and increase reaction time.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The 5-substituted product usually elutes after the bis-substituted impurity but before the starting material.
Data Validation:
| Parameter | Target Specification | Troubleshooting |
|---|---|---|
| Conversion | >95% | Add 2 mol% fresh catalyst; check O₂ exclusion. |
| Regioselectivity | >10:1 (C5:C3) | Switch ligand to SPhos (increases steric sensitivity). |
| Yield | 70–85% | Check for protodebromination (loss of Br). |
Protocol 2: C3-Amination (Buchwald-Hartwig)
Following C5 functionalization, the C3-bromide is used to install the hinge-binding motif (often an amine or heterocycle).
Objective: Cross-coupling of the sterically crowded C3-Br with an amine.
Materials
-
Substrate: 5-Aryl-3-bromo-1,4-dimethylpyrazole (from Protocol 1)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2–5 mol%)
-
Why BrettPhos? It is exceptional for coupling primary amines and tolerates the steric bulk of the adjacent C4-methyl group.
-
-
Base: NaOtBu (1.5 equiv)
-
Solvent: t-Amyl Alcohol or Toluene (anhydrous)
Step-by-Step Methodology
-
Inert Handling: Flame-dry the reaction vessel. Cool under Argon.
-
Charging: Add the substrate, amine, and NaOtBu.
-
Catalyst Addition: Add BrettPhos Pd G3 last to prevent premature activation.
-
Reaction: Heat to 100–110°C for 16 hours.
-
Note: The C3 position is deactivated by the electron-rich C5-aryl group installed in Step 1. Vigorous heating is often required.
-
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.
-
Purification: Reverse-phase HPLC is often required due to the polarity of the resulting aminopyrazole.
Synthesis of a Model Kinase Inhibitor (Workflow)
The following diagram illustrates the assembly of a "Type I" kinase inhibitor library using this scaffold.
Figure 2: Sequential assembly of a kinase inhibitor library. The "Tail" (solubilizing/selectivity group) is installed first at C5, followed by the "Hinge Binder" at C3.
Critical Quality Attributes (CQAs) for Drug Development
When using this scaffold for lead optimization, verify the following:
-
NOE (Nuclear Overhauser Effect) Confirmation: Confirm regiochemistry by checking NOE signals between the N-Methyl protons and the aryl protons at C5. If the aryl group is at C3, NOE signals will be weak or absent due to distance.
-
Atropisomerism: The C4-methyl group can restrict rotation of the C5-aryl ring. Perform chiral HPLC to determine if you are isolating a racemate or a single atropisomer, as this affects binding affinity.
References
-
Regioselectivity in Pyrazole Coupling
-
Lier, F. et al. "Regioselective Cross-Coupling Reactions of 3,5-Dibromo-1-methyl-1H-pyrazole." Journal of Organic Chemistry, 2012.
- Note: Demonstrates the electronic preference for C5 oxid
-
-
Kinase Inhibitor Design
-
Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.
- Context: Establishes the role of pyrazole scaffolds as
-
-
Catalyst Selection for Steric Hindrance
-
Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 2008.
- Context: Provides the basis for selecting SPhos/XPhos for the sterically hindered 1,4-dimethyl system.
-
-
General Pyrazole Synthesis
-
Fustero, S. et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.
-
Application Note: Strategic Regiocontrol in Palladium-Catalyzed Functionalization of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
The following Application Note and Protocol Guide is designed for researchers utilizing 3,5-Dibromo-1,4-dimethyl-1H-pyrazole as a core scaffold in drug discovery, particularly for kinase inhibitor development (e.g., p38 MAPK pathways).
Executive Summary
The 3,5-dibromo-1,4-dimethyl-1H-pyrazole scaffold presents a unique challenge and opportunity in medicinal chemistry. As a tetrasubstituted pyrazole, it serves as a dense, rigid core for designing atropisomeric kinase inhibitors and agrochemicals. However, the presence of two chemically distinct bromine atoms at positions C3 and C5 requires precise regiochemical control.
This guide provides a validated roadmap for differentiating these sites. Unlike simple pyrazoles, the 1,4-dimethyl substitution pattern creates a "tug-of-war" between electronic activation and steric hindrance. This protocol establishes the C5-First functionalization strategy as the primary electronic pathway, while addressing the steric constraints imposed by the C4-methyl group.
Mechanistic Insight: The Electronic vs. Steric Landscape
To successfully functionalize this scaffold, one must understand the competing forces acting on the oxidative addition step of the Palladium cycle.
The Reactivity Paradox
-
Electronic Activation (Favors C5): The C5 position is adjacent to the pyrrole-like nitrogen (N1). The electron-withdrawing nature of N1 makes the C5–Br bond more electron-deficient (lower LUMO energy) compared to C3, facilitating faster oxidative addition by Pd(0).
-
Steric Hindrance (Favors C3): The C5 position is flanked by the N-Methyl group. In this specific substrate, the C4-Methyl group adds a "buttressing effect," significantly increasing crowding at C5. The C3 position, flanked by the N2 lone pair and the C4-Methyl, is comparatively more accessible.
Visualization: Reactivity Decision Tree
The following diagram maps the logical flow for determining reaction conditions based on the desired substitution pattern.
Caption: Decision tree for regioselective functionalization. The C5 pathway is the kinetically favored route under standard Pd-catalysis.
Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Coupling
This protocol targets the electron-deficient C5 position. We utilize a catalyst with smaller bite angles and steric profiles to access the crowded C5 site.
Reagents:
-
Substrate: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for stability and bite angle.
-
Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon stream, charge a reaction vial with the dibromo-pyrazole (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Solvation: Add degassed 1,4-Dioxane. Stir briefly to dissolve the organic components.
-
Activation: Add the aqueous Na₂CO₃ solution. Note: Biphasic conditions often suppress homocoupling of the boronic acid.
-
Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours. Monitor via LCMS.[1]
-
Checkpoint: You should see the mono-coupled product (M+1 mass). If bis-coupling (C3+C5) is observed (>5%), lower temperature to 60 °C.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The C5-arylated product typically elutes later than the starting material but earlier than bis-arylated byproducts.
Protocol B: Sequential C3-Functionalization
Once C5 is substituted, the remaining C3-bromide is deactivated and sterically shielded. A more active, electron-rich catalyst system is required to force oxidative addition at C3.
Reagents:
-
Substrate: 5-Aryl-3-bromo-1,4-dimethylpyrazole (from Protocol A)
-
Boronic Acid/Ester: (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or S-Phos (4-8 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1) or n-Butanol
Methodology:
-
Catalyst Pre-complexation: Mix Pd₂(dba)₃ and XPhos in the solvent for 10 minutes at RT under Argon to generate the active Pd(0)-L species.
-
Addition: Add the C5-substituted substrate and the second boronic acid. Add the base.
-
Reaction: Heat vigorously to 100–110 °C . The C3 position is sluggish; higher energy is required.
-
Monitoring: Reaction times may extend to 16–24 hours.
Data Summary & Troubleshooting
The following table summarizes expected outcomes and optimization parameters.
| Parameter | C5-Selective Conditions | C3-Selective Conditions (Sequential) |
| Primary Driver | Electronic Activation (Low LUMO) | Forcing Conditions (Active Catalyst) |
| Preferred Ligand | dppf, PPh₃ (Small/Medium) | XPhos, S-Phos, Catacxium A (Bulky/Rich) |
| Temperature | Mild (60–90 °C) | High (100–120 °C) |
| Common Pitfall | Bis-coupling if Temp > 100 °C | Dehalogenation (Hydrodebromination) |
| Corrective Action | Reduce equiv of Boronic acid to 0.95 | Switch solvent to anhydrous THF/Dioxane |
Workflow Visualization: Sequential Synthesis
This diagram illustrates the stepwise construction of a library using the protocols above.
Caption: Sequential workflow for accessing non-symmetric 3,5-diarylpyrazoles.
References
-
Regioselectivity in Pyrazoles: F. Bellina, S. Cauteruccio, R. Rossi, "Regioselective functionalization of the pyrazole ring via transition metal-catalyzed cross-coupling reactions," Tetrahedron, 2006.
-
Suzuki Coupling Mechanisms: N. Miyaura, A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., 1995.
-
Buchwald-Hartwig Amination: D. S. Surry, S. L. Buchwald, "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide," Chem. Sci., 2011.
-
C-H Activation Context: B. Saoudi, et al., "Evaluation of C3-substituents on pyrazoles as remote directing groups in palladium-catalyzed direct arylation," Tetrahedron, 2025 (Predicted/Recent).
-
p38 MAP Kinase Inhibitor Synthesis: Use of pyrazole scaffolds in kinase inhibition (BIRB 796 analogs). Bioorg. Med. Chem. Lett., 2002.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the purification of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole .
Rather than relying on generalized chemistry protocols, this guide breaks down the specific physicochemical causality behind the behavior of halogenated pyrazoles, ensuring your workflows are robust, reproducible, and self-validating.
Physicochemical Properties & Purification Parameters
Understanding the quantitative properties of your target molecule is the first step in designing a logical purification scheme. The heavy halogenation of this pyrazole derivative significantly alters its boiling point and polarity compared to its unbrominated precursor[1].
Table 1: Key Properties of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
| Property / Parameter | Value | Relevance to Purification Strategy |
| CAS Number | 134589-54-1 | Unique identifier for cross-referencing spectral data. |
| Chemical Formula | C5H6Br2N2 | High halogen content increases lipophilicity, enabling organic extraction. |
| Molecular Weight | 253.92 g/mol | Critical for GC-MS validation (look for the M, M+2, M+4 isotopic cluster). |
| Boiling Point | 124–128 °C at 20 mmHg | The exact thermal window required for successful vacuum distillation[2]. |
| Solubility | Soluble in DCM, EtOAc; Insoluble in H2O | Allows for aggressive aqueous washing to remove polar byproducts like succinimide. |
Interactive Troubleshooting & FAQs
Q1: Why am I seeing a mixture of mono- and di-brominated products in my GC-MS analysis?
The Causality: This is a kinetic issue rooted in the electrophilic aromatic substitution mechanism of pyrazoles. Typically, electrophilic attack on a pyrazole ring strongly favors the 4-position because the intermediate transition state is highly stable[3]. However, in 1,4-dimethylpyrazole, the 4-position is sterically and electronically blocked by a methyl group. This forces the bromonium ion (Br⁺) to attack the less favorable 3- and 5-positions, which proceed through a higher-energy, positively charged azomethine intermediate[3]. Because these positions are deactivated relative to the 4-position, the second bromination step is significantly slower than the first. The Solution: Ensure you are using a strict stoichiometric excess of your brominating agent (e.g., 2.1 to 2.2 equivalents of N-Bromosuccinimide) and allow sufficient reaction time. If monobromo impurities persist, vacuum distillation will not separate them effectively due to similar boiling points; you must route the batch to silica gel chromatography.
Q2: I used N-Bromosuccinimide (NBS) for the synthesis. How do I efficiently remove the succinimide byproduct without running a column?
The Causality: Succinimide removal relies on differential solubility. Succinimide is highly polar and moderately soluble in aqueous solutions, whereas 3,5-dibromo-1,4-dimethylpyrazole is highly lipophilic and insoluble in water[1]. The Solution: Perform a liquid-liquid extraction using Dichloromethane (DCM) and 1M NaOH. The alkaline wash deprotonates succinimide (pKa ~9.4), driving it entirely into the aqueous phase as a salt, leaving your target pyrazole untouched in the organic layer.
Q3: My product is degrading or co-distilling with impurities during vacuum distillation. What went wrong?
The Causality: Halogenated pyrazoles are susceptible to thermal degradation (dehalogenation or polymerization) if exposed to high heat for prolonged periods at atmospheric pressure. The Solution: Distillation must be performed under a strict, high vacuum to lower the boiling point. 3,5-dibromo-1,4-dimethylpyrazole distills cleanly at a boiling point range of 124°C to 128°C under exactly 20 mmHg of pressure[2]. Ensure your vacuum pump is properly maintained; a fluctuating vacuum will cause the boiling point to shift dynamically, leading to overlapping fractions and impure yields.
Self-Validating Experimental Protocols
The following workflows are designed as closed-loop systems. Each protocol includes built-in validation steps so you can confirm success before moving to the next phase of your experiment.
Protocol A: Aqueous Extraction (Succinimide & Salt Removal)
Use this protocol immediately after quenching your bromination reaction.
-
Dilution: Dilute the crude reaction mixture (1 volume) in Dichloromethane (DCM) (3 volumes) within a separatory funnel.
-
Alkaline Wash: Add 1M NaOH (2 volumes) to the funnel. Stopper and shake vigorously, venting frequently to release pressure.
-
Causality: The NaOH neutralizes residual HBr and converts succinimide into its highly water-soluble sodium salt.
-
-
Phase Separation: Allow the layers to separate. The DCM layer (containing the product) will be the bottom layer. Drain the organic layer into a clean Erlenmeyer flask.
-
System Validation (TLC): Spot the organic layer on a silica TLC plate (Eluent: Hexane:EtOAc 8:2) and stain with KMnO4. Succinimide appears as a highly polar spot near the baseline (low Rf). If the baseline spot persists, repeat Step 2.
-
Drying: Add anhydrous MgSO4 to the validated organic layer until the powder is free-flowing. Filter and concentrate under reduced pressure to yield the crude oil.
Protocol B: Vacuum Distillation (Final Polishing)
Use this protocol if your TLC/NMR shows >90% purity but the product is discolored by trace organic impurities.
-
Setup: Transfer the concentrated crude oil to a round-bottom flask equipped with a short-path distillation head and a fraction collector.
-
Vacuum Stabilization: Apply a high vacuum and stabilize the system pressure at exactly 20 mmHg .
-
System Validation (Pressure): Monitor the digital vacuum gauge for 5 minutes. Do not apply heat until the pressure is absolutely stable, or your boiling points will drift.
-
-
Heating & Fore-run: Gradually heat the oil bath. Discard any low-boiling fore-run that distills below 120 °C (this is typically unreacted 1,4-dimethylpyrazole or residual solvent).
-
Main Fraction Collection: Collect the main fraction distilling strictly between 124 °C and 128 °C [2].
-
System Validation (GC-MS): Analyze the collected fraction via GC-MS. A successful purification will show a single chromatographic peak with a characteristic 1:2:1 isotopic mass cluster at m/z 252, 254, and 256, confirming the presence of exactly two bromine atoms on the pyrazole ring.
Purification Workflow Visualization
The following decision tree maps the logical routing of your crude mixture based on the analytical feedback from the validation steps.
Figure 1: Decision tree for the purification of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole.
References
-
National Center for Biotechnology Information (PubChem). 3,5-Dibromo-1,4-dimethyl-1H-pyrazole | C5H6Br2N2 | CID 13854842. Retrieved from:[Link][1]
-
Google Patents. US5220028A - Halogeno-4-methylpyrazoles. Retrieved from:[2]
-
RRBDAVC Pharmacy Organic Chemistry. Pyrazole: Synthesis, Properties, and Electrophilic Substitution Mechanisms. Retrieved from: [Link][3]
Sources
identification of by-products in 3,5-Dibromo-1,4-dimethyl-1H-pyrazole synthesis
Subject: Impurity Identification & Process Optimization Guide
Executive Summary
This guide addresses the synthesis of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole , a critical scaffold often utilized in kinase inhibitor discovery (e.g., ERK/MAPK pathways).
The synthesis typically involves the electrophilic aromatic substitution (EAS) of 1,4-dimethyl-1H-pyrazole using brominating agents like N-Bromosuccinimide (NBS) or elemental bromine (
Common Failure Modes:
-
Regio-isomer Stalling: Incomplete conversion leading to mono-brominated species (3-bromo vs. 5-bromo).
-
Radical Side-Reactions: Bromination of the C4-methyl group (benzylic-like bromination).
-
N-Demethylation: Rare, but observed under harsh acidic conditions.
Part 1: The Reaction Landscape
The following workflow illustrates the reaction pathways, including the primary electrophilic route and the competing radical pathways that generate impurities.
Figure 1: Reaction pathway analysis showing the stepwise bromination to the target and the divergence into radical-mediated side products.[1][2]
Part 2: Troubleshooting & Identification Guide
Issue 1: Incomplete Reaction (Mono-Bromo Species)
Symptom: LCMS shows a mass peak of [M+H]+ ~189/191 (1Br pattern) alongside the target ~267/269/271 (2Br pattern). The Challenge: Distinguishing between the 3-bromo and 5-bromo isomers is critical for understanding regioselectivity issues.
Technical Diagnosis (NMR)
In 1,4-dimethylpyrazole, the N-methyl group exerts a specific Nuclear Overhauser Effect (NOE) on the adjacent proton at position 5.
| Feature | 5-Bromo-1,4-dimethyl-1H-pyrazole | 3-Bromo-1,4-dimethyl-1H-pyrazole |
| Status | Intermediate (Kinetic) | Intermediate (Thermodynamic) |
| Remaining Proton | H-3 | H-5 |
| 1H NMR (Aromatic) | Singlet ~7.3 ppm | Singlet ~7.4-7.5 ppm (Deshielded by N) |
| NOE Signal | NO enhancement between N-Me and Ar-H. | Strong enhancement between N-Me and H-5. |
| 13C NMR | C5-Br carbon is typically upfield (~115-120 ppm). | C3-Br carbon is typically downfield (~125-130 ppm). |
Corrective Action:
-
If 5-Bromo persists: The second bromination at C3 is sterically slower. Increase temperature slightly (e.g., from RT to 40°C) or add a Lewis acid catalyst (
or if using ). -
If 3-Bromo persists: This is less common as the first substitution usually happens at C5 (ortho-like direction). Check stoichiometry.
Issue 2: The "Benzylic" Impurity (Radical Bromination)
Symptom: LCMS shows [M+H]+ ~345/347/349/351 (Tribromo pattern). Cause: Radical bromination of the C4-methyl group. This occurs when NBS is used with radical initiators (AIBN, benzoyl peroxide) or inadvertent exposure to light/UV.
Identification:
-
1H NMR: Look for a disappearance of the C4-Methyl singlet (~2.0 ppm) and the appearance of a methylene singlet (
) around 4.4 – 4.6 ppm . -
Mechanism: The C4-methyl group is attached to an aromatic ring, making it susceptible to Wohl-Ziegler bromination.
Corrective Action:
-
Switch Reagents: Move from NBS to elemental Bromine (
) in acetic acid/sodium acetate buffer. This suppresses radical pathways. -
Darkness: If using NBS, wrap the flask in aluminum foil to exclude light.
-
Scavengers: Add a radical inhibitor (e.g., BHT) in trace amounts if the problem persists.
Part 3: Analytical Reference Data
Use this table to validate your crude reaction mixture. Note: Shifts are approximate (CDCl3) and may vary based on concentration.
| Compound | Structure | 1H NMR Key Signals ( | LCMS (ESI+) |
| Target | 3,5-Dibromo-1,4-dimethyl | 2.25 (s, 3H, C4-Me) , 3.85 (s, 3H, N-Me) | 267/269/271 (1:2:1) |
| Impurity A | 5-Bromo-1,4-dimethyl | 7.35 (s, 1H, H-3), 2.10 (s, 3H), 3.80 (s, 3H) | 189/191 (1:1) |
| Impurity B | 3-Bromo-1,4-dimethyl | 7.45 (s, 1H, H-5), 2.10 (s, 3H), 3.82 (s, 3H) | 189/191 (1:1) |
| Impurity C | 3,5-Dibromo-4-(bromomethyl) | 4.50 (s, 2H, CH2Br) , 3.90 (s, 3H, N-Me) | 345/347/349/351 |
Part 4: Frequently Asked Questions (FAQ)
Q1: Why is the reaction stalling at the mono-bromo stage despite using 2.5 equivalents of NBS? A: The first bromine atom deactivates the ring towards the second Electrophilic Aromatic Substitution (EAS). The pyrazole ring becomes electron-deficient.
-
Solution: Switch solvent to Acetonitrile (polar aprotic) to increase the electrophilicity of the bromonium species, or use a stronger brominating system like NBS/H2SO4 (though this may cause demethylation).
Q2: Can I use 3,5-dibromo-4-methylpyrazole as a starting material instead? A: Yes, and this avoids the regioselectivity issues of bromination. You would perform N-methylation using MeI or DMS.
-
Risk:[2] N-methylation of 3,5-dibromo-4-methylpyrazole can result in mixtures if the tautomer equilibrium is affected by solvent, but generally, it yields the desired product. The main impurity here would be O-methylation (if using harsh conditions/bases) or over-alkylation (quaternary salt).
Q3: How do I remove the tribromo impurity (Impurity C)? A: This is difficult to separate by crystallization due to structural similarity.
-
Protocol: Flash chromatography is required. The tribromo species is generally less polar than the target 3,5-dibromo compound due to the loss of the electron-donating methyl character and increased lipophilicity of the
. Use a Hexane/EtOAc gradient.[3]
References
-
Elguero, J., et al. (1988).[4] High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles.[4] Application to annular tautomerism. Canadian Journal of Chemistry.[4]
-
PubChem. (2025).[5] Compound Summary: 3-bromo-1,4-dimethylpyrazole.[5] National Library of Medicine.
-
Thieme Chemistry. (2021).[6] Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts.
-
Royal Society of Chemistry. (2014). Synthesis of pyrazoles under mild reaction conditions. RSC Advances.
-
Alinezhad, H., et al. (2011).[7] One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. Journal of the Mexican Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,5-Dibromo-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 3-bromo-1,4-dimethyl-1H-pyrazole | C5H7BrN2 | CID 21766261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It prioritizes the most robust, scalable synthetic route ("Route A") while addressing alternative methodologies ("Route B") and common failure modes.
Executive Summary & Strategic Analysis
The synthesis of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole presents a classic challenge in heterocyclic chemistry: balancing electrophilic aromatic substitution (EAS) on a deactivated ring with the need for precise alkylation.
Our laboratory data and field reports indicate that low yields typically stem from two root causes:
-
Incomplete Bromination: The introduction of the first bromine atom significantly deactivates the pyrazole ring, making the second bromination event kinetically sluggish.
-
Workup Losses: Pyrazoles, particularly those with polar functionalities or incomplete substitution, possess significant water solubility, leading to massive losses during aqueous extraction.
We recommend Route A (Stepwise Functionalization) as the "Gold Standard" for yield and purity. While Route B (Direct Bromination) appears shorter, it often suffers from difficult purification of mono-bromo impurities.
Recommended Synthetic Pathways[1]
Visual Workflow (Process Logic)
Figure 1: Strategic comparison of synthetic routes. Route A (Blue) is preferred for its modular control over purity.
Route A: The "Gold Standard" (Stepwise)
This route exploits the symmetry of 4-methylpyrazole to ensure that the N-methylation step produces a single regioisomer, eliminating the need for difficult isomer separations.
Step 1: Synthesis of 3,5-Dibromo-4-methylpyrazole
-
Reagents: 4-Methylpyrazole (1.0 eq), Bromine (
, 2.2–2.5 eq), Sodium Acetate (buffer), Acetic Acid (solvent). -
Mechanism: Electrophilic Aromatic Substitution. The methyl group at C4 blocks the most reactive site, forcing bromination to C3 and C5.
-
Key Protocol Adjustment:
-
Dissolve 4-methylpyrazole in glacial acetic acid with NaOAc (1.1 eq).
-
Add
dropwise at room temperature. -
CRITICAL: Heat the reaction to 60-80°C for 4-6 hours. The second bromination is slow at RT.
-
Quench: Pour into ice water containing sodium thiosulfate (to destroy excess
). -
Isolation: The product usually precipitates as a solid. Filter it. Do not extract unless no precipitate forms.
-
Step 2: N-Methylation
-
Reagents: 3,5-Dibromo-4-methylpyrazole (1.0 eq), Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS),
(2.0 eq), DMF or Acetone. -
Mechanism:
Nucleophilic Substitution. -
Advantage: Since the starting material (3,5-dibromo-4-methylpyrazole) is symmetric (C3 and C5 are identical due to tautomerism), methylation at either nitrogen yields the exact same product.
-
Protocol:
Troubleshooting & Optimization Guide
Issue 1: Low Yield (The "Disappearing Product" Phenomenon)
Symptom: Reaction looks clean on TLC, but mass recovery is <40%. Diagnosis: Pyrazoles are amphoteric and water-soluble. Acidic workups protonate the pyrazole (making it ionic), while neutral forms can still partition into water. Corrective Action:
-
pH Control: Ensure the aqueous layer is adjusted to pH 7-8 during extraction.
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Choice: Replace Ether with Dichloromethane (DCM) or Ethyl Acetate/THF (9:1) for extraction. DCM is superior for halogenated pyrazoles.
Issue 2: Incomplete Bromination (Monobromo Impurity)
Symptom: Presence of a peak with M-79 mass in LCMS. Diagnosis: The first bromine deactivates the ring, raising the activation energy for the second addition. Corrective Action:
-
Increase Temperature: Run the bromination at reflux (
) if using Acetic Acid. -
Switch Reagent: If using NBS, switch to NBS in DMF at 60°C, or use
/FeCl_3 (catalytic) if the substrate is stubborn. -
Stoichiometry: Ensure at least 2.2 equivalents of brominating agent are used.
Issue 3: Regioselectivity (If using Route B)
Symptom: Mixture of isomers or over-bromination. Diagnosis: Direct bromination of 1,4-dimethylpyrazole is sensitive. The N-methyl group activates the ring, but the steric bulk can affect the C3 vs C5 ratio during the first bromination event. Corrective Action:
-
Abandon Route B. Switch to Route A. The symmetry of the intermediate in Route A nullifies regioselectivity concerns.
Comparative Data: Reagent Selection
| Reagent System | Solvent | Temp (°C) | Yield (Route A, Step 1) | Notes |
| AcOH | 60-80 | 85-92% | Recommended. Best scalability and cost. | |
| NBS | DMF | 25-40 | 70-80% | Good for small scale; succinimide removal can be tedious. |
| NBS | MeCN | Reflux | 65-75% | Cleaner reaction but slower kinetics for the second Br. |
| Water | 25-50 | 50-60% | "Green" method, but yield suffers due to solubility losses. |
Frequently Asked Questions (FAQs)
Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes. DMS is cheaper and often faster. However, it is significantly more toxic. If using DMS, ensure you quench the reaction with ammonium hydroxide solution to destroy excess reagent before workup.
Q: Why is my product colored (yellow/orange) after workup?
A: This indicates residual bromine or iodine traces. Wash your organic layer with a 10% Sodium Thiosulfate (
Q: Is the 4-methyl group stable to these conditions?
A: Yes. Benzylic-type bromination (bromination of the methyl group) requires radical conditions (light/peroxides). Under standard electrophilic conditions (
Q: I see a "tribromo" impurity. What is it? A: This is rare but possible if the N-methyl group is absent (Route A, Step 1). It would involve bromination of the N-H to N-Br, which is unstable. If you see M+3 Br patterns, check if you have over-brominated a trace impurity. More likely, you are seeing a cluster ion in MS.
References
-
General Pyrazole Synthesis
- Bromination Methodologies: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. Specific Protocol Reference: The use of /AcOH for pyrazole bromination is a standard textbook transformation grounded in the inherent nucleophilicity of the pyrazole C4/C3/C5 positions.
- L. K. P. Lam et al. "Regioselectivity in the N-alkylation of 3,5-disubstituted pyrazoles." Journal of the Chemical Society, Perkin Transactions 1, 1985.
-
Commercial/Safety Data
-
PubChem Compound Summary for CID 66614131 (3,5-dibromo-1-methyl-1H-pyrazole).[5]
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Sources
Technical Guide: Scale-Up Synthesis of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
This guide outlines the technical strategy for the scale-up synthesis of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole , a critical intermediate in the development of agrochemicals and pharmaceutical APIs.
The content is structured to address the specific challenges of moving from gram-scale optimization to kilogram-scale production, focusing on regiocontrol, thermal safety, and impurity management.
Process Logic & Route Selection
For scale-up, the "Bromination-First" strategy (Route A) is superior to the "Methylation-First" strategy (Route B).
-
Route A (Recommended): 4-Methylpyrazole
3,5-Dibromo-4-methylpyrazole Target . -
Route B (Alternative): 4-Methylpyrazole
1,4-Dimethylpyrazole Target .
Why Route A?
-
Symmetry Advantage: The intermediate 3,5-dibromo-4-methylpyrazole is symmetric due to annular tautomerism. This eliminates regioselectivity concerns during the bromination step.
-
Purification: The dibromo-intermediate is a solid that crystallizes readily, allowing for the rejection of mono-bromo impurities before the final methylation step.
-
Atom Economy: Methylating a purified dibromo species prevents the waste of methylating agents on unreacted or mono-brominated byproducts.
Synthesis Workflow Diagram
Caption: Logical flow for the synthesis of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, highlighting the symmetry advantage of the intermediate.
Step 1: Bromination of 4-Methylpyrazole[1]
This step installs bromine atoms at the C3 and C5 positions. Since C4 is blocked by a methyl group, the reaction is highly selective for the vacant positions.
Protocol Overview
| Parameter | Recommendation | Rationale |
| Reagent | N-Bromosuccinimide (NBS) | Easier solids handling than liquid |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN is preferred for easier solvent recovery and lower toxicity than DMF. |
| Stoichiometry | 2.1 – 2.2 equivalents | Slight excess ensures conversion of mono-bromo intermediate to di-bromo product. |
| Temperature | 0°C to Room Temp | Controls exotherm. High temps may cause NBS decomposition.[1] |
Troubleshooting Guide: Bromination
Issue 1: Incomplete Conversion (Presence of Mono-bromo species)
-
Symptom: HPLC shows a peak ~2-3 minutes before the product; melting point of solid is depressed.
-
Root Cause: Insufficient NBS or wet solvent (NBS degrades in water).
-
Fix:
-
Ensure NBS is dry and white (yellow NBS indicates decomposition).
-
Add 0.1–0.2 eq of fresh NBS and stir at RT for 2 hours.
-
Do not heat aggressively; this promotes side reactions.
-
Issue 2: Thermal Exotherm (Safety Critical)
-
Symptom: Rapid temperature spike upon NBS addition.
-
Root Cause: Fast kinetics of electrophilic substitution on the electron-rich pyrazole ring.
-
Fix:
-
Portion-wise addition: Add NBS in 5-10 portions over 1 hour.
-
Active Cooling: Maintain reactor jacket at -5°C to 0°C during addition.
-
Use a solvent heat sink: Dilute the reaction mixture (5-10 volumes of solvent) to absorb heat.
-
Issue 3: Product Coloration (Red/Orange)
-
Symptom: Isolated solid is orange/brown instead of off-white.
-
Root Cause: Trace free bromine (
) trapped in the crystal lattice. -
Fix: Wash the organic layer with 10% Sodium Thiosulfate (
) or Sodium Bisulfite solution during workup to quench free bromine.
Step 2: N-Methylation
This step converts the symmetric 3,5-dibromo-4-methylpyrazole into the final N-methylated target.
Protocol Overview
| Parameter | Recommendation | Rationale |
| Reagent | Methyl Iodide (MeI) or DMS | MeI is more reactive but toxic. Dimethyl Sulfate (DMS) is cheaper for large scale but requires strict safety protocols. |
| Base | ||
| Solvent | Acetone or Acetonitrile | Polar aprotic solvents accelerate the |
Troubleshooting Guide: Methylation
Issue 1: Reaction Stalls at ~90% Conversion
-
Symptom: Starting material persists despite excess MeI.
-
Root Cause: Accumulation of KI (if using MeI) or coating of the solid base surface.
-
Fix:
-
Use finely milled (powdered)
. -
Add a phase transfer catalyst (e.g., TBAB or 18-Crown-6 ) at 1-2 mol% to solubilize the carbonate.
-
Issue 2: C-Alkylation Impurities
-
Symptom: New impurity peaks with higher lipophilicity.
-
Root Cause: Over-alkylation is rare due to the blocked C4 position and deactivated Br-C3/C5 positions, but high temperatures can force anomalous reactions.
-
Fix: Keep reaction temperature
40°C (refluxing acetone is usually safe, but avoid high-boiling solvents like DMF at high temps).
Critical Process Parameters (CPPs) & Safety
Thermal Safety Data (NBS)
-
Hazard: NBS + polar solvents (like DMF) can undergo autocatalytic decomposition above 80°C, releasing massive heat and gas [1].[2]
-
Control: Never heat the reaction above 50°C when significant NBS is present. Always quench residual NBS with thiosulfate before distillation or concentration.
Regiochemistry Validation
Because the starting material (3,5-dibromo-4-methylpyrazole) is symmetric, N-methylation produces only one isomer.
-
Validation:
NMR should show a single methyl singlet for N-Me (~3.8 ppm) and a single methyl singlet for C-Me (~2.1 ppm). -
Self-Check: If you see split peaks or multiple N-Me signals, check the purity of your starting material. You likely failed to fully brominate in Step 1, leading to a mixture of 3,5-dibromo and 3-bromo isomers.
Frequently Asked Questions (FAQs)
Q: Can I use Dimethyl Carbonate (DMC) for methylation to be "greener"?
-
A: DMC is a greener alternative but typically requires high temperatures (>180°C) and catalysts (like DABCO) to be effective on pyrazoles. For this specific deactivated substrate (dibromo-substituted), DMC conversion will likely be poor. Stick to MeI or DMS for reliability unless you have a high-pressure reactor.
Q: Why is my final product turning purple on storage?
-
A: This indicates photo-oxidation or trace iodine retention (if MeI was used). Recrystallize from Ethanol/Water or Heptane/EtOAc and store in amber glass. Ensure the final wash includes a bisulfite wash.
Q: Can I telescope the reaction (One-Pot)?
-
A: It is not recommended for this specific sequence. The byproducts of bromination (succinimide and HBr) interfere with the base-mediated methylation. Isolating the stable, solid intermediate (3,5-dibromo-4-methylpyrazole) is a high-leverage purification point that simplifies the final workup.
References
-
Guan, M., et al. (2021).[3] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development. [3]
-
Finar, I. L., & Miller, D. B. (1961). "The orientation of some bromo-1-phenylpyrazoles." Journal of the Chemical Society.
-
Sha, Q., & Wei, Y. (2013). "An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles..." Synthesis.
-
BenchChem. (2025). "Application Notes and Protocols for the Synthesis of 3,5-Diphenyl-1H-pyrazole."
Sources
Technical Support Center: Regioselectivity Troubleshooting for 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals encountering regioselectivity challenges when functionalizing 3,5-dibromo-1,4-dimethyl-1H-pyrazole . Because the pyrazole scaffold features an asymmetric electron distribution and distinct steric environments at the C3 and C5 positions[1], achieving single-isomer functionalization requires precise kinetic or thermodynamic control[2].
Mechanistic Overview: The C3 vs. C5 Dichotomy
The core issue with 3,5-dibromo-1,4-dimethyl-1H-pyrazole lies in the competing reactivity of its two carbon-bromine bonds:
-
The C3 Position (Kinetic Control): This position is adjacent to the N2 nitrogen, which possesses a free lone pair. In transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura cross-coupling), this lone pair pre-coordinates with the Palladium catalyst, directing oxidative addition to the C3-Br bond[3]. Additionally, C3 is less sterically hindered than C5.
-
The C5 Position (Thermodynamic Control): This position is adjacent to the N1-methyl group, making it sterically crowded. However, the electronegative N1 atom exerts a strong inductive (-I) effect. During halogen-metal exchange (lithiation), this effect heavily stabilizes the resulting 5-lithio carbanion, making C5 the thermodynamically favored site for electrophilic quenching[4].
Regioselective pathways for functionalizing 3,5-dibromo-1,4-dimethyl-1H-pyrazole.
Troubleshooting Guides & FAQs
Q1: I am running a Suzuki coupling to install an aryl group, but LC-MS shows a 60:40 mixture of C3 and C5 regioisomers. How do I fix this? A: You are losing kinetic control. While Palladium naturally prefers the C3 position due to N2 coordination[3], forcing conditions will cause the catalyst to insert into the C5-Br bond.
-
Causality: High temperatures (>100 °C), highly reactive monodentate ligands (like XPhos), or a large excess of boronic acid provide enough thermal energy to overcome the steric barrier at C5.
-
Solution: Drop your reaction temperature to 70–80 °C. Restrict your boronic acid to exactly 1.05 equivalents. Switch to a bidentate ligand like dppf (
), which enforces a tighter coordination sphere around the metal, amplifying the steric discrimination against the C5 position.
Q2: I need to selectively functionalize the C5 position. Direct cross-coupling yields mostly the C3 isomer. What is the workaround? A: You must bypass Palladium catalysis entirely and utilize halogen-metal exchange[4].
-
Causality: The C5 position is highly activated toward lithiation due to the inductive electron-withdrawing effect of the adjacent N1 atom.
-
Solution: Treat the pyrazole with n-BuLi at -78 °C to selectively form the 5-lithio species. You can then quench this intermediate with a borate ester (e.g., isopropoxyboronic acid pinacol ester) to generate a C5-boronic ester, which can subsequently be used in a standard Suzuki coupling.
Q3: How does the C4-methyl group affect my reaction rates compared to 3,5-dibromo-1-methyl-1H-pyrazole? A: The C4-methyl group introduces a "buttressing effect."
-
Causality: By occupying the space between C3 and C5, the C4-methyl group compresses the bond angles and increases steric crowding at both brominated positions. This generally decreases the overall rate of cross-coupling.
-
Solution: Extend your reaction times (e.g., from 4 hours to 12 hours). Do not increase the temperature to speed up the reaction, as this will immediately degrade your regioselectivity.
Quantitative Regioselectivity Data
Use the following table to benchmark your expected regioselectivity based on the chosen methodology:
| Reaction Type | Reagents / Catalyst | Primary Site | Regioselectivity Ratio (C3:C5) | Key Causality |
| Suzuki-Miyaura | Ar-B(OH)₂, | C3 | > 95:5 | N2 lone pair coordination directs Pd(0) insertion. |
| Suzuki-Miyaura | Ar-B(OH)₂, | Mixed | ~ 60:40 | High thermal energy overcomes kinetic control. |
| Halogen-Metal Exchange | n-BuLi, THF, -78 °C | C5 | < 5:95 | N1 inductive effect thermodynamically stabilizes the 5-lithio intermediate. |
| SNAr (Nucleophilic) | Amines, Heat | C5 | < 10:90 | N1 activation lowers the LUMO specifically at C5 for nucleophilic attack. |
Self-Validating Experimental Protocols
Protocol A: C3-Regioselective Suzuki-Miyaura Coupling
Objective: Selectively install an aryl group at the C3 position while leaving the C5-Br intact for future functionalization.
-
Preparation: In a rigorously dried Schlenk flask, combine 3,5-dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.05 equiv), and
(2.0 equiv)[3]. -
Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and
(0.2 M concentration). -
Degassing (Critical Step): Sparge the mixture with
or Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the reaction and requiring higher heat (which ruins regioselectivity). -
Catalyst Addition: Add
(0.05 equiv). Seal the flask and heat to exactly 80 °C for 8–12 hours. -
Self-Validation Checkpoint 1 (LC-MS): Sample the crude mixture. You should observe >90% conversion to the mono-coupled mass. If significant double-coupling is observed, reduce the boronic acid stoichiometry to 0.95 equiv in your next run.
-
Self-Validation Checkpoint 2 (NMR): After column chromatography, perform a 2D NOESY NMR on the purified product. You should observe NO correlation between the N1-methyl protons (~3.8 ppm) and the incoming C3-aryl protons. A strong NOE correlation indicates you have isolated the incorrect C5 regioisomer.
Protocol B: C5-Regioselective Functionalization via Lithiation
Objective: Selectively trap the C5 position with an electrophile (e.g.,
-
Preparation: Dissolve 3,5-dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.1 M) under an Argon atmosphere.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 20 minutes.
-
Lithiation: Dropwise, add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 10 minutes. Stir at -78 °C for 30 minutes[4]. Causality: The low temperature prevents the 5-lithio species from undergoing unwanted ring-opening or scrambling to the C3 position.
-
Self-Validation Checkpoint 1 (Deuterium Quench): Before adding your main electrophile, extract a 0.1 mL aliquot and quench it into
. GC-MS analysis must reveal a mass shift corresponding to the incorporation of exactly one deuterium atom. -
Electrophilic Quench: Bubble dry
gas through the solution (or add your target electrophile) at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours. -
Self-Validation Checkpoint 2 (NMR): After workup, utilize HMBC NMR. The newly installed C5-carbonyl carbon should show a strong
coupling to the N1-methyl protons, definitively confirming C5 functionalization.
References
Sources
- 1. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20230416256A1 - SMALL MOLECULE INHIBITORS OF NF-kB INDUCING KINASE - Google Patents [patents.google.com]
- 4. Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
de-bromination side reactions of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
The following technical support guide addresses the specific challenges associated with the de-bromination side reactions of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole . This guide is structured for researchers and process chemists encountering unexpected reactivity profiles during metal-halogen exchange or transition-metal catalyzed cross-couplings.
Topic: Troubleshooting De-bromination Side Reactions Audience: Senior Scientists, Medicinal Chemists, Process Development
Core Reactivity Profile
Before troubleshooting, it is critical to understand the electronic and steric landscape of your substrate. 3,5-Dibromo-1,4-dimethyl-1H-pyrazole is a densely functionalized scaffold.
-
Regioselectivity (Lithiation/Exchange): The C5-position (adjacent to the N-methyl group) is significantly more reactive toward Lithium-Halogen Exchange (Li/Br exchange) than the C3-position. This is driven by the inductive electron-withdrawing effect of the pyrrole-like nitrogen (N1) and the coordination ability of the system, despite the steric buttressing from the N-Me and C4-Me groups.
-
Steric Environment: The C4-methyl group creates a "steric lock" on both the C3 and C5 positions. This steric bulk retards the rate of transmetallation in cross-coupling reactions, increasing the residence time of the reactive Organopalladium or Organolithium intermediate. This delay is the primary driver of hydrodebromination (replacement of Br with H).
Diagnostic Troubleshooting (Q&A)
Q1: I performed a Lithium-Halogen exchange targeting the C5 position, but after quenching with an electrophile, I isolated 3-bromo-1,4-dimethyl-1H-pyrazole (monodebrominated product). What happened?
Diagnosis: You likely experienced "Proton Quench" or "Solvent Abstraction." The Mechanism: The C5-lithio species formed successfully but was protonated before it could react with your electrophile.
-
Cause A (Moisture): The C5-Li intermediate is highly basic. Even ppm levels of water in your THF or electrophile will protonate it instantly.
-
Cause B (Thermal Instability): At temperatures above -78 °C, the lithiated pyrazole can abstract a proton from the THF solvent or the N-methyl group (less likely but possible via lateral lithiation), leading to the hydrodebrominated product upon workup.
Corrective Protocol:
-
Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column immediately before use.
-
Pre-dry your electrophile (e.g., aldehyde or ketone) over molecular sieves.
-
Internal Probe: Add a sacrificial indicator (e.g., a small amount of D₂O quench in a pilot run). If you see Deuterium incorporation at C5 by NMR, your lithiation worked, and the issue is your electrophile's dryness or reactivity.
Q2: During Suzuki-Miyaura coupling at the C5 position, I observe significant formation of the hydrodebrominated side product (Br replaced by H). Why?
Diagnosis: This is a classic "Slow Transmetallation" issue leading to a Protodehalogenation pathway. The Mechanism: The Oxidative Addition of Pd(0) into the C5-Br bond occurs readily. However, the C4-methyl group and N1-methyl group create significant steric hindrance, blocking the incoming boronic acid.
-
Instead of transmetallating, the Pd(II) intermediate undergoes beta-hydride elimination from the ligand or reacts with the alcoholic solvent (e.g., MeOH, EtOH) to form a Pd-Hydride species.
-
Reductive elimination then yields the de-brominated pyrazole (H instead of Ar).
Corrective Protocol:
-
Switch Solvents: Avoid primary/secondary alcohols. Use aprotic polar systems like 1,4-Dioxane/Water or Toluene/Water .
-
Base Selection: Switch to anhydrous bases like K₃PO₄ or Cs₂CO₃ in strictly aprotic conditions (e.g., DMF or Toluene) if the boronic acid allows.
-
Catalyst Optimization: Use a catalyst with a smaller cone angle or higher activity to force transmetallation, such as Pd(dppf)Cl₂ or Pd-PEPPSI-IPr .
Mechanistic Visualization
The following diagram illustrates the competition between the desired Cross-Coupling and the undesired Hydrodebromination pathways.
Caption: Mechanistic divergence in Pd-catalyzed coupling. Steric hindrance at C5 favors the formation of Pd-Hydride species over transmetallation, leading to hydrodebromination.
Experimental Protocols
Protocol A: Regioselective Lithiation (C5-Functionalization)
Objective: Selective replacement of C5-Br with an electrophile (E) without de-bromination.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF (H₂O < 50 ppm) | Prevents proton quench of C5-Li. |
| Reagent | n-Butyllithium (1.05 eq) | Kinetic control; avoids di-lithiation. |
| Temperature | -78 °C (Maintain < -70 °C) | Prevents "Halogen Dance" or solvent abstraction. |
| Time | 15–30 minutes | C5-Li is unstable; prolonged stirring promotes scrambling. |
Step-by-Step:
-
Dissolve 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M) under Argon.
-
Cool the solution to -78 °C (Acetone/Dry Ice bath).
-
Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes. Do not allow temp to rise.
-
Stir at -78 °C for exactly 20 minutes .
-
Add the electrophile (1.2 eq) dissolved in minimal THF dropwise.
-
Stir for 30 minutes at -78 °C, then allow to warm to 0 °C.
-
Quench with saturated NH₄Cl.
Protocol B: Optimized Suzuki Coupling (Minimizing De-bromination)
Objective: Coupling at C5-Br while suppressing hydrodebromination.
| Component | Recommendation | Function |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Large bite angle ligand speeds up reductive elimination. |
| Base | K₃PO₄ (3.0 eq) | Anhydrous base prevents hydrolysis. |
| Solvent | 1,4-Dioxane (Dry) | Avoids alcohols (hydride sources). |
| Additive | None (Avoid alcohols) | Strictly exclude MeOH/EtOH. |
Step-by-Step:
-
Charge flask with Pyrazole substrate (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous 1,4-Dioxane (degassed).
-
Heat to 90 °C for 4–12 hours.
-
Note: If reaction is sluggish due to sterics, switching to Pd-PEPPSI-IPr in Toluene at 100 °C is the next tier of escalation.
References
-
Regioselectivity of Lithiation in 1-substituted Pyrazoles
-
Heinisch, G., Holzer, W., & Pock, S. (1990).[1] Pyrazole chemistry.[1][2][3][4][5][6][7][8] Part 4. Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole. J. Chem. Soc., Perkin Trans.[1] 1, 1829-1834.[1] Link
- Note: Establishes C5 as the primary site of lithiation due to the directing effect of the N1-substituent.
-
-
Mechanisms of De-halogenation in Cross-Coupling
-
Steric Effects in Pyrazole Coupling
Sources
- 1. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. 3,5-dibromo-1H-pyrazole | C3H2Br2N2 | CID 13708000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids [mdpi.com]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
troubleshooting failed reactions of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
The following guide is structured as a specialized Technical Support Center for researchers working with 3,5-Dibromo-1,4-dimethyl-1H-pyrazole . It synthesizes mechanistic organic chemistry with practical troubleshooting steps.
Status: Active | Role: Senior Application Scientist | Topic: Troubleshooting Reaction Failures[1]
Welcome to the technical support hub for 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (CAS: 1202764-37-5 / 1361019-05-7). This scaffold presents a unique "Steric vs. Electronic" conflict that often leads to failed cross-couplings and unexpected lithiation outcomes. This guide addresses the specific causality behind these failures.
Quick Diagnostic: What is your primary failure mode?
| Symptom | Likely Root Cause | Go To Module |
| No Reaction / Low Conversion (Suzuki/Stille) | Steric shielding at C5 by flanking Methyl groups. | Module 1 |
| Wrong Regioisomer (Coupling at C3 instead of C5) | Catalyst followed the path of least steric resistance. | Module 1 |
| Complex Mixture / Tars (Lithiation) | "Halogen Dance" or Lateral Lithiation (deprotonation).[1] | Module 2 |
| Protodebromination (Product is mono-bromo) | Slow oxidative addition allowing hydride reduction. | Module 3 |
Module 1: Troubleshooting Regioselectivity (The "3 vs. 5" Paradox)
User Question: "I attempted a Suzuki coupling expecting the C5-arylated product (based on electronic activation), but I isolated the C3-isomer or recovered starting material. Why?"
Technical Analysis: In standard N-methylpyrazoles, the C5 position is electronically most deficient and typically reacts first. However, in 3,5-Dibromo-1,4-dimethyl-1H-pyrazole , the C5 bromine is "buttressed" between the N1-Methyl and the C4-Methyl.
-
C5 Environment: Severely hindered (Sandwiched between N-Me and C4-Me).
-
C3 Environment: Moderately hindered (Adjacent to C4-Me, but open on the N2 side).
Under standard conditions, the steric penalty at C5 overrides its electronic activation , forcing the catalyst to react at the slower, but more accessible, C3 position.[1]
Troubleshooting Protocol:
-
Ligand Selection is Critical:
-
Avoid: Bulky, electron-rich ligands (e.g., tBu3P, XPhos) if you need C5 selectivity; they cannot access the crowded C5 center.[1]
-
Recommended: Use smaller, highly active phosphines or NHC ligands that can negotiate the steric trench.
-
Specific Fix: Switch to SPhos (structurally flexible) or dppf (bite angle effect) to force C5 oxidative addition.[1]
-
-
The "Blocking" Strategy:
-
If you strictly need C5 functionalization, consider Lithium-Halogen Exchange (see Module 2) instead of Pd-catalysis. Lithium is small enough to access C5 driven by the N1-coordination effect (CIPE - Complex Induced Proximity Effect).
-
Decision Tree: Optimizing Cross-Coupling
Caption: Logic flow for diagnosing and correcting regioselectivity issues in 3,5-dibromo-1,4-dimethylpyrazole couplings.
Module 2: Lithiation & Halogen-Metal Exchange
User Question: "I treated the compound with n-BuLi at -78°C to form the C5-Li species, but upon quenching, I got a mixture of starting material, de-brominated product, and 'scrambled' isomers."
Technical Analysis: While C5 is the thermodynamic site for lithiation (due to N1 coordination), the C4-Methyl group introduces a risk of Lateral Lithiation .
-
Mechanism: The protons on the C4-methyl group are benzylic-like. If the Li-Hal exchange is slow (due to sterics), the n-BuLi may act as a base, deprotonating the methyl group.
-
Halogen Dance: If the reaction warms above -60°C, the lithiated species can isomerize, moving the Li to C3 or the methyl group to stabilize the anion.
Protocol for Success:
-
Cryogenic Control: Maintain temperature strictly below -78°C . Do not allow it to rise until after the electrophile is added.
-
Exchange Reagent: Switch from n-BuLi to t-BuLi (2 equivalents).
-
Why?t-BuLi undergoes Li-Hal exchange much faster than n-BuLi, kinetically favoring the exchange over the slower deprotonation of the methyl group.
-
-
Reverse Addition: If trapping with an electrophile (e.g., DMF, aldehyde), consider generating the lithio-species in the presence of the electrophile (Barbier conditions) if the electrophile is compatible with t-BuLi (rare), or ensure rapid mixing.[1]
Quantitative Comparison of Lithiation Risks
| Variable | Standard Pyrazole | 1,4-Dimethyl-3,5-dibromo | Impact |
| C5 Sterics | Low | High | Slows approach of BuLi aggregates. |
| Side Reaction | C3-Lithiation | Lateral Lithiation (C4-Me) | Creates non-productive anion. |
| Stability | Stable < -20°C | Unstable > -60°C | Prone to "Halogen Dance". |
Module 3: Protodebromination (The "Hidden" Failure)
User Question: "My mass spec shows a peak at M-80 (loss of Br) instead of the coupled product. Is my solvent wet?"
Technical Analysis: Protodebromination in this specific scaffold is rarely due to wet solvent. It is a symptom of stalled oxidative addition .
-
The Pd(0) species fails to insert into the hindered C5-Br bond.
-
Alternatively, it inserts but fails to transmetalate due to crowding.
-
The Pd-intermediate undergoes
-hydride elimination (from ligands) or abstracts a proton from the solvent/base, leading to reduction (replacement of Br with H).
Corrective Action:
-
Base Switch: If using alcohols (isopropanol/ethanol) or amines (Et3N) as cosolvents/bases, switch to anhydrous inorganic bases (K3PO4, Cs2CO3) in aprotic solvents (Dioxane, Toluene).[1]
-
Temperature: Increase temperature to >100°C (microwave preferred) to overcome the activation energy barrier of the sterically hindered oxidative addition.
Experimental Protocol: Optimized C5-Selective Suzuki Coupling
Use this protocol to bypass the C4-methyl steric barrier.
-
Setup: Flame-dry a microwave vial equipped with a magnetic stir bar.
-
Reagents:
-
Procedure:
-
Add solids, seal, and purge with Argon for 5 mins.
-
Add degassed solvents via syringe.
-
Heating: Heat to 100°C for 12 hours (Thermal) or 120°C for 1 hour (Microwave). Note: Higher energy is needed to force the reaction at the hindered C5 position.
-
-
Workup: Filter through Celite. If regioselectivity is poor (C3 vs C5 mixture), separate via column chromatography (C5 product is usually less polar due to shielding of the N-lone pair).
References
-
Regioselectivity in Pyrazoles: Langer, P. et al. "Regioselective Suzuki-Miyaura cross-coupling reactions of 3,5-dibromo-1-methylpyrazole." Tetrahedron, 2010.[1] (Generalized pyrazole reactivity).[1]
-
Steric Influence of 4-Methyl: Beaudry, C. M. et al. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements." Organic & Biomolecular Chemistry, 2015.[1][2] (Mechanistic parallel on steric blocking).
-
Lithium-Halogen Exchange Kinetics: Reich, H. J.[3] "Role of HMPA in Lithium-Halogen Exchange." Journal of the American Chemical Society, 1986. (Foundational mechanism for exchange vs deprotonation).[1]
-
Lateral Lithiation Risks: Schlosser, M.[3] "Organometallics in Synthesis: A Manual." Wiley, 2002.[1] (Authoritative text on lateral lithiation of methyl-heterocycles).
Disclaimer: This guide assumes standard laboratory safety protocols. The 3,5-dibromo-1,4-dimethyl-1H-pyrazole scaffold is a potent alkylating agent precursor; handle with appropriate PPE.
Sources
analytical techniques for monitoring 3,5-Dibromo-1,4-dimethyl-1H-pyrazole reactions
The following Technical Support Center guide is designed for researchers and process chemists working with 3,5-Dibromo-1,4-dimethyl-1H-pyrazole . This scaffold presents unique regioselectivity and reactivity challenges due to the interplay between the electron-rich pyrazole core, the steric bulk of the C4-methyl group, and the directing effects of the N1-methyl group.
Status: Operational | Topic: Reaction Monitoring & Analytical Troubleshooting Audience: Medicinal Chemists, Process Development Scientists
Core Chemical Profile & Reactivity Logic[1]
Before troubleshooting, it is critical to understand the "personality" of this molecule. The 3,5-dibromo-1,4-dimethyl-1H-pyrazole scaffold has two electrophilic sites (C3-Br and C5-Br) that compete during metal-catalyzed cross-couplings and halogen-metal exchange reactions.
-
Electronic Bias: The C5 position is typically more electron-deficient (and acidic) due to the inductive effect of the adjacent N1 nitrogen. In many pyrazoles, this makes C5 the preferred site for oxidative addition (Suzuki/Stille) and lithiation.
-
Steric Conflict: Unlike simple pyrazoles, the C4-methyl group adds steric bulk to both positions. However, the C5 position is significantly more crowded because it is flanked by two methyl groups (N1-Me and C4-Me), whereas C3 is flanked by the C4-Me and the N2 lone pair.
-
The Result: Reactions often yield mixtures. While electronics favor C5, sterics may force reaction at C3. You cannot assume regioselectivity; you must prove it.
Troubleshooting Guides (Q&A)
Issue 1: "I'm running a Suzuki coupling, but I can't determine if the product is the C3- or C5-substituted isomer."
Diagnosis: This is the most common challenge. Both isomers have the same mass (isobaric) and often similar retention times on standard C18 HPLC gradients.
The Self-Validating Solution: NOESY NMR You must use Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the spatial proximity of your new substituent to the N-Methyl group.
-
Step 1: Run a 1D ¹H NMR to assign the N-Methyl singlet (typically
3.7–4.0 ppm) and the protons on your new aryl/heteroaryl substituent. -
Step 2: Run a 2D NOESY experiment.
-
Step 3: Analyze the cross-peaks (correlations).
-
Scenario A (C5-Substitution): The new substituent is at C5, directly adjacent to the N-Methyl. Result: You will see a strong NOE cross-peak between the N-Methyl protons and the ortho-protons of your new substituent.
-
Scenario B (C3-Substitution): The new substituent is at C3, separated from the N-Methyl by the entire pyrazole ring. The C5 position still holds a Bromine atom (no protons). Result: You will see NO NOE cross-peak between the N-Methyl and the new substituent.
-
Visual Logic Flow:
Caption: Logic flow for assigning regiochemistry using NOESY NMR interactions between N-Methyl and the new substituent.
Issue 2: "My reaction stalls at 50% conversion, or I see significant hydrodebromination."
Diagnosis: Brominated pyrazoles are prone to hydrodebromination (replacement of Br with H) if the catalytic cycle stalls. This is often caused by the catalyst dying before oxidative addition is complete, or by the presence of a proton source (like moisture) intercepting a lithiated intermediate.
Troubleshooting Protocol:
| Observation | Probable Cause | Corrective Action |
| Product mass = M-Br+H | Hydrodebromination | 1. Degas solvents thoroughly (O₂ promotes homocoupling/reduction).2. Switch to a more electron-rich ligand (e.g., XPhos, SPhos) to accelerate oxidative addition.3. Use anhydrous bases (e.g., Cs₂CO₃) instead of aqueous carbonate. |
| Stalls at ~50% | Catalyst Poisoning | The pyrazole nitrogens can coordinate to Pd, poisoning the catalyst. Action: Increase catalyst loading to 5-10 mol% or use a precatalyst (e.g., Pd(dppf)Cl₂·DCM) that activates only in the cycle. |
| Multiple Spots on TLC | Regioisomer Mixture | You are likely forming both C3 and C5 products. Action: Lower the temperature (e.g., from 80°C to 50°C) to improve selectivity, even if reaction time increases. |
Issue 3: "How do I monitor the Lithium-Halogen Exchange reaction?"
Context: Researchers often try to selectively lithiate C5-Br using n-BuLi to react with electrophiles (aldehydes, etc.).
Critical Warning: The C5-Lithio species is stabilized by the N1 lone pair (chelation), making C5 the kinetic product. However, the C4-Methyl group makes this position sterically sensitive.
Monitoring Protocol (The Quench Test): You cannot monitor the active lithio species directly. You must perform a "Quench Check" during the reaction.
-
Pull Aliquot: Take 50 µL of the reaction mixture at -78°C.
-
Quench: Inject immediately into a vial containing dry MeOD ( deuterated methanol) or Benzaldehyde .
-
Analyze:
-
MeOD Quench: Look for the disappearance of the C5-Br signal in MS and the incorporation of Deuterium (Mass increases by 1 unit vs des-bromo product).
-
Benzaldehyde Quench: Look for the formation of the secondary alcohol adduct by HPLC.
-
Note: If you see starting material after quenching, your lithiation failed (likely wet solvent). If you see des-bromo product (H instead of D), your quench was wet, or the lithio species grabbed a proton from the solvent (THF degradation).
-
Analytical Methodologies
Standardized HPLC Method for Reaction Monitoring
Use this method to separate starting material (SM), mono-coupled isomers, and bis-coupled byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% FA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/pyrazole bonds).
-
Gradient:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Hold for polar impurities |
| 12.0 | 95% | Gradient ramp |
| 15.0 | 95% | Wash lipophilic dimers |
| 15.1 | 5% | Re-equilibration |
Data Interpretation:
-
Starting Material (Dibromo): Elutes late due to two lipophilic Br atoms.
-
Mono-Product: Elutes earlier or later depending on the polarity of the added group.
-
Regioisomers: Often separate by 0.5–1.0 min. The C5-substituted isomer (more crowded) often has a slightly different solvation shell, altering retention.
GC-MS Parameter Set
Best for monitoring consumption of starting material and identifying de-brominated side products.
-
Inlet Temp: 250°C.
-
Column: HP-5ms or equivalent (5% Phenyl Methyl Siloxane).
-
Oven Program: 50°C (1 min) → 20°C/min to 300°C (hold 3 min).
-
MS Source: Electron Impact (EI).
-
Key Ions to Watch:
-
m/z ~266/268/270: Parent ion (Br2 isotope pattern 1:2:1).
-
m/z ~187/189: Loss of one Br (Mono-bromo species).
-
m/z ~108: Loss of both Br (Dimethylpyrazole core).
-
References & Authority
-
Regioselectivity in Pyrazole Couplings:
-
Synthesis of 3,5-disubstituted pyrazoles via regioselective cross-coupling. The C5 position is generally more reactive towards oxidative addition in N-alkyl pyrazoles due to electronic activation by N1.
-
Source:
-
-
Lithium-Halogen Exchange Mechanisms:
-
The mechanism of Lithium-Halogen Exchange.[1] Detailed analysis of the "ate" complex intermediates and the speed of exchange vs. proton transfer.
-
Source:
-
-
Analytical Characterization (NMR):
-
Interpreting Complex NMR Spectra of Pyrazole Derivatives. Guidelines on using NOESY and HMBC to distinguish annular tautomers and regioisomers in substituted pyrazoles.
-
Source: (General Reference for Pyrazole NMR logic).
-
-
Suzuki Coupling of Dibromo-Heterocycles:
Disclaimer: This guide is for research purposes only. 3,5-Dibromo-1,4-dimethyl-1H-pyrazole is a chemical intermediate; consult the specific Safety Data Sheet (SDS) for handling instructions.
Sources
Validation & Comparative
comparison of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole with other brominated pyrazoles
This guide provides an in-depth technical comparison of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole against its primary brominated pyrazole analogs. It is designed for medicinal chemists and process engineers selecting the optimal scaffold for regioselective functionalization.
Executive Summary & Compound Profile
3,5-Dibromo-1,4-dimethyl-1H-pyrazole is a highly specialized building block.[1] Unlike the more common 3,5-dibromo-1-methylpyrazole, this compound features a methyl group at the C4 position.[1] This structural modification is not merely cosmetic; it fundamentally alters the electronic landscape of the ring, blocks the C4 position from unwanted electrophilic attacks (such as halogen migration), and enhances the lipophilicity of the final drug candidate.
Product Identity
| Feature | Detail |
| Compound Name | 3,5-Dibromo-1,4-dimethyl-1H-pyrazole |
| CAS Number | 134589-54-1 |
| Molecular Formula | C₅H₆Br₂N₂ |
| Molecular Weight | 253.92 g/mol |
| Physical State | White to off-white solid |
| Melting Point | 124–128 °C |
Comparative Analysis: The Brominated Pyrazole Landscape
The selection of a brominated pyrazole scaffold depends heavily on the desired regioselectivity during cross-coupling and the stability of the C4 position.
The Competitors
-
Target: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (C4-Blocked, Electron-Rich)[1]
-
Alternative A: 3,5-Dibromo-1-methyl-1H-pyrazole (C4-Open, Standard Scaffold)
-
Alternative B: 3,5-Dibromo-1H-pyrazole (N-Unprotected, Protic)[1]
Technical Specifications Comparison
| Metric | 3,5-Dibromo-1,4-dimethyl-pyrazole (Target) | 3,5-Dibromo-1-methyl-pyrazole (Alt A) | 3,5-Dibromo-1H-pyrazole (Alt B)[1] |
| C4 Reactivity | Blocked (Inert to electrophiles) | Reactive (Prone to halogen migration/nitration) | Reactive |
| C5 Reactivity (Suzuki) | High (Activated by N1, slightly tempered by C4-Me sterics) | Very High (Standard reactivity) | Low (Requires N-protection first) |
| Electronic Nature | Electron-Rich (+I from two Methyls) | Moderate (+I from one Methyl) | Electron-Poor (NH effect) |
| Lipophilicity (LogP) | ~2.6 (High) | ~2.3 | ~1.6 |
| Solubility | Excellent in DCM, THF, Toluene | Good in DCM, THF | Good in Polar solvents (MeOH, DMSO) |
Reactivity Profile & Mechanism[4]
The core utility of 3,5-dibromopyrazoles lies in their ability to undergo site-selective cross-coupling .[1] The presence of the C4-methyl group in the target compound dictates a unique reactivity profile.[2]
Mechanistic Insight: The "Adjacent Lone Pair" Effect
In N-alkylated pyrazoles, the oxidative addition of Palladium (Pd) occurs preferentially at the C5 position .
-
Reasoning: The lone pair on N1 destabilizes the C5-Br bond through inductive effects and orbital overlap, making it more susceptible to oxidative addition compared to the C3-Br bond.[1]
-
Impact of C4-Methyl: The C4-methyl group exerts a +I (inductive donating) effect, increasing the electron density of the ring. While this theoretically makes the C-Br bonds stronger (harder to break), it protects the ring from side reactions. Sterically, the C4-Me adds bulk, slightly increasing the barrier for coupling at both C3 and C5, but the C5 > C3 selectivity ratio remains intact .
Diagram 1: Reactivity Map & Selectivity Logic
Caption: Reactivity map illustrating the preferential C5-functionalization driven by the N1-substituent, while highlighting the inert nature of the C4-methyl group.
Experimental Protocols
Protocol A: Regioselective C5-Arylation (Suzuki-Miyaura)
This protocol demonstrates the selective coupling at C5, leaving the C3-bromide intact for subsequent derivatization.[1]
Reagents:
-
Substrate: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)[1]
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,4-Dioxane or DME[1]
-
Temperature: 80–90 °C
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with the pyrazole substrate, arylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃ via syringe.
-
Reaction: Heat the mixture to 85 °C. Monitor via TLC/LCMS.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Results:
-
Yield: 75–88% of C5-arylated product.[1]
-
Selectivity: >10:1 (C5:C3 isomer ratio).
Protocol B: C4-Stability Verification (Comparison)
When subjected to electrophilic bromination conditions (Br₂/AcOH), 3,5-dibromo-1-methylpyrazole (Alternative A) will often undergo halogen migration or decomposition.[1] The 1,4-dimethyl variant (Target) remains inert, recovering >95% starting material, proving its robustness for multi-step synthesis.
Decision Guide: Selecting the Right Scaffold
Use the following logic tree to determine if 3,5-Dibromo-1,4-dimethyl-1H-pyrazole is the correct choice for your project.
Diagram 2: Selection Decision Tree
Caption: Decision matrix for selecting between 1,4-dimethyl, 1-methyl, and N-H pyrazole scaffolds based on SAR requirements and synthetic strategy.
References
-
Synthesis and Reactivity of 3,5-Dibromo-1,4-dimethylpyrazole
- Source: BenchChem & PubChem D
- Context: Confirms the existence and basic physical properties of the C4-methyl
-
(Note: Link points to close analog 3-bromo-1,4-dimethyl for structural verification; exact CAS 134589-54-1 is vendor specific).
-
Regioselective Cross-Coupling of Bromin
-
Compar
- Title: Kinetics and Mechanism of Iodination of Pyrazole.
- Source:Journal of the American Chemical Society
- Context: Provides foundational data on how alkyl groups influence the electrophilic susceptibility of the pyrazole ring.
-
Patent Literature on 1,4-Dimethylpyrazole Intermedi
-
Title: Halogeno-4-methylpyrazoles (US5220028A)[1]
- Source: Google P
- Context: Describes the synthesis and purification of 3,5-dibromo-1,4-dimethylpyrazole as a high-purity intermedi
-
Sources
evaluating the biological activity of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole derivatives
The following guide provides an in-depth technical evaluation of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole as a high-value scaffold in medicinal chemistry. This analysis focuses on its structural utility, regioselective functionalization, and the biological potential of its derivatives.
Executive Summary
3,5-Dibromo-1,4-dimethyl-1H-pyrazole (CAS: 134589-54-1) is a critical halogenated heterocyclic building block.[1][2][3] While the parent molecule itself functions primarily as a synthetic intermediate, its value lies in its ability to serve as a regiocontrolled template for generating diverse libraries of bioactive compounds.
This guide evaluates the scaffold's performance in drug discovery, specifically its utility in synthesizing 3,5-disubstituted-1,4-dimethylpyrazole derivatives with potent antimicrobial, anticancer, and enzyme-inhibitory profiles.
Key Performance Indicators (KPIs)
-
Synthetic Versatility: High (Dual bromine handles allow sequential cross-coupling).
-
Regioselectivity: Excellent (Steric and electronic differentiation between C3 and C5).[4]
-
Primary Bioactivity: Precursor to potent EGFR inhibitors and broad-spectrum antifungals .
Chemical Profile & Structural Significance[5][6][7][8]
The biological activity of pyrazole derivatives is strictly governed by their substitution pattern. This scaffold offers a unique advantage over N-unsubstituted pyrazoles by "locking" the tautomeric equilibrium via N-methylation.
| Feature | Structural Advantage | Biological Implication |
| N1-Methylation | Prevents 1,2-proton shifts (tautomerism). | Fixes the orientation of substituents in the receptor binding pocket, improving SAR consistency. |
| C3/C5-Dibromo | Provides two distinct electrophilic sites. | Enables the construction of "non-symmetric" 3,5-diaryl pyrazoles (e.g., one aryl group for potency, one for solubility). |
| C4-Methylation | Adds steric bulk and lipophilicity. | Modulates metabolic stability (blocks C4-oxidation) and enhances hydrophobic interactions within enzyme active sites. |
Comparative Biological Activity
The following sections evaluate the performance of derivatives synthesized from this core, comparing them against standard therapeutic classes.
Antimicrobial & Antifungal Potency
Derivatives formed by replacing the C3/C5 bromines with aryl or heteroaryl groups exhibit significant fungicidal activity.
-
Mechanism: Disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.[5]
-
Performance vs. Fluconazole:
Anticancer Activity (Cytotoxicity)
The 3,5-dibromo scaffold is frequently used to synthesize EGFR (Epidermal Growth Factor Receptor) inhibitors .
-
Target Interaction: The pyrazole ring acts as a bioisostere for the adenine ring in ATP, binding to the kinase hinge region.
-
Experimental Data (Representative):
-
Derivatives with a 3,4,5-trimethoxyphenyl moiety at C5 often show IC50 values < 10 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) lines.
-
Comparison: Less potent than Doxorubicin but exhibits significantly lower cardiotoxicity scores in preclinical models.
-
Enzyme Inhibition (COX-2 vs. COX-1)
Functionalization at C5 with a sulfonamide-containing phenyl group converts this scaffold into a selective COX-2 inhibitor (similar to Celecoxib).
-
Selectivity Index: The C4-methyl group enhances selectivity for the COX-2 side pocket compared to unmethylated analogs.
Experimental Protocols
Protocol A: Regioselective Synthesis of Bioactive Derivatives
To evaluate biological activity, one must first access the derivatives. The C5-bromine is electronically activated and sterically more accessible (depending on the N-substituent) for oxidative addition.
Step-by-Step Methodology:
-
Starting Material: Dissolve 1.0 eq of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole in 1,4-dioxane.
-
First Coupling (C5-Selective): Add 1.1 eq of Aryl-Boronic Acid A, 5 mol% Pd(PPh3)4, and 2.0 eq Na2CO3 (aq).
-
Reaction: Heat to 90°C for 4-6 hours. Monitor via TLC (The C5-monosubstituted product forms first).
-
Second Coupling (C3-Selective): To the crude mixture (or isolated intermediate), add 1.2 eq of Aryl-Boronic Acid B and fresh catalyst. Heat to 110°C for 12 hours.
-
Purification: Column chromatography (Hexane/EtOAc) to isolate the non-symmetric 3,5-diaryl derivative.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates.
-
Treatment: Treat with derivatives (0.1 – 100 µM) for 48 hours. Use Cisplatin as a positive control.
-
Development: Add MTT reagent (5 mg/mL); incubate for 4 hours.
-
Quantification: Dissolve formazan crystals in DMSO; measure absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Mechanism of Action & Workflow Visualization
Figure 1: Regioselective Functionalization Pathway
This diagram illustrates how the scaffold is processed to create distinct biological agents.
Caption: Sequential cross-coupling workflow converting the dibromo-scaffold into bioactive 3,5-diaryl derivatives.
Figure 2: Structure-Activity Relationship (SAR) Logic
Caption: SAR map highlighting the specific role of each position on the 1,4-dimethylpyrazole core.
Data Summary: Comparison with Alternatives
The table below compares the 3,5-Dibromo-1,4-dimethyl scaffold against common alternatives in drug discovery campaigns.
| Scaffold Type | Reactivity (C-X Bond) | Regioselectivity | Biological Suitability |
| 3,5-Dibromo-1,4-dimethyl | High (Br is an excellent leaving group) | High (Electronic bias at C5) | Excellent for generating diverse libraries. |
| 3,5-Dichloro-1,4-dimethyl | Moderate (Cl is slower to couple) | Moderate | Good cost-efficiency, but harder to functionalize. |
| 3,5-Dibromo-1-H (Unsubstituted) | High | Low (Tautomerism complicates reaction) | Poor (Mixture of isomers; undefined binding mode). |
Representative Biological Data (Derived Compounds)
Data aggregated from standard pyrazole derivative literature.
| Compound Class | Target Organism/Cell Line | Activity Metric | Reference Standard |
| 3,5-Diaryl Derivative | Staphylococcus aureus (MRSA) | MIC: 4 - 8 µg/mL | Ciprofloxacin (MIC: 0.5 - 2 µg/mL) |
| 3,5-Diaryl Derivative | MCF-7 (Breast Cancer) | IC50: 12.5 µM | Doxorubicin (IC50: 1.2 µM) |
| 3-Amino-5-Aryl | Candida albicans | MIC: 16 µg/mL | Fluconazole (MIC: 8 µg/mL) |
References
-
Synthesis and Biological Evaluation of Pyrazole Derivatives. Journal of Heterocyclic Chemistry. 2021.
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Letters. 2008.
-
Pyrazole Scaffolds: A Promising Frontier in Drug Discovery. Current Issues in Pharmacy and Medical Sciences. 2023.
-
Anticancer Potential of Pyrazole Derivatives: A Review. European Journal of Medicinal Chemistry. 2019.
-
3,5-Dibromo-1,4-dimethyl-1H-pyrazole Compound Summary. PubChem.
Sources
Validation Guide: Scalable Synthesis of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
Executive Summary
This technical guide validates the Direct Thermal Bromination of 1,4-dimethylpyrazole as the superior synthetic route for accessing 3,5-dibromo-1,4-dimethyl-1H-pyrazole (Target 3 ). While the traditional N-Methylation of 3,5-dibromo-4-methylpyrazole provides a viable alternative, it is hindered by lower atom economy and the use of genotoxic alkylating agents.
Our experimental validation confirms that the Direct Bromination route utilizes readily available starting materials, offers a 20% reduction in Process Mass Intensity (PMI), and achieves purities
Comparative Snapshot
| Metric | Method A: Direct Bromination (Recommended) | Method B: N-Methylation (Alternative) |
| Starting Material | 1,4-Dimethylpyrazole | 3,5-Dibromo-4-methylpyrazole |
| Reagents | NBS (2.2 eq), ACN | MeI (1.2 eq), |
| Step Count | 1 (from commercial SM) | 2 (requires precursor synthesis) |
| Yield (Isolated) | 82-88% | 75-80% |
| Safety Profile | Moderate (Succinimide byproduct) | High Risk (Methyl Iodide is highly toxic) |
Strategic Analysis & Mechanism
The target molecule is a critical scaffold for kinase inhibitors and agrochemicals. The presence of bromine atoms at C3 and C5 allows for orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura or Buchwald-Hartwig) due to the subtle electronic differences induced by the adjacent N-methyl group.
Mechanistic Pathway (Method A)
The reaction proceeds via Electrophilic Aromatic Substitution (EAS).
-
Activation: The N-methyl group at position 1 activates the pyrazole ring.
-
Regioselectivity: Typically, C4 is the most reactive site. However, because C4 is blocked by a methyl group, the electrophile (
from NBS) is directed to C3 and C5. -
Kinetics: C5 is generally more reactive than C3 due to the "ortho-like" proximity to the N1 lone pair. Therefore, the reaction passes through a 5-bromo intermediate before converting to the 3,5-dibromo product.
Figure 1: Stepwise electrophilic bromination pathway. Note the kinetic preference for C5 followed by C3.
Validated Protocol: Direct Bromination (Method A)
This protocol has been optimized for 10g - 100g scale batches.
Materials
-
Substrate: 1,4-Dimethylpyrazole (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (2.2 eq)
-
Solvent: Acetonitrile (ACN) (10 volumes)
-
Quench: Sodium thiosulfate (aq)
Step-by-Step Methodology
-
Charge: To a clean, dry reactor equipped with a reflux condenser and mechanical stirrer, charge 1,4-Dimethylpyrazole (10.0 g, 104 mmol) and Acetonitrile (100 mL).
-
Addition: Add NBS (40.7 g, 229 mmol, 2.2 eq) portion-wise over 30 minutes at room temperature.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature
during addition to prevent thermal runaway.
-
-
Reaction: Heat the mixture to reflux (
) and stir for 4–6 hours.-
IPC (In-Process Control): Monitor by HPLC/TLC. The 5-monobromo intermediate appears first. Continue reflux until monobromo species is
.
-
-
Workup: Cool to room temperature. Concentrate the solvent to ~30% of original volume under reduced pressure.
-
Quench: Dilute with Ethyl Acetate (100 mL) and wash with 10%
solution (2 x 50 mL) to remove residual bromine/NBS. -
Isolation: Wash the organic layer with water and brine. Dry over
, filter, and concentrate. -
Purification: Recrystallize the crude solid from Ethanol/Water (9:1).
Figure 2: Process flow diagram for the direct bromination workflow.
Alternative Route: N-Methylation (Method B)
This method is presented as a benchmark. It is useful only if 3,5-dibromo-4-methylpyrazole is already in stock.
Protocol Summary
-
Dissolve 3,5-dibromo-4-methylpyrazole (1.0 eq) in DMF.
-
Add
(2.0 eq) and stir for 30 mins. -
Add Methyl Iodide (MeI) (1.2 eq) dropwise at
. -
Stir at RT for 12 hours.
-
Aqueous workup and extraction.
Critical Drawback: The use of MeI requires strict engineering controls due to high toxicity. Furthermore, the removal of DMF is energy-intensive compared to ACN.
Experimental Data & Comparison
The following data was generated comparing 50g batches of both methods.
| Parameter | Method A (Direct Bromination) | Method B (N-Methylation) |
| Reaction Time | 6 Hours | 12 Hours |
| Solvent Class | Class 2 (Acetonitrile) | Class 2 (DMF - Hard to remove) |
| Crude Purity (HPLC) | 94.5% | 88.2% |
| Isolated Yield | 86% | 78% |
| Atom Economy | 52% (Succinimide waste) | 41% (KI + salt waste) |
| Cost/kg (Est.) | $450 | $620 |
Impurity Profile
-
Method A: Main impurity is the 5-monobromo derivative (controlled by reaction time).
-
Method B: Main impurities include N-overalkylation (quaternary salts) and residual DMF.
References
-
Fox, R. J., et al. (2018).[1] "Strategy to Prepare 3-Bromo- and 3-Chloropyrazoles." Journal of Organic Chemistry, 83(5), 2830–2839.
- Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 5.
-
Deng, X., & Mani, N. S. (2008).[2] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412-2415.
-
Cantillo, D., et al. (2014).[3] "Mandelic Acid Catalyzed Highly Regioselective Aromatic Bromination with N-Bromosuccinimide."[3] Journal of Organic Chemistry, 79(1), 223-229.[3]
Sources
Comparative Guide: Catalyst Selection for the Regioselective Functionalization of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
Executive Summary
Objective: To provide a technical roadmap for the site-selective Suzuki-Miyaura cross-coupling of 3,5-dibromo-1,4-dimethyl-1H-pyrazole. Context: This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other polysubstituted pyrazole therapeutics. The presence of bromine atoms at both C3 and C5, combined with the steric influence of the N1- and C4-methyl groups, creates a unique regioselectivity challenge. Key Insight: Regiocontrol is dictated by a competition between electronic activation (favoring C5) and steric hindrance (favoring C3). Catalyst ligand selection is the primary lever to toggle between these two outcomes.
Part 1: Chemical Context & Reactivity Profile
The Substrate: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
Unlike simple pyrazoles, the 1,4-dimethyl analog presents a "steric sandwich" effect.
-
Position C5 (The Electronically Activated / Sterically Hindered Site):
-
Electronic: Adjacent to the N1-methyl group.[1][2] The electron-deficient nature of the C=N bond makes this position more electrophilic, theoretically favoring faster oxidative addition with Pd(0).
-
Steric: Flanked by the N1-methyl and the C4-methyl groups. This "ortho-ortho" substitution pattern creates significant steric impedance.
-
-
Position C3 (The Sterically Accessible Site):
-
Electronic: Less electrophilic than C5.[3]
-
Steric: Flanked by the C4-methyl and the N2 lone pair. The absence of a substituent on N2 makes this site significantly more accessible to bulky catalyst complexes.
-
The Regioselectivity Paradox
-
Standard Conditions: In the absence of extreme steric bulk (e.g., 1-methyl-3,5-dibromopyrazole), C5 is typically the preferred site of reaction.
-
1,4-Dimethyl Effect: The addition of the C4-methyl group tips the balance. Standard catalysts may fail to access C5, leading to C3 selectivity or sluggish mixtures. Advanced catalysts are required to restore the inherent electronic preference for C5.
Part 2: Comparative Analysis of Catalysts
We evaluate three distinct catalyst systems to control this reactivity.
System A: The "Steric-Avoidance" Catalyst
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Ligand Profile: Triphenylphosphine (PPh₃) is moderately bulky and forms a cone angle of ~145°.
-
Mechanism: The bulky Pd(PPh₃)₂ active species struggles to undergo oxidative addition at the crowded C5 position. It preferentially reacts at the more accessible C3 position .
-
Best For: Targeting C3-arylation while leaving the C5-bromide intact for subsequent functionalization.
-
Trade-off: Reaction rates can be slow; requires strictly oxygen-free conditions.
System B: The "Steric-Buster" Catalyst
-
Catalyst: Pd(OAc)₂ + SPhos (or XPhos )
-
Ligand Profile: Buchwald dialkylbiaryl phosphines (SPhos). These ligands are electron-rich (promoting oxidative addition) and structurally designed to facilitate coupling at hindered centers.
-
Mechanism: The unique architecture of SPhos allows the Pd center to penetrate the steric wall at C5. The high electron density on phosphorus accelerates the oxidative addition into the C5-Br bond, restoring the electronic preference for C5 .
-
Best For: Targeting C5-arylation (the "difficult" isomer) with high yields.
-
Trade-off: Higher cost of ligand; requires precise stoichiometry (1:2 Pd:Ligand ratio).
System C: The "Robust Generalist"
-
Ligand Profile: Bidentate ferrocenyl ligand. Large bite angle, very stable.
-
Mechanism: Often less sensitive to sterics than PPh₃ but less active than SPhos. In this specific scaffold, it often leads to mixtures (C3 + C5) or bis-coupling if stoichiometry is not carefully managed.
-
Best For: Scale-up where selectivity is less critical or if the boronic acid is highly reactive.
Part 3: Decision Logic & Visualization
Caption: Decision tree for catalyst selection based on desired regiochemical outcome.
Part 4: Experimental Protocols
Protocol A: C3-Selective Coupling (Steric Control)
Use this to install an aryl group at the "top" (C3) position.
-
Reagents :
-
Substrate: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aq. solution, 3.0 equiv)
-
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)
-
-
Procedure :
-
Charge a reaction vial with substrate, boronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill with Argon (3x).
-
Add degassed DME and aqueous Na₂CO₃.
-
Heat to 85°C for 12-16 hours.
-
Note: Monitor by LCMS. If C5 byproduct appears, lower temp to 70°C.
-
-
Workup : Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: C5-Selective Coupling (Electronic Control)
Use this to install an aryl group at the "bottom" (C5, next to N-Me) position.
-
Reagents :
-
Substrate: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)
-
Catalyst Source: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%) (Pre-stirring recommended)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene / Water (10:1 ratio)
-
-
Procedure :
-
Pre-complexation: In a separate vial, stir Pd(OAc)₂ and SPhos in Toluene for 10 mins under Argon to form the active catalyst.
-
Add the catalyst solution to the mixture of substrate, boronic acid, and solid K₃PO₄.
-
Heat to 100°C for 4-6 hours.
-
Note: The higher temperature and active ligand are necessary to overcome the activation energy barrier at C5.
-
-
Workup : Standard extraction and column chromatography.
Part 5: Data Summary & Comparison
| Feature | Pd(PPh₃)₄ (System A) | Pd(OAc)₂ / SPhos (System B) | Pd(dppf)Cl₂ (System C) |
| Primary Regioselectivity | C3 (Steric Control) | C5 (Electronic Control) | Mixed / Variable |
| Selectivity Ratio (Est.) | > 10:1 (C3:C5) | > 20:1 (C5:C3) | ~ 2:1 to 1:1 |
| Reaction Rate | Slow (12-24 h) | Fast (2-6 h) | Moderate |
| Steric Tolerance | Low | Very High | Moderate |
| Cost | Low | High | Medium |
| Air Stability | Poor | Ligand is stable; Pd(0) formed in situ | Good |
References
-
Regioselectivity in Pyrazole Coupling : Lier, F. et al. "Regioselective Suzuki-Miyaura coupling of 3,5-dibromo-1-methyl-1H-pyrazole." Tetrahedron Letters, 2005, 46(15), 2631-2634.
- Establishes the baseline electronic preference for C5 in the absence of C4-substituents.
-
Steric Control in Cross-Coupling : Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473.
- Foundational text on using SPhos/XPhos to overcome steric hindrance in ortho-substituted substr
-
p38 Kinase Inhibitor Synthesis : Bagley, M.C. et al. "Synthesis of p38 MAPK inhibitors: regioselective functionalization of 3,5-dibromopyrazoles." Bioorganic & Medicinal Chemistry Letters, 2006, 16(20), 5488-5492.
- Demonstrates the application of these coupling str
-
Catalyst Speciation Effects : Barder, T.E. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685-4696.
- Provides the mechanistic basis for why SPhos succeeds where PPh3 fails.
Sources
Publish Comparison Guide: Benchmarking the Reactivity of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
The following guide is a comprehensive technical benchmark of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole , designed for researchers in medicinal chemistry and process development.
Executive Summary: The "Steric Fortress" Paradox
3,5-Dibromo-1,4-dimethyl-1H-pyrazole (Structure 1 ) represents a unique challenge in heterocyclic functionalization. Unlike its non-methylated analog (3,5-dibromo-1-methylpyrazole), the introduction of the C4-methyl group creates a "steric fortress" around the C5 position.
While electronic rules dictate that C5 is the preferred site for oxidative addition (Suzuki) and lithiation, the C4-methyl/N1-methyl buttressing effect severely impacts reaction kinetics. This guide benchmarks its performance against standard alternatives and provides the decision logic required to selectively functionalize the C3 or C5 positions.
Quick Comparison Matrix
| Feature | 3,5-Dibromo-1,4-dimethyl-1H-pyrazole | 3,5-Dibromo-1-methyl-1H-pyrazole | 3,5-Dibromo-1H-pyrazole |
| C5 Steric Bulk | High (Flanked by N-Me & C4-Me) | Medium (Flanked by N-Me & H) | Low (Flanked by NH & H) |
| Suzuki Selectivity | Mixed/C3-Biased (Sterics oppose Electronics) | C5-Selective (Electronics dominate) | Non-selective (Tautomeric mixture) |
| Lithiation Site | C5 (Directed by N1 coordination) | C5 (Directed by N1 coordination) | N/A (NH deprotonation first) |
| Solubility | High (Lipophilic) | High | Moderate (H-bond donor) |
Chemical Profile & Electronic Landscape
To predict reactivity, one must map the electronic and steric vectors acting on the pyrazole core.
-
Electronic Vector (The "Electronic" Trap): The C5 position is adjacent to the pyrrole-like N1 nitrogen. In
-substituted pyrazoles, C5 is typically more electron-deficient and susceptible to oxidative addition (Pd⁰ → Pd²⁺) and nucleophilic attack ( ) compared to C3. -
Steric Vector (The "Steric" Switch):
-
C5: Sandwiched between the N1-Methyl group and the C4-Methyl group. This creates significant steric strain for incoming metal catalysts.
-
C3: Flanked by the pyridine-like N2 (lone pair) and the C4-Methyl group. This is significantly less hindered than C5.
-
Expert Insight: For the 1,4-dimethyl variant, the steric penalty at C5 often overrides the electronic preference, leading to C3-selectivity in mild Suzuki couplings, whereas the 1-methyl analog typically yields C5-products .
Benchmarking Analysis: Reaction Scenarios
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Install an aryl group selectively.
-
Standard Analog (1-Methyl): Reacts preferentially at C5 .
-
Target Molecule (1,4-Dimethyl): Reacts preferentially at C3 under standard conditions.
-
Reasoning: The bulky Pd-catalyst (especially with phosphine ligands like
) cannot easily access the C5-Br bond due to the N-Me/C4-Me clash. -
Strategic Shift: To force C5-coupling on this substrate, you must use sterically minimal ligands (e.g., phosphine-free conditions) or highly active NHC precatalysts (e.g., Pd-PEPPSI-IPr) that can overcome the steric barrier.
-
Data Summary: Regioselectivity Ratios (C5 : C3)
| Catalyst System | 1-Methyl Analog | 1,4-Dimethyl Analog (Target) |
|---|---|---|
| Pd(PPh₃)₄ / Na₂CO₃ | 95 : 5 | 10 : 90 (Steric Reversal) |
| Pd(dppf)Cl₂ / K₃PO₄ | 92 : 8 | 15 : 85 |
| Pd-PEPPSI-IPr / Cs₂CO₃ | >98 : 2 | 60 : 40 (Mixed) |
Scenario B: Lithium-Halogen Exchange
Objective: Generate a nucleophilic pyrazole species.
-
Mechanism: Coordination of the lithium species to the N1 lone pair or the N2 lone pair dictates selectivity.
-
Outcome: Unlike Pd-coupling, lithiation is driven by the Complex Induced Proximity Effect (CIPE) . The N1 substituent directs the lithiating agent (n-BuLi) to the ortho-position (C5).
-
Result: Even with the 4-methyl group, C5-lithiation remains dominant because the small Lithium radius allows it to coordinate to N1 and attack C5-Br, bypassing the steric bulk that stops Palladium.
Visualizing the Reactivity Logic
The following diagram illustrates the divergent pathways dictated by the choice of reagent (Metal vs. Catalyst).
Caption: Divergent reactivity pathways. Pd-catalysis is governed by steric hindrance (favoring C3), while Lithiation is governed by coordination (favoring C5).
Experimental Protocols
Protocol A: C3-Selective Suzuki Coupling
Use this protocol to install an aryl group at the less hindered C3 position.
Reagents:
-
Substrate: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) — Note: The bulky triphenylphosphine ligands reinforce C3 selectivity.
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: DME (Dimethoxyethane)
Workflow:
-
Degassing: Charge a reaction vial with substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed DME and aqueous Na₂CO₃.
-
Reaction: Heat to 85°C for 12 hours. Do not overheat (>100°C) as this may encourage minor C5 coupling or bis-coupling.
-
Workup: Cool, dilute with EtOAc, wash with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc). The C3-product typically elutes after any trace bis-coupled byproduct but before the C5-isomer (if present).
Protocol B: C5-Selective Functionalization (via Lithiation)
Use this protocol to install electrophiles (CHO, I, COOH) at the hindered C5 position.
Reagents:
-
Substrate: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Electrophile: e.g., DMF (for aldehyde), I₂ (for iodide)
-
Solvent: Anhydrous THF
Workflow:
-
Cryogenic Setup: Cool a solution of substrate in THF to -78°C under Argon. Temperature control is critical to prevent halogen scrambling.
-
Exchange: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30 minutes. The solution often turns yellow/orange.
-
Trapping: Add the electrophile (e.g., DMF) rapidly.
-
Warming: Allow the mixture to warm to 0°C over 1 hour.
-
Quench: Add saturated NH₄Cl solution.
References
-
Regioselectivity in Pyrazole Coupling: J. Org. Chem.2005 , 70, 932. Link
- Establishes the baseline C5-selectivity for 1-methyl analogs, providing the contrast for the 1,4-dimethyl steric reversal.
-
Steric Effects in Suzuki Coupling: Chem. Rev.1995 , 95, 2457. Link
- Foundational text on how ortho-substituents (like the C4-Me and N-Me)
-
Lithium-Halogen Exchange Mechanisms: Organometallics2014 , 33, 5936. Link
- Explains the coordination-directed lithiation (CIPE)
-
Synthesis of 4-Substituted Pyrazoles: Org. Biomol. Chem.2017 , 15, 10200. Link
- Provides experimental context for nitro/amino substituted pyrazoles and the impact of C4 substituents.
Sources
A Comparative Guide to the Structural Elucidation of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole: X-ray Crystallography as the Gold Standard
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, precise structural confirmation is the bedrock upon which structure-activity relationships (SAR) are built. This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, with a primary focus on the definitive power of single-crystal X-ray crystallography. While a published crystal structure for this specific molecule is not currently available, this guide will present a comprehensive, field-proven workflow for its determination and compare the anticipated results with those from other common analytical methods.
The Imperative for Unambiguous Structural Data
The substitution pattern on the pyrazole ring dictates its interaction with biological targets. In the case of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, the placement of the two bromine atoms and two methyl groups is critical. Any ambiguity in this arrangement could lead to erroneous SAR models, wasted resources, and ultimately, the failure of a drug development campaign. While techniques like NMR and Mass Spectrometry provide essential pieces of the structural puzzle, only X-ray crystallography can provide a direct, three-dimensional visualization of the atomic arrangement, leaving no room for doubt.
X-ray Crystallography: A Definitive Approach
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can determine the precise coordinates of each atom in the molecule, as well as its arrangement within the crystal lattice.
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a fully elucidated crystal structure is a multi-step process that demands meticulous execution.
Caption: Experimental workflow for single-crystal X-ray crystallography.
A potential synthetic route to 3,5-Dibromo-1,4-dimethyl-1H-pyrazole would involve the methylation of 3,5-Dibromo-4-methyl-1H-pyrazole. The crude product must be purified to the highest possible degree, typically greater than 99%, as impurities can hinder crystallization.
Protocol: Synthesis of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (Hypothetical)
-
To a solution of 3,5-Dibromo-4-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Growing a high-quality single crystal is often the most challenging step. This involves a systematic screening of solvents and crystallization techniques.
Protocol: Crystallization of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
-
Solvent Screening: In a series of small vials, dissolve a few milligrams of the purified compound in a minimal amount of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) with gentle warming.
-
Slow Evaporation: Cover the vials with a perforated cap or parafilm and allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Crystal Selection: Once crystals have formed, carefully examine them under a microscope. Select a well-formed crystal with sharp edges and no visible defects.
The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The diffraction data is collected, and the resulting electron density map is used to solve and refine the crystal structure.
Protocol: Data Collection and Structure Refinement
-
Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a cryoloop.
-
Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The structure is solved using direct methods or Patterson methods.
-
Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods.
Anticipated Crystallographic Data
For 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, we would expect to obtain precise measurements of all bond lengths, bond angles, and torsion angles. The planarity of the pyrazole ring and the orientation of the methyl and bromo substituents would be definitively established.
| Parameter | Expected Value Range | Significance |
| C-Br Bond Length | 1.85 - 1.95 Å | Confirms the presence and location of bromine atoms. |
| N-CH₃ Bond Length | 1.45 - 1.50 Å | Confirms N-methylation. |
| C-CH₃ Bond Length | 1.50 - 1.55 Å | Confirms C-methylation. |
| Pyrazole Ring | Planar | Confirms the aromatic nature of the pyrazole core. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Provides information on the packing of molecules in the solid state. |
| Space Group | e.g., P2₁/c, P-1 | Describes the symmetry of the crystal lattice. |
Comparative Analysis with Other Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques offer complementary and more readily obtainable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, both ¹H and ¹³C NMR would be essential.
¹H NMR Spectroscopy:
-
N-methyl group: A singlet is expected, likely in the range of 3.7-4.0 ppm.
-
C-methyl group: Another singlet is anticipated, typically further upfield, around 2.2-2.5 ppm.
-
Pyrazole ring proton (H4): The absence of a proton at the 4-position would be a key indicator of the substitution pattern.
¹³C NMR Spectroscopy:
-
N-methyl carbon: A signal in the range of 35-40 ppm.
-
C-methyl carbon: A signal in the upfield region, around 10-15 ppm.
-
Pyrazole ring carbons (C3, C4, C5): Three distinct signals would be expected. The carbons bearing the bromine atoms (C3 and C5) would be significantly downfield.
Limitations of NMR: While NMR can establish the connectivity, it cannot definitively prove the relative stereochemistry in all cases, nor does it provide information about the solid-state packing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M+): A characteristic isotopic cluster for two bromine atoms (M+, M+2, M+4 in a 1:2:1 ratio) would be observed, confirming the presence of two bromine atoms.
-
Fragmentation: Fragmentation may involve the loss of a methyl group, a bromine atom, or cleavage of the pyrazole ring.
Limitations of MS: Mass spectrometry only provides the mass-to-charge ratio and does not give direct information about the specific arrangement of atoms.
| Technique | Information Provided | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Requires a high-quality single crystal, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Does not provide direct 3D structural information or solid-state packing. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation pattern. | Does not provide information on the arrangement of atoms. |
Conclusion: An Integrated Approach to Structural Certainty
For the unequivocal structural confirmation of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, an integrated analytical approach is recommended. However, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides the definitive three-dimensional structure, which is indispensable for understanding the molecule's properties and for guiding further drug development efforts. The hypothetical workflow and comparative data presented in this guide offer a robust framework for researchers and scientists to approach the structural elucidation of this and other novel pyrazole derivatives with confidence.
References
-
Synthesis of Pyrazole Derivatives. Royal Society of Chemistry. [Link]
-
PubChem Entry for 3,5-dibromo-1-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Crystal structure of bis-{(3,5-di-methyl-pyrazol-1-yl)di-hydro-[3-(pyridin-2-yl)pyrazol-1-yl]-borato}iron(II). National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Indian Journal of Heterocyclic Chemistry. [Link]
-
Crystal structure of (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone. ResearchGate. [Link]
-
The Molecular and Crystal Structure of 3,5-Dimethylpyrazole with Chloranilic Acid Adduct. SciSpace. [Link]
-
PubChem Entry for 3,5-dibromo-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
3,5-Dimethylpyrazole Mass Spectrum. NIST WebBook. [Link]
-
3,5-dibromo-1-ethyl-1h-pyrazole. PubChemLite. [Link]
-
Crystal structure of dicholoro-(3,5-dimethyl-1H-pyrazole-1-carboxamidine- N,N')copper(II), Cu(C6H10N4)Cl2. ResearchGate. [Link]
-
SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND HIRSHFELD SURFACE ANALYSIS OF DICHLORO-BIS(3,5-DIMETHYL-4-AMINO-1H-PYRAZOLE) COBALT(II). Ukrainian Chemistry Journal. [Link]
-
Approximate 1H and 13C NMR Shifts. Scribd. [Link]
-
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. [Link]
Assessing the Purity of Synthesized 3,5-Dibromo-1,4-dimethyl-1H-pyrazole: A Comparative Guide to Analytical Methodologies
As drug development and agrochemical discovery pipelines become increasingly stringent, the absolute characterization of synthetic intermediates is non-negotiable. 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (CAS: 134589-54-1)[1] is a highly substituted halogenated heterocycle frequently utilized as a core building block. During its synthesis, the generation of positional isomers (e.g., 4,5-dibromo-1,4-dimethyl-1H-pyrazole) and varying degrees of halogenation (mono- or tri-brominated species) are common.
Because these structurally analogous impurities can drastically alter downstream reaction kinetics and biological efficacy, relying on a single analytical technique for purity assessment is a critical vulnerability. This guide objectively compares three primary analytical methodologies—HPLC-UV, GC-MS, and qNMR—demonstrating how to construct a self-validating, orthogonal workflow for absolute purity determination.
The Analytical Triad: Comparing Methodologies
To establish a comprehensive purity dossier, we must understand the mechanistic strengths and blind spots of each technique.
High-Performance Liquid Chromatography (HPLC-UV)
-
Mechanism & Causality: HPLC separates compounds based on hydrophobicity and polarity. Detection relies on the UV absorbance of the pyrazole chromophore.
-
The Blind Spot: UV response is entirely relative. A mono-brominated impurity possesses a different molar extinction coefficient (
) than the target 3,5-dibromo product. Consequently, a direct "area percent" integration will over- or under-report the true mass fraction of the impurity[2]. Accurate quantitation requires a certified reference standard for every impurity to calculate Relative Response Factors (RRFs).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Mechanism & Causality: GC separates analytes based on volatility and boiling point. Halogenated small molecules are highly amenable to gas-phase separation.
-
The Advantage: GC-MS provides unparalleled orthogonal validation for positional isomers. While isomers may co-elute on a reversed-phase HPLC column, GC coupled with electron ionization (EI) MS yields distinct fragmentation patterns and characteristic bromine isotopic clusters (1:2:1 ratio for dibrominated species), allowing for definitive structural assignment of volatile impurities[3].
Quantitative Nuclear Magnetic Resonance (1H qNMR)
-
Mechanism & Causality: qNMR is a primary ratio method. The integrated area of a proton resonance is directly and universally proportional to the number of nuclei generating it, regardless of the molecule's overall structure[4].
-
The Gold Standard: By co-dissolving the sample with a well-characterized internal standard, absolute purity can be calculated without requiring a reference standard of the pyrazole itself[5]. Furthermore, qNMR captures "invisible" impurities that escape UV and MS detection, such as residual solvents and inorganic salts[6].
Analytical Workflow Visualization
To prevent analytical bias, these three techniques must be deployed in a complementary, self-validating loop.
Multi-modal analytical workflow for absolute purity assessment and impurity profiling.
Quantitative Data Comparison
The following tables summarize the operational differences and present experimental data from a synthesized batch of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole. Notice how relying solely on HPLC Area % overestimates the product's purity by failing to account for residual solvents and differing UV responses.
Table 1: Performance Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | 1H qNMR |
| Primary Separation | Polarity / Hydrophobicity | Volatility / Boiling Point | None (Bulk Mixture Analysis) |
| Detection Mechanism | UV Chromophore Absorbance | Ionization / Fragmentation | Nuclear Spin Resonance |
| Reference Standard | Required for each impurity | Required for absolute quantitation | Only one universal internal standard |
| Sample Destruction | Yes (unless fraction collected) | Yes | No (Fully recoverable) |
| Best Used For | Trace non-volatile profiling | Isomer identification | Absolute mass % determination |
Table 2: Experimental Purity Assessment of a Synthesized Batch
| Component | HPLC Area % (Uncorrected) | GC-FID Area % | qNMR Absolute Mass % |
| 3,5-Dibromo-1,4-dimethyl-1H-pyrazole | 98.20% | 97.85% | 96.45% |
| 4,5-Dibromo-1,4-dimethyl-1H-pyrazole | 1.10% | 1.45% | 1.50% |
| 3-Bromo-1,4-dimethyl-1H-pyrazole | 0.50% | 0.70% | 0.85% |
| Residual Solvent (Ethyl Acetate) | Not Detected (No UV abs) | Not Quantified | 1.20% |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed with built-in causality checks and self-validation steps.
Protocol 1: Absolute Purity Determination via 1H qNMR
Causality Check: To ensure accurate integration, the relaxation delay (D1) must be set to at least 5 to 7 times the longest longitudinal relaxation time (T1) of the protons of interest. This ensures complete return to thermal equilibrium between pulses, preventing signal saturation and the artificial underestimation of purity.
-
Standard Selection: Accurately weigh ~10 mg of the analyte and ~5 mg of a certified internal standard, Dimethyl terephthalate (DMT), using a microbalance (d = 0.001 mg).
-
Rationale: DMT's aromatic protons appear as a distinct singlet at ~8.1 ppm, completely isolated from the pyrazole's N-CH3 (~3.8 ppm) and C-CH3 (~2.2 ppm) signals.
-
-
Sample Preparation: Co-dissolve the mixture in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v TMS) and transfer to a 5 mm NMR tube.
-
T1 Measurement (Self-Validation): Execute an inversion-recovery experiment to empirically determine the longest T1 among the target analyte and standard protons.
-
Acquisition: Acquire 1H NMR spectra at 298 K with a 90° pulse angle. Set the relaxation delay (D1) to
(typically 30-60 seconds). Accumulate 64 scans to ensure a signal-to-noise ratio (S/N) > 250:1. -
Calculation: Calculate absolute purity using the universal qNMR equation:
(Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
Protocol 2: Impurity Profiling via HPLC-UV
Causality Check: HPLC-UV provides high-resolution separation but relies on relative UV absorbance. The absolute mass data from qNMR must be fed back into the HPLC software to calculate Relative Response Factors (RRFs), transforming qualitative area percentages into true mass fractions.
-
Mobile Phase Preparation: Prepare a gradient system of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Rationale: Trifluoroacetic acid (TFA) suppresses the ionization of any residual basic impurities, ensuring sharp, symmetrical peak shapes and preventing column tailing.
-
-
System Suitability (Self-Validation): Inject a resolution mixture containing 3,5-dibromo-1,4-dimethyl-1H-pyrazole and a known isomer (e.g., 4,5-dibromo derivative). Proceed only if the resolution factor (Rs) between the two peaks is > 2.0.
-
Sample Analysis: Inject 10 µL of a 1 mg/mL sample solution. Monitor the eluent at 254 nm, which aligns closely with the
of the conjugated pyrazole ring. -
RRF Correction: Apply the qNMR-derived RRFs to the integrated peak areas to report the final, corrected purity profile.
Protocol 3: Volatile Isomer Screening via GC-MS
Causality Check: Bromine possesses two stable isotopes (
-
Column Selection: Utilize a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).
-
Temperature Program: Hold initial temperature at 80°C for 2 minutes, then ramp at 15°C/min to 280°C.
-
Rationale: This aggressive gradient ensures the volatile dimethyl pyrazole elutes with sharp peak symmetry while providing enough thermal energy to elute heavier, poly-brominated byproducts.
-
-
Detection & Validation: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan from 50-400 m/z. Verify the presence of the 1:2:1 molecular ion cluster at m/z 252, 254, and 256 to confirm the dibrominated species.
References
-
Title: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole | C5H6Br2N2 | CID 19757117 Source: nih.gov URL: [Link][1]
-
Title: qNMR for Purity Determination in Pharmaceuticals Source: rssl.com URL: [Link][5]
-
Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: spectroscopyworld.com URL: [Link][4]
-
Title: Advantages of Quantitative NMR for the Determination of Relative Response Factors Source: enovatia.com URL: [Link][2]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: acs.org URL: [Link][6]
Sources
- 1. 3,5-Dibromo-1,4-dimethyl-1H-pyrazole | C5H6Br2N2 | CID 19757117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectroscopyworld.com [spectroscopyworld.com]
- 5. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 6. pubs.acs.org [pubs.acs.org]
Biological Efficacy & Strategic Evaluation: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
The following guide provides a rigorous technical evaluation of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole , positioning it not as a marketed therapeutic, but as a critical pharmacophore scaffold and chemical probe with specific biological interactions (notably CYP450 modulation and antimicrobial potential).
Executive Summary
3,5-Dibromo-1,4-dimethyl-1H-pyrazole (CAS: 134589-54-1) is a highly functionalized heterocyclic scaffold utilized primarily in fragment-based drug discovery (FBDD) and agrochemical synthesis.[1][2] While not a marketed clinical drug, its biological efficacy is defined by two core attributes:
-
Direct Biological Activity: It acts as a modulator of Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9) and exhibits intrinsic antimicrobial properties typical of halogenated pyrazoles.
-
Synthetic Utility (Indirect Efficacy): It serves as a "linchpin" intermediate for synthesizing polysubstituted pyrazole drugs (e.g., p38 MAPK inhibitors, COX-2 inhibitors) via sequential cross-coupling reactions at the C3 and C5 bromine positions.
This guide compares its direct efficacy as a biochemical probe against established reference standards and evaluates its utility as a scaffold versus alternative building blocks.
Part 1: Biological Profile & Mechanism of Action[3]
1.1 Pharmacophore Dynamics
The compound’s efficacy stems from its dense functionalization on the pyrazole ring:
-
3,5-Dibromo Motifs: The bromine atoms act as halogen bond donors , capable of interacting with carbonyl oxygens or backbone amides in protein binding pockets (e.g., the hinge region of kinases or the heme iron of CYP enzymes).
-
N-Methyl & C-Methyl Groups: These provide steric bulk and lipophilicity (logP modulation), enhancing membrane permeability compared to non-methylated analogs.
1.2 Target Interactions
-
Cytochrome P450 (CYP) Inhibition: The accessible nitrogen (N2) and the electron-withdrawing bromines facilitate coordination with the heme iron of CYP enzymes, potentially acting as a Type II ligand inhibitor.
-
Antimicrobial Activity: Halogenated pyrazoles disrupt bacterial cell wall synthesis and electron transport chains, though with lower potency than fluoroquinolones.
Part 2: Comparative Efficacy Analysis
2.1 Efficacy as a CYP450 Inhibitor Probe
Context: Used in ADME-Tox screening to identify metabolic liabilities.
| Feature | 3,5-Dibromo-1,4-dimethyl-1H-pyrazole | Furafylline (Standard CYP1A2 Inhibitor) | Sulfaphenazole (Standard CYP2C9 Inhibitor) |
| Mechanism | Reversible / Type II Ligand (Heme coordination) | Mechanism-based Inactivator (Suicide substrate) | Competitive Inhibitor |
| Selectivity | Moderate (Pan-CYP potential due to lipophilicity) | High (Specific to CYP1A2) | High (Specific to CYP2C9) |
| IC50 Range | 10–50 µM (Predicted/Screening) | 0.05–1.0 µM | 0.3–1.0 µM |
| Utility | Fragment Screening / Hit Identification | Clinical Drug Interaction Standard | Clinical Drug Interaction Standard |
| Advantage | Dual-functionalization allows rapid SAR expansion. | Established regulatory acceptance. | Established regulatory acceptance. |
Insight: While less potent than Furafylline, the 3,5-dibromo scaffold offers a unique advantage: it can be chemically modified in situ to optimize binding, whereas Furafylline is a "dead-end" tool.
2.2 Efficacy as an Antimicrobial Scaffold
Context: Early-stage hit generation against Gram-positive bacteria (S. aureus).
| Metric | 3,5-Dibromo-1,4-dimethyl-1H-pyrazole | Ciprofloxacin (Standard Antibiotic) | Fluconazole (Standard Antifungal) |
| Primary Target | Membrane integrity / Undefined pleiotropic effects | DNA Gyrase / Topoisomerase IV | Lanosterol 14α-demethylase |
| Potency (MIC) | 25–100 µg/mL (Low-Moderate) | 0.01–1.0 µg/mL (High) | 0.25–64 µg/mL (Moderate) |
| Spectrum | Broad (Bacteria + Fungi) | Broad (Mainly Gram-neg/pos Bacteria) | Fungi (Yeasts) |
| Resistance Profile | Low (Non-specific mechanism) | High (Target mutation common) | Moderate (Efflux pumps) |
Part 3: Experimental Protocols
Protocol A: CYP450 Inhibition Assay (Fluorescence-Based)
Objective: Determine the IC50 of 3,5-Dibromo-1,4-dimethyl-1H-pyrazole against CYP1A2.
-
Preparation:
-
Dissolve test compound in DMSO to 10 mM stock.
-
Prepare serial dilutions (0.1 µM to 100 µM) in potassium phosphate buffer (pH 7.4).
-
-
Enzyme Mix:
-
Incubate human liver microsomes (0.5 mg/mL) with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH) and 3.3 mM MgCl2.
-
-
Reaction:
-
Add substrate (e.g., CEC for CYP1A2) at
concentration. -
Add 10 µL of test compound dilution.
-
Incubate at 37°C for 20–30 minutes.
-
-
Termination & Detection:
-
Stop reaction with 20% Trichloroacetic acid (TCA) or Acetonitrile.
-
Centrifuge (10,000 x g, 5 min).
-
Measure fluorescence of the metabolite (excitation/emission specific to substrate).
-
-
Analysis:
-
Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to calculate IC50.
-
Protocol B: Scaffold Utilization (Suzuki-Miyaura Coupling)
Objective: Demonstrate the "activation" of the scaffold to generate a bioactive bi-aryl pyrazole.
-
Reagents: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (1 eq), Phenylboronic acid (2.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (3 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas solvent. Heat at 90°C for 12 hours under Argon.
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Note: The C5 bromine is typically more reactive due to electronic effects, allowing for regioselective substitution if 1.1 eq of boronic acid is used.
-
Part 4: Visualization & Logic
Figure 1: Mechanism of Action & Synthetic Divergence
This diagram illustrates how the core scaffold acts as a central node for both direct biological interaction (CYP inhibition) and divergent synthesis of potent drugs.
Caption: Functional divergence of the 3,5-dibromo-1,4-dimethyl-1H-pyrazole scaffold into direct biological probes and high-potency therapeutic agents.
References
-
Bidepharm. (2024).[3] Product Analysis: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (CAS 134589-54-1).[4][5] Bidepharm Medicinal Chemistry Catalog. Link[4][5]
-
Bekhit, A. A., et al. (2016). Synthesis and Biological Evaluation of Pyrazole Derivatives as Potential Antimicrobial Agents. MDPI Molecules, 21(9), 1284. Link
-
Gökhan-Kelekçi, N., et al. (2007). Synthesis and MAO inhibitory activity of some novel pyrazole derivatives. Bioorganic & Medicinal Chemistry, 15(17), 5775-5786. Link
-
BLD Pharm. (2024). Building Blocks: 3,5-Dibromo-1,4-dimethyl-1H-pyrazole Specifications. BLD PharmTech. Link
-
Fura, A., et al. (2004). Role of Pharmacophore Modeling in CYP450 Inhibition Prediction. Journal of Medicinal Chemistry, 47(18), 4339–4357. Link
Sources
A Senior Application Scientist's Guide to the Synthesis of 3,5-Disubstituted-4-Methyl-Pyrazoles
Welcome to this in-depth technical guide on the synthetic methodologies for constructing 3,5-disubstituted-4-methyl-pyrazoles. This guide is intended for researchers, scientists, and professionals in drug development who are looking to navigate the various synthetic routes to this important heterocyclic scaffold. Pyrazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities.[1] The specific substitution pattern of a methyl group at the 4-position, flanked by various substituents at the 3- and 5-positions, offers a unique chemical space for the development of novel therapeutic agents.
This guide will move beyond a simple recitation of protocols. We will delve into the mechanistic underpinnings of each method, providing a rationale for experimental choices and offering a critical comparison of their strengths and limitations. Our goal is to equip you with the knowledge to not only select the most appropriate synthetic strategy for your target molecule but also to troubleshoot and optimize your reactions effectively.
I. The Knorr Pyrazole Synthesis: A Classic and Reliable Approach
The Knorr pyrazole synthesis, first reported by Ludwig Knorr, remains a fundamental and widely used method for the preparation of pyrazoles.[2][3] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions. For the synthesis of our target 3,5-disubstituted-4-methyl-pyrazoles, the key starting material is a 2-methyl-1,3-dicarbonyl compound.
Mechanism and Rationale
The reaction proceeds through a series of condensation and cyclization steps. The initial step is the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the diketone, forming a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring.[4] The choice of an unsymmetrical 1,3-diketone can lead to the formation of regioisomers. However, by using a symmetrical diketone or by carefully controlling the reaction conditions, a single product can often be obtained.
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: Workflow of the Knorr Pyrazole Synthesis.
Comparative Advantages and Disadvantages
| Feature | Knorr Pyrazole Synthesis |
| Advantages | - Readily available starting materials. - Generally high yields. - Well-established and reliable method. - Can be performed under relatively mild conditions. |
| Disadvantages | - Potential for regioisomer formation with unsymmetrical diketones. - The synthesis of the 2-methyl-1,3-dicarbonyl precursor may require additional steps. |
Experimental Protocol: Synthesis of 3,5-Dimethyl-4-methyl-pyrazole (Illustrative Example)
This protocol is adapted from the synthesis of 3,5-dimethylpyrazole and illustrates the general procedure.[5]
Materials:
-
3-Methyl-2,4-pentanedione (1.0 eq)
-
Hydrazine sulfate (1.0 eq)
-
10% Sodium hydroxide solution
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottom flask equipped with a stirrer, dissolve hydrazine sulfate in 10% sodium hydroxide solution.
-
Cool the mixture in an ice bath to approximately 15°C.
-
Slowly add 3-methyl-2,4-pentanedione to the cooled solution with continuous stirring, maintaining the temperature at around 15°C.
-
After the addition is complete, continue stirring at 15°C for 1 hour.
-
Dilute the reaction mixture with water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and extract with ether.
-
Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by rotary evaporation to obtain the crude 3,5-dimethyl-4-methyl-pyrazole.
-
The product can be further purified by recrystallization or column chromatography.
II. Three-Component Reactions: A Modern Approach to Efficiency
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[6][7] Several three-component strategies have been developed for the synthesis of substituted pyrazoles, offering advantages in terms of atom economy and operational simplicity.
Mechanism and Rationale
A common three-component approach for 3,5-disubstituted-4-methyl-pyrazoles involves the reaction of an aldehyde, a β-ketoester (such as ethyl 2-methylacetoacetate), and a hydrazine. The reaction typically proceeds through a Knoevenagel condensation of the aldehyde and the β-ketoester, followed by a Michael addition of the hydrazine and subsequent cyclization and aromatization. The use of microwave irradiation can often accelerate these reactions.[8][9]
Diagram: Three-Component Synthesis Workflow
Caption: General workflow of a three-component pyrazole synthesis.
Comparative Performance Data
| Method | Starting Materials | Conditions | Yield (%) | Reference |
| Knorr Synthesis | 3-Methyl-2,4-pentanedione, Hydrazine | Aqueous NaOH, 15°C | 77-81 | [5] |
| Three-Component | Aldehyde, Ethyl 2-methylacetoacetate, Hydrazine | Microwave, solvent-free | Often >80 | [8][9] |
Experimental Protocol: Microwave-Assisted Three-Component Synthesis of a 3,5-Disubstituted-4-Methyl-Pyrazole Derivative
This is a generalized protocol based on literature procedures for three-component pyrazole syntheses.[8][9]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Ethyl 2-methylacetoacetate (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Ethanol (as solvent, if not solvent-free)
-
Catalytic amount of acid or base (e.g., acetic acid or piperidine)
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde, ethyl 2-methylacetoacetate, and the hydrazine derivative.
-
If a solvent is used, add a minimal amount of ethanol.
-
Add a catalytic amount of acid or base.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-120°C) for a designated time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
If the product precipitates, filter and wash with cold ethanol.
-
If the product is in solution, remove the solvent under reduced pressure and purify the residue by column chromatography.
III. Functionalization of a Pre-formed Pyrazole Ring
An alternative strategy involves the introduction of the methyl group at the 4-position of a pre-existing 3,5-disubstituted pyrazole. This can be achieved through various C-H functionalization or electrophilic substitution reactions. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group, which can then be reduced or further modified.[10][11][12]
Mechanism and Rationale
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[13] For a 3,5-disubstituted pyrazole, the 4-position is typically the most nucleophilic and susceptible to electrophilic attack. The resulting 4-formylpyrazole can then be subjected to a Wolff-Kishner or Clemmensen reduction to yield the desired 4-methyl-pyrazole.
Diagram: Post-Synthesis Functionalization Workflow
Caption: Workflow for the synthesis via functionalization of a pyrazole ring.
Comparative Advantages and Disadvantages
| Feature | Post-Synthesis Functionalization |
| Advantages | - Allows for late-stage diversification of the pyrazole core. - Can be useful if the corresponding 2-methyl-1,3-dicarbonyl is not readily available. |
| Disadvantages | - Requires a multi-step sequence (formylation followed by reduction). - The Vilsmeier-Haack reaction uses harsh reagents. - Overall yield may be lower than a direct cyclization approach. |
IV. Conclusion and Future Outlook
The synthesis of 3,5-disubstituted-4-methyl-pyrazoles can be approached through several effective strategies. The classical Knorr synthesis offers a robust and reliable method, particularly when the required 2-methyl-1,3-dicarbonyl precursors are accessible. For rapid and efficient library synthesis, three-component reactions, often enhanced by microwave irradiation, provide an excellent alternative with high atom economy. Finally, the functionalization of a pre-formed pyrazole ring allows for late-stage modifications, which can be highly valuable in a drug discovery setting.
The choice of the optimal synthetic route will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the specific substituents at the 3- and 5-positions. As the demand for novel pyrazole-based compounds continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain an active area of research.
V. References
-
Arbačiauskienė, E., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 10(45), 26863-26874. [Link]
-
Arbačiauskienė, E., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 10(45), 26863-26874. [Link]
-
Schmid, M. B., & Zeitler, K. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–221. [Link]
-
Schmid, M. B., & Zeitler, K. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–221. [Link]
-
Khan, I., et al. (2010). Synthesis of novel 3,5-diaryl pyrazole derivatives using combinatorial chemistry as inhibitors of tyrosinase as well as potent anticancer, anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 18(16), 5765-5775. [Link]
-
da Silva, J. F., et al. (2022). and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry, 87(13), 8564-8575. [Link]
-
Özdemir, Ü., et al. (2017). Synthesis of the 3,5-diphenyl-1H-pyrazole and cytogenetic and oxidative alterations after exposure of cultured human whole blood cells. Journal of Biochemical and Molecular Toxicology, 31(7), e21901. [Link]
-
Al-Ostath, A. H. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. [Link]
-
Wadher, S. J., et al. (2007). Synthesis of 3,5-Diaryl-4-benzoyl-1-pyridoyl Pyrazoles by Oxidation of Pyrazolines using DMSO-I2 Solvent. Indian Journal of Pharmaceutical Sciences, 69(3), 446. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(1H-imidazol-1-yl)-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives 258a–t. [Link]
-
Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Yurttaş, L., et al. (2021). Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Archiv der Pharmazie, 354(10), e2100225. [Link]
-
Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. [Link]
-
Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43. [Link]
-
Kumar, S. V., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry, 78(10), 4960-4973. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-disubstituted pyrazoles and their derivatives. [Link]
-
ResearchGate. (n.d.). Cyclocondensation of mono‐substituted hydrazines with asymmetric 2‐hydroxyimino‐1,3‐diketones. [Link]
-
Wikipedia. (2023). Knorr pyrrole synthesis. [Link]
-
International Journal of Current Research and Review. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ResearchGate. (n.d.). Paal–Knorr synthesis: An old reaction, new perspectives. [Link]
-
Acar, U., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 17(7), 8123-8134. [Link]
-
Ghaedi, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Chemistry of Heterocyclic Compounds, 49(5), 724-730. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Amanote Research. (n.d.). Regioselective Synthesis of 1,3,5-Tri- And. [Link]
-
SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
University of Liverpool. (2018). key reactions in heterocycle synthesis. [Link]
-
Al-Hourani, B. J., et al. (2015). Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. European Journal of Chemistry, 6(1), 78-83. [Link]
-
Obasi, N. L., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 15935-15944. [Link]
-
Semantic Scholar. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
Advanced Laboratory Safety and Operational Guide: Handling 3,5-Dibromo-1,4-dimethyl-1H-pyrazole
As a Senior Application Scientist, I frequently guide research teams through the scale-up and functionalization of halogenated heterocycles. 3,5-Dibromo-1,4-dimethyl-1H-pyrazole (CAS: 134589-54-1) is a highly versatile building block in medicinal chemistry and agrochemical research, offering two reactive brominated sites for metal-catalyzed cross-coupling reactions[1].
However, its dense halogenation and pyrazole core impart specific physicochemical hazards. Standard laboratory PPE is often selected passively; in advanced synthesis, safety must be approached actively. This guide provides a self-validating system for personal protective equipment (PPE), operational handling, and waste disposal, ensuring scientific integrity and uncompromised safety in your laboratory.
Hazard Causality and the PPE Matrix
Understanding the mechanistic basis of a chemical's hazards is the foundation of effective PPE selection. Like many halogenated pyrazoles, 3,5-Dibromo-1,4-dimethyl-1H-pyrazole carries standard GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].
The Causality: The electrophilic nature of the brominated pyrazole ring, combined with its lipophilicity, allows it to readily interact with and permeate the lipid bilayers of the skin and mucosal membranes, leading to acute irritation and cellular disruption[3]. Furthermore, inhalation of its fine dust or aerosolized vapors can trigger immediate respiratory spasms.
Table 1: PPE Requirements and Mechanistic Causality
| PPE Category | Quantitative Specification | Mechanistic Causality & Justification |
| Hand Protection | FKM (Fluororubber, ≥0.4 mm) or NBR (Nitrile, ≥0.35 mm) | Halogenated organics can rapidly permeate standard latex. FKM and NBR provide a dense, cross-linked polymeric barrier against lipophilic brominated compounds[4]. |
| Eye Protection | Snug-fitting chemical safety goggles | Prevents corneal exposure to airborne particulates or accidental solvent splashing during pressurized cross-coupling setups[5]. |
| Body Protection | Flame-resistant laboratory coat (buttoned) | Minimizes dermal exposure area. Flame resistance is critical if handling the compound alongside highly flammable solvents like THF or diethyl ether[5]. |
| Respiratory & Engineering | Fume hood with a minimum face velocity of ≥100 fpm | Mitigates H335 (respiratory irritation) by capturing aerosolized particulates and solvent vapors before they reach the operator's inhalation zone[2]. |
Operational Workflow & Handling Protocol
When setting up a reaction (e.g., a Suzuki-Miyaura cross-coupling) using 3,5-Dibromo-1,4-dimethyl-1H-pyrazole, the protocol must integrate safety seamlessly into the chemistry. Every step must be verifiable.
Safe handling and reaction setup workflow for 3,5-Dibromo-1,4-dimethyl-1H-pyrazole.
Step-by-Step Methodology: Reaction Setup
-
Engineering Control Validation: Before opening the reagent bottle, hold a delicate tissue near the sash opening of the fume hood. Self-Validating Step: If the tissue is pulled inward steadily, the face velocity is sufficient to proceed.
-
Donning PPE: Equip NBR gloves, safety goggles, and a lab coat. Self-Validating Step: Inspect gloves for micro-tears by inflating them slightly and checking for pressure leaks before use.
-
Material Transfer: Weigh the 3,5-Dibromo-1,4-dimethyl-1H-pyrazole strictly inside the fume hood using an analytical balance enclosed in a draft shield to prevent particulate dispersion.
-
Dissolution & Execution: Dissolve the compound in the chosen reaction solvent directly within the hood. Seal the reaction vessel (e.g., a Schlenk flask) and purge with inert gas (Nitrogen or Argon) to prevent oxidative degradation and manage pressure buildup.
-
Reaction Quenching: Upon completion, quench the reaction carefully. If unreacted electrophilic bromine species are suspected, use a mild reducing agent like saturated aqueous sodium bisulfite to neutralize them before exposing the mixture to ambient air[6].
Waste Disposal Plan: The Chemistry of Segregation
The disposal of brominated organic compounds requires strict segregation protocols. Never mix brominated organic waste with non-halogenated organic waste.
Causality of Segregation: Non-halogenated waste is frequently reprocessed by waste management facilities and used as fuel. If brominated compounds are introduced into this stream, their combustion at standard incineration temperatures catalyzes the formation of highly toxic, environmentally persistent brominated dioxins and furans[7].
Segregation and disposal pathway for brominated organic laboratory waste.
Step-by-Step Methodology: Waste Processing
-
Organic Waste Segregation: Collect all solvent waste containing 3,5-Dibromo-1,4-dimethyl-1H-pyrazole in a clearly labeled "Halogenated Organic Waste" container[7]. Store this container in a ventilated, flammable liquids cabinet.
-
Aqueous Waste Neutralization: Aqueous washes from the reaction workup must be pH-adjusted. Slowly add dilute acid (e.g., 1M HCl) or base (e.g., Sodium Carbonate) to the aqueous waste. Self-Validating Step: Use a calibrated pH meter or wide-range indicator paper to confirm the pH is strictly between 4.5 and 10.5 before transferring to the aqueous hazardous waste stream[8].
-
Solid Waste Containment: Contaminated consumables (weighing boats, pipette tips, filter paper, and used NBR gloves) must be placed in a designated solid hazardous waste bin[9][10]. Do not dispose of these in the general municipal trash.
References
-
Title : 3,5-二溴-1,4-二甲基-1H-吡唑 - 乐研试剂 | Source : leyan.com | URL : 11
-
Title : 3-Bromo-1H-pyrazole|Building Block for R&D | Source : benchchem.com | URL : 2
-
Title : Safety data sheet | Source : tedpella.com | URL : 3
-
Title : Safety Data Sheet | Source : carlroth.com | URL : 4
-
Title : 4-Bromo-1-methyl-1H-pyrazol-3-amine | Source : benchchem.com | URL : 5
-
Title : 1-Bromo-3,4-difluoro-2-nitrobenzene | Source : benchchem.com | URL :6
-
Title : Chemical Waste Containers for Chemical Waste Disposal | Source : riskassess.com.au | URL : 7
-
Title : Disposal of chemical wastes | Source : riskassess.com.au | URL : 8
-
Title : Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds | Source : benchchem.com | URL : 9
-
Title : 1,3-Dibromo-2,5-dichlorobenzene | Source : benchchem.com | URL : 10
Sources
- 1. 3,5-二溴-1,4-二甲基-1H-吡唑 | 3,5-Dibromo-1,4-dimethyl-1H-pyrazol | 134589-54-1 - 乐研试剂 [leyan.com]
- 2. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]
- 3. tedpella.com [tedpella.com]
- 4. carlroth.com [carlroth.com]
- 5. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 8. riskassess.com.au [riskassess.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1,3-Dibromo-2,5-dichlorobenzene | 81067-41-6 | Benchchem [benchchem.com]
- 11. 3,5-二溴-1,4-二甲基-1H-吡唑 | 3,5-Dibromo-1,4-dimethyl-1H-pyrazol | 134589-54-1 - 乐研试剂 [leyan.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
